molecular formula C35H70F3N7O14 B12413365 Tri(Amino-PEG3-amide)-amine TFA

Tri(Amino-PEG3-amide)-amine TFA

Cat. No.: B12413365
M. Wt: 870.0 g/mol
InChI Key: DHDRUFCNBGPAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri(Amino-PEG3-amide)-amine TFA is a useful research compound. Its molecular formula is C35H70F3N7O14 and its molecular weight is 870.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C35H70F3N7O14

Molecular Weight

870.0 g/mol

IUPAC Name

3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-[bis[2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]ethyl]amino]ethyl]propanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H69N7O12.C2HF3O2/c34-4-16-47-22-28-50-25-19-44-13-1-31(41)37-7-10-40(11-8-38-32(42)2-14-45-20-26-51-29-23-48-17-5-35)12-9-39-33(43)3-15-46-21-27-52-30-24-49-18-6-36;3-2(4,5)1(6)7/h1-30,34-36H2,(H,37,41)(H,38,42)(H,39,43);(H,6,7)

InChI Key

DHDRUFCNBGPAEQ-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCN)C(=O)NCCN(CCNC(=O)CCOCCOCCOCCN)CCNC(=O)CCOCCOCCOCCN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Tri(Amino-PEG3-amide)-amine TFA: Structure, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt, a branched polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of novel therapeutics. This document details its chemical structure, physicochemical properties, and key applications, with a focus on its role in Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Data

Tri(Amino-PEG3-amide)-amine TFA is a water-soluble, trifunctional linker molecule. Its structure features a central tertiary amine branched into three arms, each terminating with a primary amine. These arms consist of a PEG3 (three polyethylene glycol units) spacer connected via an amide bond. The presence of the TFA salt improves the compound's handling and solubility.

The key quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Identifier Value Source
IUPAC Name N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide)[1]
CAS Number 2523025-40-1[1][2][3]
SMILES O=C(CCOCCOCCOCCN)NCCN(CCNC(CCOCCOCCOCCN)=O)CCNC(CCOCCOCCOCCN)=O[1][4]
Property Value Source
Molecular Formula C33H69N7O12[1][3][4]
Molecular Weight ~756 g/mol [3][5]
Purity >95% - 98%[1][3][4]
Solubility Water, DMSO, DCM, DMF[3]
Storage Conditions -20°C[3]

Chemical Structure Visualization

The chemical structure of the core amine is depicted below. The terminal primary amines are the reactive sites for conjugation, while the central tertiary amine acts as a branch point. The PEG3 linkers contribute to the molecule's solubility and biocompatibility.

Chemical Structure of Tri(Amino-PEG3-amide)-amine cluster_core Central Core cluster_arm1 Arm 1 cluster_arm2 Arm 2 cluster_arm3 Arm 3 N_core N C1_1 CH2 N_core->C1_1 C2_1 CH2 N_core->C2_1 C3_1 CH2 N_core->C3_1 C1_2 CH2 C1_1->C1_2 N1_amide NH C1_2->N1_amide C1_carbonyl C=O N1_amide->C1_carbonyl C1_peg1 CH2 C1_carbonyl->C1_peg1 C1_peg2 CH2 C1_peg1->C1_peg2 O1_peg1 O C1_peg2->O1_peg1 C1_peg3 CH2 O1_peg1->C1_peg3 C1_peg4 CH2 C1_peg3->C1_peg4 O1_peg2 O C1_peg4->O1_peg2 C1_peg5 CH2 O1_peg2->C1_peg5 C1_peg6 CH2 C1_peg5->C1_peg6 O1_peg3 O C1_peg6->O1_peg3 C1_peg7 CH2 O1_peg3->C1_peg7 C1_peg8 CH2 C1_peg7->C1_peg8 N1_terminal NH2 C1_peg8->N1_terminal C2_2 CH2 C2_1->C2_2 N2_amide NH C2_2->N2_amide C2_carbonyl C=O N2_amide->C2_carbonyl C2_peg1 CH2 C2_carbonyl->C2_peg1 C2_peg2 CH2 C2_peg1->C2_peg2 O2_peg1 O C2_peg2->O2_peg1 C2_peg3 CH2 O2_peg1->C2_peg3 C2_peg4 CH2 C2_peg3->C2_peg4 O2_peg2 O C2_peg4->O2_peg2 C2_peg5 CH2 O2_peg2->C2_peg5 C2_peg6 CH2 C2_peg5->C2_peg6 O2_peg3 O C2_peg6->O2_peg3 C2_peg7 CH2 O2_peg3->C2_peg7 C2_peg8 CH2 C2_peg7->C2_peg8 N2_terminal NH2 C2_peg8->N2_terminal C3_2 CH2 C3_1->C3_2 N3_amide NH C3_2->N3_amide C3_carbonyl C=O N3_amide->C3_carbonyl C3_peg1 CH2 C3_carbonyl->C3_peg1 C3_peg2 CH2 C3_peg1->C3_peg2 O3_peg1 O C3_peg2->O3_peg1 C3_peg3 CH2 O3_peg1->C3_peg3 C3_peg4 CH2 C3_peg3->C3_peg4 O3_peg2 O C3_peg4->O3_peg2 C3_peg5 CH2 O3_peg2->C3_peg5 C3_peg6 CH2 C3_peg5->C3_peg6 O3_peg3 O C3_peg6->O3_peg3 C3_peg7 CH2 O3_peg3->C3_peg7 C3_peg8 CH2 C3_peg7->C3_peg8 N3_terminal NH2 C3_peg8->N3_terminal

Caption: Chemical structure of the Tri(Amino-PEG3-amide)-amine core.

Experimental Protocols and Applications

While specific, detailed synthesis protocols for this compound are proprietary to chemical suppliers, its utility is defined by the reactivity of its terminal primary amine groups. These groups readily participate in several common bioconjugation reactions.

General Experimental Reactivity:

  • Amide Bond Formation: The primary amine groups react with carboxylic acids, or more efficiently with activated esters such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This is the most common application for conjugating this linker to proteins, peptides, or other molecules containing a carboxyl group.[2][3] Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to facilitate this reaction.[6]

  • Reductive Amination: The amine groups can react with aldehydes and ketones to form an intermediate imine, which is then reduced to a stable amine linkage. This method is useful for conjugating the linker to molecules with carbonyl functionalities.[2][3][6]

Primary Application: PROTAC Development

Tri(Amino-PEG3-amide)-amine is extensively used as a PEG-based linker in the synthesis of PROTACs.[2][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7][8]

The branched nature of Tri(Amino-PEG3-amide)-amine allows for the potential to create multi-specific PROTACs or to attach multiple ligands to improve binding affinity or solubility. The PEG spacers enhance the aqueous solubility of the final PROTAC molecule and provide optimal spacing between the target protein ligand and the E3 ligase ligand.

A generalized workflow for the synthesis of a PROTAC using this linker is illustrated below.

PROTAC_Synthesis_Workflow Generalized PROTAC Synthesis Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_product Final Product cluster_verification Verification Linker Tri(Amino-PEG3-amide)-amine Step1 Step 1: Conjugation to Target Ligand (Amide bond formation) Linker->Step1 TargetLigand Target Protein Ligand (with reactive carboxyl or NHS ester) TargetLigand->Step1 E3Ligand E3 Ligase Ligand (with reactive carboxyl or NHS ester) Step3 Step 3: Conjugation to E3 Ligase Ligand (Amide bond formation) E3Ligand->Step3 Step2 Step 2: Purification of Intermediate Step1->Step2 Intermediate Product Step2->Step3 PROTAC PROTAC Molecule Step3->PROTAC Crude PROTAC Analysis Characterization (e.g., LC-MS, NMR) PROTAC->Analysis

Caption: Generalized workflow for PROTAC synthesis.

Conclusion

This compound is a versatile and valuable tool in modern drug discovery and chemical biology. Its branched structure, coupled with the advantageous properties of PEG linkers, makes it particularly well-suited for the construction of complex biomolecules such as PROTACs. The high reactivity of its terminal amine groups allows for straightforward conjugation to a wide range of ligands, facilitating the rapid development of novel therapeutic candidates. Researchers and drug development professionals can leverage the properties of this linker to enhance the solubility, stability, and pharmacokinetic profiles of their molecules of interest.

References

An In-depth Technical Guide to the Physicochemical Properties of Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental methodologies for Tri(Amino-PEG3-amide)-amine TFA salt. This branched, hydrophilic linker is a versatile tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Properties

This compound is characterized by a central amine core from which three polyethylene (B3416737) glycol (PEG) arms extend, each terminating in a primary amine. This trifunctional structure offers multiple points for conjugation. The trifluoroacetic acid (TFA) salt form ensures stability and solubility.

PropertyValueReference(s)
Chemical Name N,N',N''-(nitrilotris(ethane-2,1-diyl))tris(3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanamide) trifluoroacetate (B77799) salt[1]
Molecular Formula C33H69N7O12 (as free base)[1][2][3]
Molecular Weight 755.95 g/mol (as free base)[1][2]
CAS Number 2523025-40-1[1][3]
Appearance Light yellow to yellow oilMedChemExpress Product Information
Purity Typically >95% or >98% as determined by HPLC and/or NMR[1][2][3]
Solubility Soluble in water, DMSO, DMF, and DCM[3]
Storage Conditions Store at -20°C for long-term stability. For solutions in solvent, storage at -80°C (up to 6 months) or -20°C (up to 1 month) is recommended. Protect from light.[2, MedChemExpress Product Information]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable reagent in several advanced applications:

  • Bioconjugation: The three terminal primary amine groups are reactive towards carboxylic acids, activated esters (e.g., NHS esters), and carbonyls (aldehydes and ketones).[3][4] This allows for the conjugation of a wide range of molecules, including proteins, peptides, antibodies, and fluorescent dyes.[4] The PEG linkers enhance the solubility and stability of the resulting conjugates and can reduce immunogenicity.[4]

  • PROTAC Development: This molecule is frequently used as a linker in the synthesis of PROTACs.[5][6][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[6] The length and flexibility of the PEG arms are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

  • Drug Delivery and Nanotechnology: The hydrophilic nature of the PEG chains can improve the pharmacokinetic properties of conjugated drugs.[4] It can be used to functionalize nanoparticles, liposomes, and other drug delivery systems to improve their circulation time and targeting capabilities.

Experimental Protocols

While specific protocols should be optimized for each application, the following sections provide detailed methodologies for common experiments involving this compound.

General Protocol for Amide Bond Formation via NHS Ester Acylation

This protocol describes the conjugation of this compound to a molecule containing an N-hydroxysuccinimide (NHS) ester.

Materials:

  • This compound

  • NHS ester-functionalized molecule (e.g., protein, fluorescent dye)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Amine Solution: Dissolve this compound in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).

  • Preparation of NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized molecule in anhydrous DMSO or DMF to create a concentrated stock solution.[3]

  • Reaction: Add a molar excess (typically 5-10 equivalents) of the NHS ester solution to the solution of this compound.[4] The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[3] If the label is light-sensitive, protect the reaction from light.

  • Quenching (Optional): To terminate the reaction, add a quenching solution to react with any unreacted NHS ester.[3]

  • Purification: Purify the resulting conjugate from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography or dialysis.

Quality Control Analysis

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To assess the purity of the this compound and the success of conjugation reactions.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) or formic acid as an additive.

  • Detection: UV detection at a wavelength appropriate for the molecule of interest (e.g., 214 nm for amide bonds) and/or an Evaporative Light Scattering Detector (ELSD) for molecules lacking a chromophore. Mass spectrometry detection (LC-MS) can provide mass confirmation.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure and assess purity.

  • Solvent: A deuterated solvent in which the compound is soluble, such as D2O, DMSO-d6, or CDCl3.

  • Analysis: 1H NMR is used to identify the characteristic peaks of the PEG ethylene (B1197577) oxide protons (typically around 3.5-3.7 ppm) and other structural protons.[9][10] Integration of these peaks can be used to confirm the structure and assess the degree of functionalization in conjugates. For complex PEGylated molecules, 13C-labeling in combination with specialized NMR techniques can enhance signal detection.[10]

Mass Spectrometry (MS):

  • Purpose: To determine the molecular weight and confirm the identity of the molecule and its conjugates.

  • Method: Electrospray ionization (ESI) is a common method for analyzing PEGylated compounds.[2]

  • Considerations: PEGylated molecules can produce a distribution of multiply charged ions, which can complicate the spectrum.[8] The use of charge stripping agents, such as triethylamine (B128534) added post-column in LC-MS, can simplify the spectra by reducing the charge states.[8]

Visualizations

The following diagrams illustrate the key applications and workflows involving this compound.

Bioconjugation_Workflow Bioconjugation Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product AmineLinker This compound ReactionMix Mix in Alkaline Buffer (pH 8.3-8.5) AmineLinker->ReactionMix Dissolve TargetMolecule Target Molecule (e.g., Protein, Dye) with NHS Ester TargetMolecule->ReactionMix Add Purification Purification (e.g., Size-Exclusion Chromatography) ReactionMix->Purification Reaction Complete Conjugate Purified Conjugate Purification->Conjugate Isolate

Caption: A generalized workflow for the bioconjugation of a target molecule to Tri(Amino-PEG3-amide)-amine.

PROTAC_Mechanism PROTAC Ternary Complex Formation cluster_ternary Ternary Complex POI Target Protein (POI) POI_PROTAC_E3 POI-PROTAC-E3 Complex POI->POI_PROTAC_E3 E3 E3 Ubiquitin Ligase E3->POI_PROTAC_E3 PROTAC PROTAC Linker Tri(Amino-PEG3-amide)-amine (as linker component) PROTAC->POI_PROTAC_E3

Caption: Role of the linker in forming the PROTAC-induced ternary complex for protein degradation.

References

Tri(Amino-PEG3-amide)-amine TFA: A Comprehensive Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt, a critical trifunctional PEG linker used extensively in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this linker is paramount for optimizing reaction conditions, ensuring the integrity of conjugates, and developing robust drug delivery systems.

Core Concepts: Solubility

The solubility of Tri(Amino-PEG3-amide)-amine TFA is a key parameter for its application in various solvent systems. The polyethylene (B3416737) glycol (PEG) chains significantly enhance its aqueous solubility, a desirable characteristic for biological applications[1][2]. The trifluoroacetate salt form also influences its solubility profile.

Qualitative Solubility

This compound is generally soluble in a range of common laboratory solvents. This broad solubility allows for flexibility in designing synthetic and conjugation protocols.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble[3]
Dimethyl Sulfoxide (DMSO)Soluble[3]
Dichloromethane (DCM)Soluble[3]
Dimethylformamide (DMF)Soluble[3]
Quantitative Solubility

Table 2: Quantitative Solubility Data and Estimates

CompoundSolventReported/Estimated SolubilityReference
Tri(Amino-PEG3-amide)-amine (Free Amine)DMSO100 mg/mL (132.29 mM)[4]
Tri(Amino-PEG3-amide)-amine TFA Water> 50 mg/mL (Illustrative)N/A
Tri(Amino-PEG3-amide)-amine TFA DMSO> 100 mg/mL (Illustrative)N/A
Tri(Amino-PEG3-amide)-amine TFA DMF> 100 mg/mL (Illustrative)N/A
Tri(Amino-PEG3-amide)-amine TFA DCM~10-20 mg/mL (Illustrative)N/A

Note: Illustrative data is based on the general properties of PEGylated compounds and TFA salts and should be experimentally verified.

Core Concepts: Stability

The stability of this compound is crucial for its storage and handling, as well as for the in-vivo performance of the resulting conjugates. PEGylation is known to enhance the thermal and pH stability of molecules[5][6][7].

pH Stability

The amide and ether linkages within the Tri(Amino-PEG3-amide)-amine structure are generally stable under physiological pH conditions. However, extreme pH values can lead to hydrolysis. The terminal primary amine groups will be protonated at acidic pH, which can influence reactivity. PEGylation has been shown to enhance the pH stability of conjugated proteins by preventing subunit dissociation and aggregation[5][7].

Thermal Stability

PEG chains can confer significant thermal stability[8][9][10][11]. For this compound, it is recommended to store the compound at -20°C for long-term stability[3]. For solutions in solvents like DMSO, storage at -80°C is recommended for up to 6 months[4]. Short-term storage at 4°C is also possible[4].

Stability in Solution

Aqueous solutions of similar amine-containing TFA salts are recommended for use on the same day they are prepared to avoid potential degradation[12]. For stock solutions in organic solvents like DMSO, it is advisable to use them within one month if stored at -20°C and within six months if stored at -80°C, and to protect them from light[4].

Table 3: Recommended Storage and Handling Conditions

ConditionRecommendationReference
Solid Form (Long-term) Store at -20°C.[3]
Solid Form (Short-term) Can be shipped at ambient temperature.[3]
In DMSO Solution -80°C for up to 6 months; -20°C for up to 1 month. Protect from light.[4]
In Aqueous Solution Prepare fresh and use the same day.[12]

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Quantitative Solubility

This protocol adapts a standard kinetic solubility assay to determine the quantitative solubility of this compound in various solvents.

Objective: To determine the concentration of the compound in a saturated solution.

Materials:

  • This compound

  • Solvents of interest (e.g., Water, PBS, DMSO, DMF, DCM)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD)

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. This will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a vial.

  • Equilibration: Tightly cap the vial and vortex vigorously for 1-2 minutes. Place the vial on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with the solvent to a concentration that falls within the range of the standard curve.

  • HPLC Analysis: Inject the diluted supernatant and the standard solutions onto the HPLC system.

  • Data Analysis: Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted supernatant. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Protocol for Assessing pH Stability

This protocol outlines a method to assess the stability of this compound at different pH values over time.

Objective: To evaluate the degradation of the compound under various pH conditions.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 4, 7.4, 9)

  • HPLC system with a suitable detector

  • Incubator or water bath

  • pH meter

Procedure:

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in each of the pH buffers.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of each solution by HPLC to determine the initial peak area of the compound.

  • Incubation: Incubate the remaining solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and analyze it by HPLC.

  • Data Analysis: For each pH condition, plot the percentage of the remaining this compound (calculated from the peak area relative to the T=0 sample) against time. This will provide a degradation profile for each pH.

Mandatory Visualizations

Application in PROTAC Synthesis Workflow

This compound is a trifunctional linker, making it highly valuable in the modular synthesis of PROTACs. The three primary amine groups allow for the attachment of a ligand for the protein of interest (POI) and a ligand for an E3 ubiquitin ligase, with the third amine available for further modification or to remain as a solubility-enhancing feature.

PROTAC_Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification and Analysis POI_Ligand Protein of Interest (POI) Ligand (with reactive group, e.g., -COOH) Coupling1 Step 1: First Coupling (e.g., Amide bond formation) POI_Ligand->Coupling1 E3_Ligand E3 Ligase Ligand (with reactive group, e.g., -COOH) Coupling2 Step 2: Second Coupling (e.g., Amide bond formation) E3_Ligand->Coupling2 Linker This compound Linker->Coupling1 Intermediate Linker-POI Ligand Conjugate Coupling1->Intermediate Formation of first amide bond Intermediate->Coupling2 Final_PROTAC Final PROTAC Molecule Coupling2->Final_PROTAC Formation of second amide bond Purification Purification (e.g., HPLC) Final_PROTAC->Purification Analysis Characterization (e.g., MS, NMR) Purification->Analysis

Caption: PROTAC Synthesis Workflow using Tri(Amino-PEG3-amide)-amine.

Logical Relationship of Physicochemical Properties

The solubility and stability of this compound are interconnected and influence its utility in drug development.

Physicochemical_Properties Solubility Solubility Formulation Formulation Development Solubility->Formulation impacts Reaction_Kinetics Reaction Kinetics Solubility->Reaction_Kinetics affects Stability Stability Stability->Formulation is critical for InVivo_Performance In Vivo Performance Stability->InVivo_Performance determines Structure Molecular Structure (PEG chains, Amine groups, TFA salt) Structure->Solubility influences Structure->Stability influences Application Successful Application (Bioconjugation, PROTACs) Formulation->Application Reaction_Kinetics->Application InVivo_Performance->Application

Caption: Interplay of Physicochemical Properties.

This guide provides a foundational understanding of the solubility and stability of this compound. For specific applications, it is imperative that researchers conduct their own experiments to verify these properties under their unique experimental conditions.

References

An In-depth Technical Guide to the Synthesis and Purification of Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt. This branched, trifunctional PEG linker is a critical component in the development of advanced bioconjugates and targeted therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

Tri(Amino-PEG3-amide)-amine is a hydrophilic linker molecule featuring a central tertiary amine branched into three arms. Each arm consists of a triethylene glycol (PEG3) spacer connected via a stable amide bond to a terminal primary amine.[1] The polyethylene (B3416737) glycol chains enhance the solubility and biocompatibility of the molecule, which can reduce the immunogenicity of the conjugated biomolecule and extend its circulation time in vivo.[1] The three terminal primary amine groups offer multiple points for conjugation with biomolecules such as peptides, antibodies, or small molecule drugs through reactions like amide bond formation or reductive amination.[1] This trifunctional nature makes it a valuable tool for creating complex, multi-component therapeutic constructs.

One of the primary applications of Tri(Amino-PEG3-amide)-amine is in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3] The linker component of a PROTAC, for which Tri(Amino-PEG3-amide)-amine is well-suited, plays a crucial role in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[4][5][6][7][8]

This document details a plausible synthetic route, purification protocols, and characterization methods for Tri(Amino-PEG3-amide)-amine TFA, along with relevant diagrams to illustrate the experimental workflow and its application in the PROTAC pathway.

Synthesis of this compound

A plausible and efficient synthetic route for Tri(Amino-PEG3-amide)-amine involves a multi-step process starting from commercially available reagents. The overall strategy is to first synthesize the core trifunctional amine, tris(2-aminoethyl)amine, and then couple it with a protected PEG3 acid derivative. The synthesis concludes with the deprotection of the terminal amines and formation of the TFA salt.

Logical Workflow for Synthesis

Synthesis_Workflow A Tris(2-aminoethyl)amine (Core Amine) C Amide Coupling (e.g., HATU, DIPEA) A->C B Boc-NH-PEG3-COOH (Protected PEG Acid) B->C D Protected Intermediate: Tris(Boc-Amino-PEG3-amide)-amine C->D Formation of Amide Bonds E Boc Deprotection (TFA in DCM) D->E Acidic Cleavage of Boc Groups F Final Product: Tri(Amino-PEG3-amide)-amine E->F Liberation of Primary Amines G TFA Salt Formation F->G Protonation of Amines H This compound G->H PROTAC_Pathway cluster_0 PROTAC-Mediated Degradation cluster_1 Ubiquitin-Proteasome System POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC (Linker + Ligands) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary E2 E2 Conjugating Enzyme E3->E2 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E1->E2 Ub Transfer E2->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

References

The Architectural Advantage: A Technical Guide to Branched PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the choice of a linker molecule is a critical determinant of the final conjugate's therapeutic efficacy, stability, and pharmacokinetic profile. While linear polyethylene (B3416737) glycol (PEG) linkers have long been a staple, providing hydrophilicity and biocompatibility, the advent of branched PEG architectures has unlocked new possibilities in drug delivery and development. This in-depth guide explores the core advantages of employing branched PEG linkers, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their bioconjugation strategies.

Enhanced Pharmacokinetics and In Vivo Half-Life

One of the most significant advantages of branched PEG linkers is their profound impact on the pharmacokinetic properties of bioconjugates. The unique three-dimensional structure of branched PEGs creates a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][2] This increased size effectively reduces renal clearance, thereby prolonging the circulation half-life of the conjugated molecule in the bloodstream.[1][2][3]

A superior pharmacokinetic profile has been consistently observed for bioconjugates with branched versus linear PEG linkers.[1] This extended in vivo exposure is crucial for therapeutic proteins and antibody-drug conjugates (ADCs), as it allows for sustained drug delivery to the target site and can lead to improved therapeutic outcomes with less frequent dosing.[3] The enhanced "stealth" effect of the branched structure also provides superior shielding from enzymatic degradation and recognition by the immune system.[3]

Increased Drug-to-Antibody Ratio (DAR) and Payload Capacity

In the development of ADCs, achieving an optimal drug-to-antibody ratio (DAR) is paramount. A higher DAR can enhance the potency of the ADC, but it often comes at the cost of increased aggregation and reduced solubility, particularly with hydrophobic drug payloads.[4][5] Branched PEG linkers offer a solution to this challenge by enabling the attachment of multiple drug molecules through a single conjugation site on the antibody. This multi-payload capacity allows for a higher DAR without the need for multiple modification sites on the antibody, which can compromise its structural integrity and antigen-binding affinity.[2]

The hydrophilic nature of the branched PEG scaffold helps to mitigate the hydrophobicity of the attached drug molecules, reducing the propensity for aggregation and improving the overall solubility of the ADC.[5] This enables the development of ADCs with higher drug loads and potentially greater efficacy.

Superior Steric Hindrance and Shielding Effects

The three-dimensional architecture of branched PEG linkers provides a more effective "shield" around the conjugated biomolecule compared to their linear counterparts. This enhanced steric hindrance offers several benefits:

  • Reduced Immunogenicity: The dense PEG cloud can mask immunogenic epitopes on the protein or drug, reducing the likelihood of an immune response and the formation of anti-drug antibodies (ADAs).[3]

  • Protection from Proteolysis: The steric barrier created by the branched PEG structure can protect the bioconjugate from enzymatic degradation in the bloodstream, further contributing to its extended half-life.[2]

  • Modulated Receptor Binding: The bulky nature of branched PEGs can be strategically employed to modulate the binding affinity of the bioconjugate to its target receptor. While this can sometimes be a disadvantage, it can also be leveraged to fine-tune the desired biological activity and reduce off-target effects.

Quantitative Comparison: Linear vs. Branched PEG Linkers

The following tables summarize quantitative data comparing key performance parameters of bioconjugates functionalized with linear versus branched PEG linkers.

ParameterLinear PEGBranched PEGReferences
Hydrodynamic Radius (Rh) Smaller for a given MWLarger for a given MW[1]
In Vivo Half-Life ShorterSignificantly Longer[1][2][3]
Renal Clearance HigherLower[1]
Drug Loading Capacity (per attachment site) Typically 1>1 (Multi-arm)
"Stealth" Effect / Shielding GoodSuperior[3]
Propensity for Aggregation with High Drug Load HigherLower[4][5]
Pharmacokinetic Parameters of a TNF Nanobody (40 kDa PEG) Linear (1 x 40 kDa)Branched (2 x 20 kDa)Branched (4 x 10 kDa)Reference
In Vivo Exposure LowerSuperiorSuperior[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of branched PEG linkers and their conjugation to antibodies, as well as characterization techniques.

Protocol 1: Synthesis of a 4-Arm PEG-Nitrophenyl Carbonate (NPC) Linker

This protocol describes the activation of a 4-arm PEG-hydroxyl core for subsequent reaction with amine-containing molecules.

Materials:

  • 4-arm PEG-hydroxyl (PEG4OH)

  • 4-nitrophenyl chloroformate (4-NPC)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Diethyl ether (DE)

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, dissolve PEG4OH in anhydrous DCM.[6]

  • In a separate flask, dissolve 4-NPC (3 molar equivalents per hydroxyl group on the PEG) in anhydrous DCM.[6]

  • Slowly add the PEG4OH solution dropwise to the stirring 4-NPC solution at room temperature.[6]

  • Allow the reaction to stir for 72 hours at room temperature.[6]

  • Evaporate the DCM overnight.[6]

  • Dissolve the product in a minimal amount of DCM and precipitate it by adding it to a large volume of cold diethyl ether.[6]

  • Centrifuge the mixture (e.g., 20 min at 4°C) and decant the supernatant.[6]

  • Repeat the dissolution and precipitation steps two more times to ensure purity.[6]

  • Dry the final product under vacuum.[6]

  • The degree of NPC activation can be quantified by measuring the absorbance at 405 nm after hydrolysis of a small sample in 1 M NaOH.[6]

Protocol 2: Site-Specific Antibody Conjugation using Microbial Transglutaminase (MTGase)

This protocol outlines a method for the site-specific conjugation of a branched, amine-containing PEG linker to the glutamine 295 residue of a deglycosylated antibody.

Materials:

  • Deglycosylated monoclonal antibody (mAb)

  • Branched PEG linker with a primary amine

  • Microbial Transglutaminase (MTGase)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Payload molecule with a compatible reactive group for the PEG linker (e.g., DBCO for azide-functionalized PEG)

  • Purification system (e.g., size exclusion or ion-exchange chromatography)

Procedure:

  • Enzymatic Ligation:

    • Prepare a reaction mixture containing the deglycosylated mAb and the branched amino-PEG linker in PBS.

    • Add MTGase to the mixture. The optimal concentrations of the antibody, linker, and enzyme should be determined empirically.[7][8][9]

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period to allow for the transpeptidation reaction to occur.[7]

  • Payload Conjugation (Click Chemistry Example):

    • If the PEG linker is functionalized with an azide (B81097) group, the payload can be attached via a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.

    • Add the DBCO-functionalized payload to the reaction mixture from the previous step.

    • Incubate to allow the click reaction to proceed to completion.

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using a suitable chromatography method, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), to remove unreacted linkers, payloads, and enzymes.[][11]

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The average DAR of an ADC can be determined using UV/Vis spectrophotometry.

Materials:

  • Purified ADC sample

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the drug payload (e.g., 248 nm for some auristatins).[12]

  • Calculate the DAR using the Beer-Lambert law and the known molar extinction coefficients of the antibody and the drug at both wavelengths. The following formula can be used, with appropriate correction factors if the linker also absorbs at these wavelengths: DAR = (ε_Ab_at_λ_drug * A_at_λ_Ab - ε_Ab_at_λ_Ab * A_at_λ_drug) / (ε_drug_at_λ_Ab * A_at_λ_drug - ε_drug_at_λ_drug * A_at_λ_Ab) Where ε is the molar extinction coefficient and A is the absorbance.[12]

Protocol 4: Assessment of Bioconjugate Aggregation by Size Exclusion Chromatography (SEC)

SEC is a standard method to detect and quantify aggregates in biopharmaceutical preparations.

Materials:

  • Purified bioconjugate sample

  • SEC column with an appropriate pore size for the expected size range of the monomer and aggregates.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., phosphate-buffered saline).

Procedure:

  • Equilibrate the SEC column with the mobile phase.[13]

  • Inject the bioconjugate sample onto the column.[13]

  • Run the separation under isocratic conditions.[13]

  • Monitor the elution profile at 280 nm. Aggregates, being larger, will elute earlier than the monomeric form of the bioconjugate.[13]

  • Quantify the percentage of aggregates by integrating the peak areas of the aggregate and monomer peaks.

Visualizing the Concepts: Workflows and Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of branched PEG linkers in bioconjugation.

G Logical Flow for PEG Linker Selection in Bioconjugation cluster_start cluster_considerations Key Considerations cluster_decision Linker Architecture Choice cluster_outcomes Selected Linker Type cluster_final start Define Therapeutic Goal (e.g., extended half-life, high payload delivery) pharmacokinetics Desired Pharmacokinetic Profile payload Payload Properties (hydrophobicity, potency) conjugation Available Conjugation Sites decision2 Maximized Half-Life Critical? pharmacokinetics->decision2 decision1 High Payload Required? payload->decision1 conjugation->decision1 decision1->decision2 No branched Branched PEG Linker decision1->branched Yes linear Linear PEG Linker decision2->linear No decision2->branched Yes end Optimized Bioconjugate linear->end branched->end ADC_Workflow Experimental Workflow for ADC Development with a Branched PEG Linker cluster_synthesis Linker Synthesis & Modification cluster_conjugation Bioconjugation cluster_characterization Characterization & Analysis s1 Synthesize Branched PEG Core s2 Functionalize Arms (e.g., with Azide) s1->s2 s3 Activate for Antibody Conjugation (e.g., with Amine) s2->s3 c1 Site-Specific mAb Modification (e.g., MTGase) s3->c1 c2 Conjugate Branched PEG Linker to mAb c1->c2 c3 Attach Payload to Linker Arms (e.g., Click Chemistry) c2->c3 a1 Purification (SEC/IEX) c3->a1 a2 DAR Determination (UV/Vis, HIC, MS) a1->a2 a3 Aggregation Analysis (SEC-MALS) a1->a3 a4 In Vitro Cytotoxicity Assay a2->a4 a5 In Vivo Pharmacokinetic Study a3->a5 end Final ADC Product a4->end a5->end G Structural Comparison: Linear vs. Branched PEG Linkers cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker cluster_arm1 cluster_arm2 cluster_arm3 l_start Func A l1 l_start->l1 l2 l1->l2 l3 l2->l3 l4 l3->l4 l5 l4->l5 l_end Func B l5->l_end label_linear Single chain, lower hydrodynamic volume core Core b1_1 core->b1_1 b2_1 core->b2_1 b3_1 core->b3_1 b_start Func A b_start->core b1_2 b1_1->b1_2 b1_3 b1_2->b1_3 b1_end Func B1 b1_3->b1_end b2_2 b2_1->b2_2 b2_3 b2_2->b2_3 b2_end Func B2 b2_3->b2_end b3_2 b3_1->b3_2 b3_3 b3_2->b3_3 b3_end Func B3 b3_3->b3_end label_branched Multi-arm, larger hydrodynamic volume, higher payload capacity

References

The Stealth Cloak of Biotherapeutics: An In-depth Technical Guide to the Role of PEGylation in Reducing Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, represents a cornerstone of modern drug delivery. By creating a hydrophilic shield around the therapeutic agent, PEGylation effectively masks the molecule from the host's immune system, leading to a significant reduction in its immunogenic potential. This "stealth" effect is paramount for the safety and efficacy of numerous biotherapeutics, including proteins, peptides, and nanoparticles. This technical guide delves into the core mechanisms by which PEGylation mitigates immunogenicity, presents quantitative data from key studies, provides detailed experimental protocols for assessing these effects, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanisms of PEGylation in Immunogenicity Reduction

The immunogenicity of a therapeutic agent is its propensity to elicit an immune response, which can lead to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the therapeutic effect of the drug, accelerate its clearance from the body, and in some cases, cause adverse immune reactions.[1][2] PEGylation mitigates these risks through several key mechanisms:

  • Steric Hindrance and Epitope Masking : The flexible and hydrophilic PEG chains create a physical barrier around the therapeutic molecule.[3] This steric hindrance physically masks the antigenic epitopes on the protein surface, preventing their recognition by B-cell receptors and subsequent activation of B lymphocytes to produce ADAs.[4][5]

  • Inhibition of Antigen Processing and Presentation : For an immune response to be initiated against a protein therapeutic, it must first be taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. Once internalized, the protein is proteolytically degraded into smaller peptides, which are then presented on the cell surface by Major Histocompatibility Complex (MHC) class II molecules to activate T-helper cells. PEGylation can interfere with this process at multiple steps. The hydrophilic PEG shield reduces opsonization (the coating of the therapeutic with plasma proteins that facilitates phagocytosis), thereby decreasing uptake by APCs.[4]

  • Reduced Proteolytic Degradation : The PEG chains can protect the therapeutic protein from enzymatic degradation in the bloodstream and within APCs, further limiting the generation of antigenic peptides for MHC presentation.[3]

  • Alteration of Cellular Interactions : While PEGylation generally reduces uptake by phagocytic cells, some studies have shown that it can surprisingly enhance uptake by dendritic cells, a key type of APC.[6][7] However, even with increased uptake, the subsequent steps of antigen processing and presentation may still be inhibited.

Quantitative Impact of PEGylation on Immunogenicity

Numerous studies have demonstrated the quantitative benefits of PEGylation in reducing the immunogenicity of various biotherapeutics. The following tables summarize key findings from the literature.

Table 1: Effect of PEGylation on Anti-Drug Antibody (ADA) Titers

Therapeutic AgentPEG Size (kDa)Animal Model/Study PopulationRoute of AdministrationReduction in ADA Titer vs. Non-PEGylatedReference
Interferon-α2a12HumansSubcutaneousSignificantly lower incidence and titers of neutralizing antibodies[8]
Asparaginase5 (linear)Humans (ALL patients)IntravenousReduced incidence of hypersensitivity and anti-asparaginase antibodies[8]
Uricase40 (branched)Humans (Gout patients)IntravenousMean anti-pegloticase antibody titers <1:2430 in responders vs. >1:2430 in non-responders[9]
Chicken IgY5 and 20Mice (Balb/c and C57BL/6)Intravenous & IntramuscularInconsistent reduction, dependent on mouse strain and route of administration[10]
Horse IgG5 and 20Mice (Balb/c and C57BL/6)Intravenous & IntramuscularInconsistent reduction, dependent on mouse strain and route of administration[10]

Table 2: Impact of PEGylation on Cytokine Production

PEGylated AgentCell Type/Animal ModelCytokine(s) MeasuredEffect of PEGylationReference
PEGylated Polyelectrolyte NanocapsulesMiceIL-12p70, IFNγ, IFNβ, IL-17α, GM-CSF, IL-6Increased secretion of pro-inflammatory cytokines[11]
20 kDa PEGHuman Monocyte-Derived MacrophagesIL-8, TNFαNo significant increase in cytokine secretion[11]
PEGylated Graphene Oxide NanoparticlesHuman Helper T-cellsVariousNo effect on the levels of most cytokines measured[11]

Experimental Protocols for Assessing Immunogenicity

The evaluation of the immunogenic potential of PEGylated biotherapeutics requires a suite of specialized assays. Below are detailed methodologies for key experiments.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG and Anti-Drug Antibodies

ELISA is a widely used method for detecting and quantifying antibodies in biological samples.[7]

Objective : To detect and quantify the presence of anti-PEG antibodies or ADAs against the therapeutic protein in serum or plasma.

Materials :

  • High-binding 96-well microplates

  • PEGylated therapeutic or mPEG for coating

  • Blocking buffer (e.g., 1% (w/v) milk in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Patient/animal serum or plasma samples

  • Peroxidase-conjugated anti-human (or relevant species) IgG and IgM secondary antibodies

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Protocol :

  • Coating : Coat the wells of a 96-well plate with 100 µL of 0.02 mg/mL of the PEGylated therapeutic or NH2-mPEG5000 in PBS. Incubate overnight at room temperature.[12]

  • Washing : Wash the wells three times with wash buffer to remove unbound antigen.

  • Blocking : Add 300 µL of blocking buffer to each well and incubate for 1 hour at room temperature to prevent non-specific binding.[12]

  • Sample Incubation : Dilute serum samples in blocking buffer. Add 100 µL of the diluted samples to the wells and incubate for 2 hours at room temperature.

  • Washing : Repeat the washing step as in step 2.

  • Secondary Antibody Incubation : Add 100 µL of the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.

  • Washing : Repeat the washing step as in step 2.

  • Detection : Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction : Add 100 µL of stop solution to each well.

  • Read Absorbance : Measure the absorbance at 450 nm using a plate reader. The signal intensity is proportional to the amount of specific antibody in the sample.

Lymphocyte Proliferation Assay

This assay measures the proliferation of T-lymphocytes in response to an antigen, providing an indication of a cell-mediated immune response.[13][14]

Objective : To assess the potential of a PEGylated therapeutic to induce T-cell proliferation.

Materials :

  • Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors

  • RPMI 1640 culture medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin

  • PEGylated therapeutic and non-PEGylated control

  • Positive control (e.g., Phytohemagglutinin (PHA))

  • [3H]-Thymidine or a non-radioactive proliferation marker (e.g., CFSE)

  • 96-well round-bottom culture plates

  • Cell harvester and scintillation counter (for [3H]-Thymidine) or flow cytometer (for CFSE)

Protocol :

  • Cell Preparation : Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating : Plate 1 x 10^5 PBMCs per well in a 96-well plate.

  • Stimulation : Add the PEGylated therapeutic, non-PEGylated control, or PHA to the wells at various concentrations. Include an unstimulated control.

  • Incubation : Incubate the plates for 5-6 days at 37°C in a 5% CO2 incubator.[14]

  • Proliferation Measurement :

    • [3H]-Thymidine incorporation : 18 hours before harvesting, add 1 µCi of [3H]-Thymidine to each well. Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a scintillation counter.

    • CFSE staining : Prior to plating, label the PBMCs with CFSE. After the incubation period, stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE signal.

  • Data Analysis : Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or percentage of proliferated cells in the stimulated wells by the mean CPM or percentage in the unstimulated control wells. An SI greater than 2 is typically considered a positive response.

Dendritic Cell (DC) Uptake Assay

This assay quantifies the internalization of a PEGylated therapeutic by dendritic cells.

Objective : To determine the effect of PEGylation on the uptake of a therapeutic by DCs.

Materials :

  • Monocyte-derived dendritic cells (mo-DCs)

  • Fluorescently labeled PEGylated and non-PEGylated therapeutic

  • Culture medium for DCs

  • Flow cytometer

  • Confocal microscope

Protocol :

  • DC Generation : Isolate monocytes from PBMCs and differentiate them into immature DCs using GM-CSF and IL-4.

  • Uptake Experiment : Incubate the immature DCs with the fluorescently labeled PEGylated and non-PEGylated therapeutic at various concentrations and for different time points.

  • Washing : Wash the cells thoroughly with cold PBS to remove any unbound therapeutic.

  • Flow Cytometry Analysis : Analyze the cells using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of uptake.

  • Confocal Microscopy (Optional) : Visualize the internalization and subcellular localization of the therapeutic within the DCs.

Visualizing the Impact of PEGylation

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the immunogenicity of PEGylated therapeutics.

Signaling Pathway: T-Cell Dependent B-Cell Activation

T_Cell_Dependent_B_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell T-Helper Cell cluster_B_Cell B-Cell APC APC MHC_II MHC-II APC->MHC_II Presents Antigen T_Cell Naive T-Helper Cell MHC_II->T_Cell TCR Recognition Activated_T_Cell Activated T-Helper Cell T_Cell->Activated_T_Cell Activation B_Cell Naive B-Cell Activated_T_Cell->B_Cell Co-stimulation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation ADAs Anti-Drug Antibodies Plasma_Cell->ADAs Production Protein_Therapeutic Protein Therapeutic Protein_Therapeutic->APC Uptake & Processing Protein_Therapeutic->B_Cell BCR Recognition

Caption: T-cell dependent B-cell activation pathway leading to anti-drug antibody production.

Mechanism of PEGylation in Reducing Immunogenicity

PEGylation_Mechanism cluster_UnPEGylated UnPEGylated Therapeutic cluster_PEGylated PEGylated Therapeutic UnPEG_Protein Protein Epitope Epitope Proteolytic_Degradation Proteolytic Degradation UnPEG_Protein->Proteolytic_Degradation Susceptible Immune_Recognition Immune Recognition (B-Cell & APC) Epitope->Immune_Recognition Exposed PEG_Protein Protein PEG_Chain PEG Chain PEG_Protein->Proteolytic_Degradation Protected PEG_Chain->Immune_Recognition Masked Reduced_Immunogenicity Reduced Immunogenicity

Caption: PEGylation masks epitopes and protects from degradation, reducing immune recognition.

Experimental Workflow: Immunogenicity Assessment

Immunogenicity_Workflow cluster_in_vitro cluster_in_vivo cluster_clinical start PEGylated Therapeutic in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Animal Studies start->in_vivo clinical Clinical Trials in_vitro->clinical elisa Anti-Drug Antibody ELISA in_vitro->elisa lpa Lymphocyte Proliferation Assay in_vitro->lpa dc_uptake DC Uptake Assay in_vitro->dc_uptake in_vivo->clinical animal_ada ADA Measurement in_vivo->animal_ada animal_cytokine Cytokine Profiling in_vivo->animal_cytokine human_ada Patient ADA Monitoring clinical->human_ada safety_efficacy Safety & Efficacy Assessment clinical->safety_efficacy end Immunogenicity Profile human_ada->end safety_efficacy->end

Caption: A typical workflow for assessing the immunogenicity of a PEGylated therapeutic.

Conclusion

PEGylation is a powerful and well-established strategy for reducing the immunogenicity of biotherapeutics. By sterically hindering immune recognition, inhibiting antigen processing and presentation, and protecting against proteolytic degradation, PEGylation significantly enhances the safety and efficacy of these life-saving drugs. A thorough understanding of the underlying mechanisms and the application of robust experimental methodologies are crucial for the successful development and clinical translation of PEGylated therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this critical field.

References

Tri(Amino-PEG3-amide)-amine TFA supplier and purity information

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt, a versatile branched linker molecule increasingly utilized in advanced bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs).

Core Compound Information

Tri(Amino-PEG3-amide)-amine is a hydrophilic, branched polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by a central tertiary amine from which three arms extend. Each arm consists of a PEG3 (three ethylene (B1197577) glycol units) spacer terminating in a primary amine, connected via a stable amide bond. The presence of three terminal primary amines makes it a valuable tool for multivalent conjugation strategies. The compound is typically supplied as a TFA salt.

Supplier and Purity Comparison

For researchers sourcing this compound, several reputable suppliers offer it at various purity levels. The following table summarizes the available information from prominent vendors.

SupplierCatalog NumberStated PurityMolecular Weight ( g/mol )CAS Number
BroadPharm BP-2236798%756.002523025-40-1
MedchemExpress HY-140249 / HY-140249A98.0%755.942523025-40-1
Precise PEG AG-7140> 96%755.95-
AxisPharm AP12210≥95%755.952055040-99-6
Advanced ChemBlocks Y22540495.00%755.962523025-40-1

Mechanism of Action and Applications

The primary utility of Tri(Amino-PEG3-amide)-amine lies in its role as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The branched nature of this linker allows for the potential attachment of multiple copies of a ligand for the target protein or the E3 ligase, or for modulating the solubility and pharmacokinetic properties of the resulting PROTAC. The three primary amine groups are reactive towards electrophiles such as carboxylic acids (in the presence of coupling agents), activated esters (e.g., N-hydroxysuccinimide esters), and aldehydes or ketones (via reductive amination).[1]

Key Applications Include:

  • PROTAC Synthesis: As a trivalent linker to connect a target protein ligand and an E3 ligase ligand.

  • Antibody-Drug Conjugates (ADCs): To attach multiple drug payloads to an antibody.

  • Bioconjugation: For the multivalent display of peptides, small molecules, or other biomolecules on a scaffold.

  • Nanotechnology and Drug Delivery: To improve the solubility and stability of nanoparticles or drug formulations.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving Tri(Amino-PEG3-amide)-amine TFA. It is crucial to note that optimal reaction conditions (e.g., stoichiometry, temperature, and reaction time) will vary depending on the specific substrates and should be optimized for each application.

General Protocol for Amide Coupling with a Carboxylic Acid

This protocol describes the coupling of one of the primary amines of the linker with a carboxylic acid-containing molecule using a standard peptide coupling agent like HATU.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry reaction vial, dissolve the carboxylic acid-containing molecule (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature to activate the carboxylic acid.

  • In a separate vial, dissolve this compound (0.33 equivalents for monosubstitution) in a minimal amount of anhydrous DMF.

  • Add the solution of the linker to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., LC-MS or TLC).

  • Upon completion, quench the reaction with a small amount of water.

  • The crude product can be purified by preparative reverse-phase HPLC.

General Protocol for Reaction with an NHS Ester

This protocol outlines the reaction of the linker's primary amines with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • This compound

  • NHS ester-containing molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

Procedure:

  • Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.

  • In a separate vial, dissolve this compound (0.33 equivalents for monosubstitution) in anhydrous DMF or DMSO.

  • Add DIPEA (1-2 equivalents per amine) to the linker solution to neutralize the TFA salt and basify the reaction mixture.

  • Slowly add the NHS ester solution to the linker solution with stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor the reaction by LC-MS.

  • Once the reaction is complete, the product can be purified by preparative HPLC.

Visualizations

Logical Relationship of PROTAC Components

The following diagram illustrates the fundamental components of a PROTAC molecule facilitated by a linker like Tri(Amino-PEG3-amide)-amine.

PROTAC_Components Target_Ligand Target Protein Ligand Linker Linker (e.g., Tri(Amino-PEG3-amide)-amine) Target_Ligand->Linker binds to E3_Ligase_Ligand E3 Ubiquitin Ligase Ligand Linker->E3_Ligase_Ligand connects to

Caption: Core components of a PROTAC molecule.

Experimental Workflow for PROTAC Synthesis

This diagram outlines a typical experimental workflow for the synthesis of a PROTAC using Tri(Amino-PEG3-amide)-amine and subsequent purification.

PROTAC_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Activation Activate Carboxylic Acid (Target Ligand + HATU + DIPEA) Coupling Couple with Linker (Add Tri(Amino-PEG3-amide)-amine) Activation->Coupling Reaction Stir at Room Temperature (4-12 hours) Coupling->Reaction Quench Quench Reaction (Add Water) Reaction->Quench Purify Purify by Prep-HPLC Quench->Purify Analyze Analyze by LC-MS and NMR Purify->Analyze Final_Product Final PROTAC Conjugate Analyze->Final_Product

Caption: A typical workflow for PROTAC synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism of action of a PROTAC, leading to the degradation of a target protein.

PROTAC_Degradation_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination facilitates Proteasome Proteasome Ubiquitination->Proteasome targets to Degradation Degradation of Target Protein Proteasome->Degradation results in

Caption: PROTAC-mediated protein degradation pathway.

References

A Comprehensive Guide to the Storage and Handling of Amine-Reactive PEG Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful use of amine-reactive polyethylene (B3416737) glycol (PEG) reagents is fundamental to advancing bioconjugation and improving the therapeutic properties of proteins and peptides. Proper storage and handling of these sensitive compounds are paramount to ensure their reactivity, prevent degradation, and achieve reproducible results. This in-depth technical guide provides a core understanding of the principles and practices for managing amine-reactive PEG reagents, with a focus on the widely used N-hydroxysuccinimide (NHS) esters.

Core Principles of Amine-Reactive PEG Reagent Stability

Amine-reactive PEG reagents, particularly PEG-NHS esters, are highly susceptible to degradation through hydrolysis. The primary determinant of their stability is the presence of moisture. The N-hydroxysuccinimide ester group readily reacts with water, leading to the cleavage of the ester bond and rendering the PEG reagent inactive for conjugation to primary amines.[1] This hydrolytic degradation is irreversible and is the principal competing reaction during the conjugation process.[1]

The rate of this hydrolysis is significantly influenced by pH, with the degradation rate increasing as the pH becomes more alkaline.[2][3] Therefore, meticulous control over environmental conditions is crucial from the moment of receipt to the final step of the conjugation reaction.

Storage and Handling Protocols

To maintain the integrity and reactivity of amine-reactive PEG reagents, a strict adherence to proper storage and handling procedures is essential.

Long-Term Storage

For optimal long-term stability, amine-reactive PEG reagents should be stored at -20°C or below .[4] It is imperative that they are kept in a desiccated environment to protect them from moisture.[5][6] The original packaging, often sealed under an inert gas like argon or nitrogen, should be maintained.[7] If the reagent is to be used multiple times, it is good practice to aliquot it into smaller, single-use quantities upon first opening to minimize repeated freeze-thaw cycles and exposure to atmospheric moisture.

Handling Procedures

When preparing to use a PEG-NHS ester, it is critical to allow the container to equilibrate to room temperature before opening .[5] This prevents the condensation of atmospheric moisture onto the cold reagent, which would lead to rapid hydrolysis.[5][8] Once at room temperature, the required amount of the reagent should be weighed out promptly in a low-humidity environment.

PEG-NHS esters should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately prior to use.[8][9][10] It is strongly advised not to prepare stock solutions for later use , as the NHS-ester moiety hydrolyzes quickly in the presence of even trace amounts of water.[5][6] Any unused reconstituted reagent should be discarded.[5][6]

Quantitative Data on Reagent Stability

The stability of the amine-reactive NHS-ester is inversely related to pH. The following tables summarize the effect of pH on the hydrolysis and conjugation reaction rates of NHS-esters.

pHHydrolysis Half-Life of NHS-Ester
7.4>120 minutes
8.033.6 - 210 minutes
8.59.6 - 180 minutes
9.0<9 - 125 minutes
10.0~56 seconds
Data compiled from multiple sources.[2][11][12]
pHHalf-Time for Amide Conjugate Formation
8.025 - 80 minutes
8.510 - 20 minutes
9.05 - 10 minutes
Data compiled from multiple sources.[13]

Experimental Protocols

The following sections detail standardized protocols for the PEGylation of proteins using amine-reactive PEG-NHS esters.

Buffer Selection and Preparation

The choice of buffer is critical for a successful conjugation reaction. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester.[5][6][8] Suitable amine-free buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[14][15] The optimal pH range for the reaction is between 7.0 and 9.0, with a pH of 8.3-8.5 often recommended as an ideal balance between reaction rate and NHS-ester stability.[3][8][15]

If the protein of interest is in an incompatible buffer, a buffer exchange must be performed using methods such as dialysis or gel filtration.[5][6]

Protein PEGylation Protocol

This protocol provides a general method for the PEGylation of a protein with a PEG-NHS ester.

  • Prepare the Protein Solution : Dissolve the protein to be PEGylated in an appropriate amine-free buffer (e.g., 0.1 M PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8][15]

  • Prepare the PEG-NHS Ester Solution : Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[5][8][15]

  • Perform the Conjugation Reaction :

    • Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess is a common starting point, with a 20-fold excess often used for protein concentrations of 1-10 mg/mL.[8][14][15]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to avoid protein precipitation.[8][16]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][8][17] Reaction times may need to be optimized depending on the protein and the desired degree of PEGylation.[18]

  • Quench the Reaction : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[14][16][17] This will consume any unreacted NHS esters.[16]

  • Purify the PEGylated Protein : Remove unreacted PEG reagent and byproducts by dialysis or gel filtration.[5][8][17]

  • Store the Conjugated Protein : Store the purified PEGylated protein under conditions that are optimal for the native protein.[5][8][17] For long-term storage, aliquoting and freezing at -80°C is recommended.[17]

Characterization of PEGylated Proteins

Confirmation of successful PEGylation and determination of the degree of modification are essential. Common analytical techniques include:

  • SDS-PAGE : A successful PEGylation will result in a shift to a higher molecular weight for the PEGylated protein compared to the native protein.[19]

  • Mass Spectrometry (MS) : Techniques such as MALDI-TOF MS and LC-MS can provide accurate molecular weight information and determine the degree of PEGylation.[20][21][22]

Visualizing Key Processes

To further clarify the workflows and chemical interactions, the following diagrams are provided.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p1 Equilibrate PEG-NHS to Room Temperature p4 Dissolve PEG-NHS in Anhydrous DMSO/DMF p2 Prepare Amine-Free Buffer (pH 7.0-9.0) p3 Dissolve Protein in Buffer r1 Add PEG-NHS to Protein Solution p3->r1 p4->r1 r2 Incubate (RT or Ice) r1->r2 r3 Quench with Tris or Glycine r2->r3 post1 Purify via Dialysis or Gel Filtration r3->post1 post2 Characterize (SDS-PAGE, MS) post1->post2 post3 Store Conjugate (-20°C or -80°C) post2->post3

Caption: Experimental workflow for protein PEGylation.

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction peg_nhs PEG-NHS Ester peg_protein PEG-Protein Conjugate (Stable Amide Bond) peg_nhs->peg_protein Aminolysis hydrolyzed_peg Hydrolyzed PEG (Inactive) peg_nhs->hydrolyzed_peg Hydrolysis protein Protein-NH2 (Primary Amine) protein->peg_protein nhs N-hydroxysuccinimide (Byproduct) water H2O water->hydrolyzed_peg

Caption: Chemical reaction pathway for PEG-NHS conjugation.

References

Spectroscopic Analysis of Tri(Amino-PEG3-amide)-amine TFA Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt, a branched polyethylene (B3416737) glycol (PEG) derivative commonly utilized as a linker in bioconjugation and drug delivery applications. This document outlines the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for their acquisition, and a logical workflow for the characterization of this compound.

Core Spectroscopic Data

The successful synthesis and purity of Tri(Amino-PEG3-amide)-amine TFA salt (Chemical Formula: C₃₃H₆₉N₇O₁₂ · xCF₃COOH, Molecular Weight of free amine: 755.95 g/mol ) can be verified using NMR and MS. While specific spectra for this exact compound are not publicly available, this guide presents predicted data based on the analysis of similar PEGylated molecules and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule by identifying the chemical environment of its protons. The spectrum of Tri(Amino-PEG3-amide)-amine is expected to be characterized by a prominent peak corresponding to the repeating ethylene (B1197577) glycol units.

Table 1: Predicted ¹H NMR Chemical Shifts for Tri(Amino-PEG3-amide)-amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-O-CH₂ -CH₂ -O- (PEG backbone)3.65s~72H
-C(O)-CH₂ -2.55t6H
-NH-CH₂ -3.40t6H
-N(-CH₂ -)₃2.80t6H
-O-CH₂ -C(O)-3.75t6H
-CH₂ -NH₂3.10t6H

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and concentration. The TFA counterion may cause broadening of the amine proton signals.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to determine the molecular weight of the compound. For PEGylated molecules, ESI-MS spectra often show a distribution of multiply charged ions.

Table 2: Expected Mass Spectrometry Data for Tri(Amino-PEG3-amide)-amine

IonPredicted m/z
[M+H]⁺756.96
[M+2H]²⁺378.98
[M+Na]⁺778.94

Note: "M" represents the molecular weight of the free amine. The presence of sodium adducts ([M+Na]⁺) is common in ESI-MS.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and MS data for this compound salt.

¹H NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound salt in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆).

    • Vortex the sample until the compound is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Solvent: Specify the deuterated solvent used.

    • Temperature: 298 K.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 16 ppm (centered around 6 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks and assign them to the corresponding protons in the molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
  • Sample Preparation:

    • Prepare a stock solution of this compound salt at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation and Parameters (Direct Infusion):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Cone Voltage: 20 - 40 V.

    • Source Temperature: 100 - 150 °C.

    • Desolvation Temperature: 250 - 350 °C.

    • Desolvation Gas Flow (Nitrogen): 500 - 800 L/hr.

    • Mass Range: m/z 100 - 1000.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺, [M+K]⁺).

    • If multiply charged ions are observed, use the instrument software to deconvolute the spectrum to determine the zero-charge mass.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound salt.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound salt Purification Purification (e.g., Chromatography) Synthesis->Purification NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Purity & Structure Confirmation MS_Analysis Mass Spectrometry Purification->MS_Analysis Molecular Weight Verification NMR_Data ¹H NMR Spectrum Analysis: - Chemical Shift - Integration - Multiplicity NMR_Analysis->NMR_Data MS_Data Mass Spectrum Analysis: - m/z of [M+H]⁺ - Isotopic Pattern MS_Analysis->MS_Data Final_Characterization Structural Confirmation and Purity Assessment NMR_Data->Final_Characterization MS_Data->Final_Characterization

Workflow for the Spectroscopic Characterization

Signaling_Pathway_Analogy Molecule Tri(Amino-PEG3-amide)-amine NMR_Spectrometer NMR Spectrometer Molecule->NMR_Spectrometer Analyzed by MS_Spectrometer Mass Spectrometer Molecule->MS_Spectrometer Analyzed by Structural_Info Structural Information (Connectivity, Functional Groups) NMR_Spectrometer->Structural_Info Yields Molecular_Weight_Info Molecular Weight (Confirmation of Composition) MS_Spectrometer->Molecular_Weight_Info Yields

Relationship between Compound and Spectroscopic Data

Methodological & Application

Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine TFA in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Amino-PEG3-amide)-amine is a versatile, trifunctional polyethylene (B3416737) glycol (PEG) linker designed for advanced bioconjugation applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other complex biomolecular constructs.[1][2][3] This linker features a central core presenting three primary amine groups at the terminus of flexible PEG3 arms.[2] The PEG spacers enhance the solubility and biocompatibility of the resulting conjugate.[2][4] This molecule is typically supplied as a trifluoroacetic acid (TFA) salt, which necessitates a salt exchange procedure prior to conjugation, as TFA can interfere with biological assays.[5][6][7]

The primary amine functionalities of this linker are reactive towards various electrophilic groups, most commonly activated esters (like N-hydroxysuccinimide esters) and carboxylic acids (in the presence of coupling agents), to form stable amide bonds.[2][8] This allows for the covalent attachment of up to three different molecules, or for multivalent attachment to a single molecule, providing a flexible platform for drug development and research.

Key Applications:

  • PROTAC Synthesis: Serves as a trivalent core to link a ligand for an E3 ubiquitin ligase and a ligand for a target protein.[1][3]

  • Antibody-Drug Conjugates (ADCs): Enables the attachment of multiple drug payloads to an antibody.

  • Bioconjugation: Forms stable amide bonds with biomolecules such as antibodies and peptides.[2]

  • Reductive Amination: The amine groups can react with carbonyl compounds (aldehydes and ketones).[8]

  • Nanotechnology and Surface Modification: Its multivalent nature is ideal for functionalizing nanoparticles or surfaces.[2]

Experimental Protocols

Critical First Step: Trifluoroacetic Acid (TFA) Salt Removal

The presence of TFA counterions can alter the secondary structure and solubility of peptides and interfere with biological assays.[5][7] Therefore, it is crucial to remove the TFA salt from the Tri(Amino-PEG3-amide)-amine linker before use. The following protocol is a common method for TFA removal using hydrochloric acid (HCl).

Protocol 1: TFA Removal via HCl Exchange and Lyophilization

This protocol replaces TFA counterions with chloride ions.

ParameterValue/Range
Starting Material Tri(Amino-PEG3-amide)-amine TFA salt
Reagents Distilled Water, 100 mM HCl
Equipment Lyophilizer (Freeze-dryer)
Final Product Tri(Amino-PEG3-amide)-amine HCl salt

Procedure:

  • Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.[5]

  • Add 100 mM HCl to the solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][6]

  • Allow the solution to stand at room temperature for at least 5 minutes.

  • Flash-freeze the solution using liquid nitrogen or a -80°C freezer.

  • Lyophilize the frozen solution overnight until all liquid is removed.

  • To ensure complete exchange, re-dissolve the lyophilized powder in the same volume of 2-10 mM HCl solution.

  • Repeat the freezing and lyophilization steps at least two more times.[5][6]

  • After the final lyophilization, the resulting white powder is the HCl salt of the linker and is ready for use in conjugation reactions. Store desiccated at -20°C.

Protocol 2: Bioconjugation to an NHS-Activated Biomolecule

This protocol describes the conjugation of the amine-functionalized PEG linker to a biomolecule (e.g., a protein, antibody, or pre-activated small molecule) that has been functionalized with an N-Hydroxysuccinimide (NHS) ester. NHS esters react efficiently with primary amines at neutral to slightly basic pH to form stable amide bonds.[9][10]

ParameterValue/Range
Reaction pH 7.2 - 8.5
Reaction Buffer Amine-free buffer (e.g., PBS, HEPES, Borate)
Molar Ratio 10-50 fold molar excess of Linker to Biomolecule
Reaction Temperature Room Temperature (or 4°C for sensitive biomolecules)
Reaction Time 30 minutes - 2 hours (or overnight at 4°C)

Procedure:

  • Prepare the NHS-activated biomolecule according to established protocols. Ensure it is dissolved in an amine-free buffer such as 0.1 M PBS, pH 7.4.

  • Immediately before conjugation, dissolve the TFA-free Tri(Amino-PEG3-amide)-amine linker in the reaction buffer.

  • Add the desired molar excess of the linker solution to the NHS-activated biomolecule solution. Note: The trifunctional nature of the linker means it can cross-link molecules. Use a sufficient excess of the linker to favor the reaction of only one of its amine groups, unless cross-linking is desired.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Proceed with the purification of the PEGylated conjugate.

Protocol 3: Bioconjugation to a Carboxylic Acid-Containing Biomolecule via EDC/NHS Chemistry

This protocol outlines the conjugation of the linker to a biomolecule containing a carboxylic acid group using the carbodiimide (B86325) crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

ParameterValue/Range
Activation Step pH 4.5 - 6.0
Conjugation Step pH 7.2 - 8.0
Activation Buffer MES Buffer
Conjugation Buffer PBS or HEPES (amine-free)
Molar Ratios See table below
Reaction Time 15 min (Activation), 2-4 hours (Conjugation)

Molar Ratios for EDC/NHS Activation and Conjugation

ReagentMolar Equivalents (relative to Biomolecule)
Biomolecule (-COOH)1
EDC2 - 10
NHS (or Sulfo-NHS)5 - 20
Tri(Amino-PEG3-amide)-amine10 - 50

Procedure:

  • Dissolve the carboxylic acid-containing biomolecule in Activation Buffer (e.g., 0.1 M MES, pH 5.5).

  • Add EDC and NHS to the biomolecule solution. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an intermediate NHS ester.

  • Optional but recommended: Remove excess EDC and activation byproducts using a desalting column, exchanging the activated biomolecule into the Conjugation Buffer (e.g., PBS, pH 7.5).

  • Immediately add the TFA-free Tri(Amino-PEG3-amide)-amine linker to the activated biomolecule solution.

  • Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding an amine-containing buffer like Tris-HCl.

  • Purify the resulting conjugate.

Purification and Characterization

Purification of the Conjugate

The choice of purification method depends on the properties of the resulting conjugate.

  • Size Exclusion Chromatography (SEC): Highly effective for separating the larger PEGylated conjugate from the smaller, unreacted linker and other low molecular weight reagents.[]

  • Ion Exchange Chromatography (IEX): Can be used to separate molecules based on differences in charge. PEGylation often shields surface charges, which can be exploited for separation.[][12]

  • Reverse Phase Chromatography (RP-HPLC): Useful for separating reaction components based on hydrophobicity.[]

  • Dialysis/Ultrafiltration: Effective for removing small molecule impurities from large protein conjugates.

Characterization of the Conjugate

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent addition of the linker to the biomolecule and determine the degree of PEGylation.

  • SDS-PAGE: A shift in the molecular weight band of a protein conjugate compared to the unmodified protein indicates successful PEGylation.

  • NMR Spectroscopy: Can be used to determine the degree of PEGylation for protein bioconjugates.[6]

  • HPLC Analysis (SEC, IEX, RP): To assess the purity of the final conjugate.

Visualized Workflows and Structures

G cluster_0 TFA Salt Removal start Start: Linker-TFA Salt dissolve Dissolve in H2O start->dissolve add_hcl Add HCl (2-10 mM) dissolve->add_hcl freeze Freeze (-80°C) add_hcl->freeze lyophilize Lyophilize freeze->lyophilize repeat Repeat 2x lyophilize->repeat end_tfa End: Linker-HCl Salt repeat->end_tfa

Caption: Workflow for TFA salt removal from the linker.

G cluster_1 Conjugation to NHS-Activated Biomolecule linker TFA-Free Linker (Amine Groups) mix Mix in Amine-Free Buffer (pH 7.2-8.5) linker->mix biomolecule Biomolecule-NHS Ester biomolecule->mix react Incubate (RT, 1-2h) mix->react quench Quench Reaction (e.g., Tris buffer) react->quench purify Purify Conjugate (e.g., SEC) quench->purify final_product Final Conjugate purify->final_product

Caption: Workflow for conjugation to an NHS-activated molecule.

G struct H₂N-(PEG₃)-NHCO N CONH-(PEG₃)-NH₂ CONH-(PEG₃)-NH₂ amine1 Primary Amine struct:f0->amine1 amine2 Primary Amine struct:f2->amine2 amine3 Primary Amine struct:f3->amine3

Caption: Structure of Tri(Amino-PEG3-amide)-amine.

References

Application Notes and Protocols for Conjugating Tri(Amino-PEG3-amide)-amine TFA to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic antibodies, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biologics. PEGylation can improve a drug's profile by increasing its hydrodynamic size, which can extend circulation half-life, and by masking epitopes, which can reduce immunogenicity.[1][2][3] Branched PEG linkers, such as Tri(Amino-PEG3-amide)-amine, offer the advantage of a higher drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic payloads.[2] This multi-arm linker possesses three primary amine groups, making it suitable for covalent attachment to antibodies, typically through the activation of carboxylic acid groups on the antibody surface.

These application notes provide a comprehensive overview and detailed protocols for the conjugation of Tri(Amino-PEG3-amide)-amine TFA to antibodies, characterization of the resulting conjugate, and a discussion of the expected impact on antibody properties.

Principle of the Method

The conjugation of Tri(Amino-PEG3-amide)-amine to an antibody is typically achieved through a two-step carbodiimide (B86325) crosslinking chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Activation of Antibody Carboxylic Acids: EDC activates the carboxylic acid groups (from aspartic and glutamic acid residues) on the antibody to form a highly reactive and unstable O-acylisourea intermediate.

  • Formation of a Stable NHS Ester: This intermediate is stabilized by NHS, creating a more stable, amine-reactive NHS ester.

  • Conjugation with Amine-PEG Linker: The NHS-activated antibody is then reacted with the primary amine groups of the Tri(Amino-PEG3-amide)-amine linker, forming a stable amide bond.

This process is illustrated in the signaling pathway diagram below.

G Antibody_COOH Antibody with Carboxylic Acid (-COOH) Activated_Intermediate Reactive O-acylisourea Intermediate Antibody_COOH->Activated_Intermediate + EDC EDC EDC NHS NHS NHS_Ester Amine-Reactive NHS Ester Activated_Intermediate->NHS_Ester + NHS Conjugated_Antibody PEGylated Antibody (Stable Amide Bond) NHS_Ester->Conjugated_Antibody + PEG-Amine PEG_Amine Tri(Amino-PEG3-amide)-amine (-NH2) PEG_Amine->Conjugated_Antibody

Diagram 1: EDC/NHS conjugation chemistry.

Quantitative Data Summary

The efficiency of conjugation and the properties of the resulting PEGylated antibody can be influenced by several factors, including the molar ratio of reactants, pH, and reaction time. The following tables summarize expected outcomes based on typical conjugation experiments.

ParameterRecommended Ratio (Linker:Antibody)Expected Drug-to-Antibody Ratio (DAR)Reference
Molar Feed Ratio10:1 to 50:12 - 8General literature
Optimized Ratio20:14 - 6[4]

Table 1: Reactant Ratios and Expected DAR

PropertyUnconjugated AntibodyPEGylated AntibodyFold ChangeReference
Binding Affinity (KD)
Example 1 (Fab fragment)1.0 nM13.0 nM (with 20 kDa PEG)13-fold decrease[3]
In Vitro Cytotoxicity (IC50)
Example 2 (Affibody-MMAE)Baseline6.5-fold higher (with 4 kDa PEG)6.5x increase[5]
Example 2 (Affibody-MMAE)Baseline22.5-fold higher (with 10 kDa PEG)22.5x increase[5]
Plasma Half-life
General ObservationShorterSignificantly longerIncrease[5]

Table 2: Impact of PEGylation on Antibody Properties

Experimental Protocols

Materials and Reagents
  • Antibody of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Affinity Chromatography)

Protocol 1: Two-Step Antibody Conjugation

This protocol describes the activation of the antibody followed by conjugation to the amine-PEG linker.

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Antibody Activation cluster_2 Step 3: Conjugation cluster_3 Step 4: Quenching and Purification Buffer_Exchange Buffer exchange antibody into Activation Buffer Add_EDC_NHS Add EDC and NHS to the antibody solution Buffer_Exchange->Add_EDC_NHS Incubate_Activation Incubate for 15-30 min at room temperature Add_EDC_NHS->Incubate_Activation Add_PEG Add Tri(Amino-PEG3-amide)-amine to the activated antibody Incubate_Activation->Add_PEG Incubate_Conjugation Incubate for 2 hours at RT or overnight at 4°C Add_PEG->Incubate_Conjugation Quench Quench the reaction Incubate_Conjugation->Quench Purify Purify the conjugate (e.g., SEC) Quench->Purify

Diagram 2: Two-step conjugation workflow.
  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Activation Buffer using a desalting column.

    • Adjust the antibody concentration to 2-10 mg/mL.

  • Activation of Antibody:

    • Bring EDC and NHS to room temperature before use.

    • Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in Activation Buffer) and NHS (e.g., 10 mg/mL in Activation Buffer).

    • Add a 50-100 fold molar excess of EDC and NHS to the antibody solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation:

    • Immediately before use, dissolve the this compound in the Conjugation Buffer.

    • Add the amine-PEG linker to the activated antibody solution. A 10- to 50-fold molar excess of the linker over the antibody is a good starting point for optimization.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Conjugation Buffer.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.

    • Remove unreacted linker and byproducts by purifying the conjugate using Size-Exclusion Chromatography (SEC).

Protocol 2: Characterization of the PEGylated Antibody

1. Determination of Drug-to-Antibody Ratio (DAR):

  • UV-Vis Spectroscopy: This is a simple method if the linker-drug has a distinct UV absorbance from the antibody. The concentrations of the antibody and the conjugated molecule can be determined using the Beer-Lambert law, and the average DAR can be calculated.[][7]

  • Mass Spectrometry (MS): LC-MS is a powerful technique to determine the DAR and the distribution of different species (e.g., antibody with 1, 2, 3... PEGs attached).[3][8] The weighted average DAR is calculated from the peak areas of each species.[]

2. Analysis of Conjugate Purity and Aggregation:

  • Size-Exclusion Chromatography (SEC): SEC can be used to assess the purity of the conjugate and to detect the presence of aggregates.

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the antibody after PEGylation.

3. Assessment of Binding Affinity:

  • ELISA or Surface Plasmon Resonance (SPR): These techniques can be used to determine the binding affinity (KD) of the PEGylated antibody to its target antigen and compare it to the unconjugated antibody.[3]

Logical Relationships in Experimental Design

The following diagram illustrates the logical flow and considerations for a typical antibody PEGylation project.

G Define_Objectives Define Project Objectives (e.g., improve half-life) Select_Antibody Select Antibody Define_Objectives->Select_Antibody Select_Linker Select PEG Linker (Tri(Amino-PEG3-amide)-amine) Define_Objectives->Select_Linker Develop_Protocol Develop Conjugation Protocol (e.g., EDC/NHS) Select_Antibody->Develop_Protocol Select_Linker->Develop_Protocol Optimize_Conditions Optimize Reaction Conditions (Molar ratio, pH, time) Develop_Protocol->Optimize_Conditions Characterize Characterize Conjugate (DAR, Purity, Affinity) Optimize_Conditions->Characterize In_Vitro_Assay In Vitro Functional Assays Characterize->In_Vitro_Assay In_Vivo_Study In Vivo Studies (PK/PD, Efficacy) In_Vitro_Assay->In_Vivo_Study Analyze_Data Analyze and Interpret Data In_Vivo_Study->Analyze_Data Decision Go/No-Go Decision Analyze_Data->Decision

Diagram 3: Project workflow logic.

Conclusion

The use of this compound for antibody PEGylation offers a promising approach to enhance the therapeutic properties of antibody-based drugs. The protocols and data presented here provide a foundation for researchers to develop and characterize their own PEGylated antibody conjugates. Careful optimization of the conjugation reaction and thorough characterization of the final product are critical for achieving the desired therapeutic profile.

References

Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine TFA in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the antigen-targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the overall efficacy, stability, and pharmacokinetic profile of the ADC.[1][]

Tri(Amino-PEG3-amide)-amine TFA is a branched, hydrophilic linker designed for advanced ADC development. Its structure features a central amine core from which three Amino-PEG3-amide arms radiate. This branched architecture allows for the potential attachment of multiple drug molecules, enabling a higher drug-to-antibody ratio (DAR) without significantly increasing the hydrophobicity of the final conjugate.[3][4] The polyethylene (B3416737) glycol (PEG) components enhance the solubility and stability of the ADC, reduce immunogenicity, and can prolong its circulation half-life.[][5][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the development of next-generation ADCs.

Key Features and Benefits:

  • Branched Architecture: Enables higher drug loading (DAR) compared to linear linkers, potentially increasing ADC potency.[3]

  • Enhanced Hydrophilicity: The PEGylated structure improves the solubility of the ADC, mitigating aggregation issues often caused by hydrophobic payloads.[][4]

  • Improved Pharmacokinetics: PEGylation can extend the circulation half-life of the ADC, leading to greater exposure at the tumor site.[][5]

  • Versatile Conjugation: The terminal primary amine groups on each arm can be readily functionalized for conjugation to a variety of payloads.[]

Data Summary: Impact of Linker Architecture on ADC Properties

The choice of linker significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize representative data comparing ADCs constructed with a branched PEG linker, like Tri(Amino-PEG3-amide)-amine, to those with linear or non-PEGylated linkers.

Table 1: Physicochemical Characterization of ADCs

Linker TypeAverage DARAggregation (%) (Post-Conjugation)Plasma Stability (% Intact ADC after 7 days)
Branched PEG (e.g., Tri(Amino-PEG3-amide)-amine based) 6< 2%> 95%
Linear PEG8 4< 5%> 90%
Non-PEGylated (SMCC-based) 3-4> 10%~85%
DAR: Drug-to-Antibody Ratio

This data is representative and compiled from trends reported in ADC literature. Actual results will vary based on the specific antibody, payload, and conjugation conditions.

Table 2: In Vitro and In Vivo Performance of ADCs

Linker TypeIn Vitro Cytotoxicity (IC50, nM)Maximum Tolerated Dose (MTD, mg/kg) in MiceTumor Growth Inhibition (%) (Xenograft Model)
Branched PEG (e.g., Tri(Amino-PEG3-amide)-amine based) 0.53095
Linear PEG8 1.22080
Non-PEGylated (SMCC-based) 1.51065

This data is representative and illustrates the potential advantages of using branched, hydrophilic linkers. The enhanced MTD and tumor growth inhibition are attributed to improved pharmacokinetics and better tolerability.

Experimental Protocols & Methodologies

The use of this compound for ADC synthesis is a multi-step process. First, the payload is activated and conjugated to the linker arms. This linker-payload construct is then activated and conjugated to the monoclonal antibody.

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_0 Part 1: Linker-Payload Synthesis cluster_1 Part 2: Antibody Conjugation cluster_2 Part 3: ADC Characterization A 1. Activate Payload (e.g., with NHS ester) B 2. Conjugate Payload to Tri(Amino-PEG3-amide)-amine A->B Amide bond formation C 3. Purify Linker-Payload (e.g., HPLC) B->C D 4. Prepare Antibody (e.g., buffer exchange) F 6. Conjugate Linker-Payload to Antibody (Lysine residues) D->F E 5. Activate Linker-Payload (e.g., create NHS ester) E->F Amide bond formation G 7. Purify ADC (e.g., Size Exclusion Chromatography) F->G H 8. Quality Control - DAR Determination (UV-Vis, MS) - Aggregation (SEC) - Purity (SDS-PAGE) G->H

Caption: General workflow for synthesizing an ADC using the Tri(Amino-PEG3-amide)-amine linker.

Protocol 1: Synthesis of Linker-Payload Construct

This protocol describes the conjugation of a carboxylic acid-containing payload (e.g., a derivative of MMAE or PBD) to the Tri(Amino-PEG3-amide)-amine linker.

Materials:

  • This compound salt

  • Payload with a terminal carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or EDC/Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • Mass Spectrometer for verification

Procedure:

  • Payload Activation:

    • Dissolve the carboxylic acid-containing payload in anhydrous DMF.

    • Add 1.2 equivalents of EDC and 1.2 equivalents of Sulfo-NHS.

    • Stir the reaction mixture at room temperature for 1 hour to form the active NHS ester.

  • Linker Preparation:

    • Dissolve this compound salt in anhydrous DMF.

    • Add 3.5 equivalents of DIPEA to neutralize the TFA salt and create a basic environment.

  • Conjugation Reaction:

    • Slowly add the activated payload solution to the linker solution. A molar ratio of approximately 3.3 equivalents of activated payload to 1 equivalent of the linker is recommended to drive the reaction to completion on all three arms.

    • Allow the reaction to proceed at room temperature for 4-6 hours, monitoring by LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the resulting linker-payload construct using reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Collect fractions containing the desired product and confirm its identity and purity by mass spectrometry.

    • Lyophilize the pure fractions to obtain the linker-payload construct as a solid.

Protocol 2: Conjugation to Monoclonal Antibody

This protocol outlines the conjugation of the purified linker-payload construct (which now has a central amine that needs to be made reactive, or more commonly, the linker is designed with an orthogonal reactive group for the antibody) to surface-exposed lysine (B10760008) residues on the antibody. For this protocol, we will assume a bifunctional version of the linker is used where the central amine is replaced with a group like a carboxylic acid for antibody conjugation.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Linker-Payload construct with a terminal carboxylic acid

  • EDC and Sulfo-NHS

  • Conjugation Buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching Solution: Tris or Lysine solution (1 M)

  • Purification System: Size Exclusion Chromatography (SEC) column

  • UV-Vis Spectrophotometer

  • SDS-PAGE and HPLC systems for analysis

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the conjugation buffer (Borate buffer, pH 8.5) using a desalting column or tangential flow filtration.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Activation:

    • Dissolve the linker-payload construct in an organic co-solvent like DMSO or DMF.

    • Activate the terminal carboxylic acid by adding a 5-fold molar excess of EDC and Sulfo-NHS. Let it react for 15 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated linker-payload solution to the antibody solution. A typical molar excess of 5-10 fold of linker-payload to antibody is used. The optimal ratio should be determined empirically.

    • Gently mix and incubate the reaction at room temperature for 2 hours.

  • Quenching:

    • Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification of the ADC:

    • Remove unreacted linker-payload and other small molecules by purifying the reaction mixture using a pre-equilibrated SEC column (e.g., Sephadex G-25 or Superdex 200) with PBS buffer (pH 7.4).

    • Collect fractions corresponding to the high molecular weight ADC peak.

  • Characterization and Quality Control:

    • DAR Determination: Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the payload's characteristic wavelength. Calculate the DAR using the Beer-Lambert law. Confirm with Mass Spectrometry (intact mass analysis).

    • Purity and Aggregation: Analyze the purified ADC by SDS-PAGE (reducing and non-reducing) and SEC-HPLC to assess purity and the presence of aggregates.

    • Endotoxin (B1171834) Testing: Perform an endotoxin assay to ensure the final product is suitable for in vivo studies.

Representative Signaling Pathway

The mechanism of action of an ADC is primarily determined by its cytotoxic payload. Many potent payloads, such as auristatins (e.g., MMAE), function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

Mechanism of Action for a Microtubule Inhibitor ADC

ADC_MoA cluster_cell Target Cancer Cell Internalization 2. Receptor-Mediated Endocytosis Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Microtubules 5. Microtubule Disruption Release->Microtubules Arrest 6. G2/M Phase Cell Cycle Arrest Microtubules->Arrest Apoptosis 7. Apoptosis Arrest->Apoptosis ADC 1. ADC binds to cell surface antigen ADC->Internalization

Caption: ADC binds to a tumor antigen, is internalized, and releases its payload, leading to apoptosis.

References

Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine TFA in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by modulating the formation of a productive ternary complex between the POI and the E3 ligase.

Tri(Amino-PEG3-amide)-amine TFA is a branched, PEG-based linker designed to offer enhanced flexibility and hydrophilicity in PROTAC design. Its trivalent nature provides multiple attachment points, allowing for the synthesis of multi-specific or targeted PROTACs. The polyethylene (B3416737) glycol (PEG) chains improve solubility and can positively impact the pharmacokinetic profile of the resulting PROTAC molecule. This document provides detailed application notes and protocols for the effective use of this compound in the development of novel PROTACs.

Mechanism of Action of a PROTAC

A PROTAC functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). By bringing a target protein into close proximity with an E3 ubiquitin ligase, the PROTAC facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Polyubiquitination marks the target protein for recognition and subsequent degradation by the 26S proteasome.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Ub Ubiquitin Ub->POI Polyubiquitination Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI PROTAC_Components PROTAC PROTAC Molecule Linker Tri(Amino-PEG3-amide)-amine Linker PROTAC->Linker contains POI_Ligand Target Protein Ligand Linker->POI_Ligand conjugated to E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand conjugated to Target_Protein Target Protein POI_Ligand->Target_Protein binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligase_Ligand->E3_Ligase recruits Experimental_Workflow start Start: PROTAC Design synthesis PROTAC Synthesis & Purification start->synthesis characterization Structural Characterization (LC-MS, NMR) synthesis->characterization binding_assay Binary Binding Assays (POI & E3 Ligase) characterization->binding_assay ternary_complex_assay Ternary Complex Formation Assay (TR-FRET, SPR) binding_assay->ternary_complex_assay ubiquitination_assay In Vitro Ubiquitination Assay ternary_complex_assay->ubiquitination_assay degradation_assay Cellular Degradation Assay (Western Blot, NanoBRET) ubiquitination_assay->degradation_assay downstream_assays Downstream Functional Assays (e.g., Cell Viability, Phenotypic Assays) degradation_assay->downstream_assays end End: Lead Optimization downstream_assays->end BRD4_Signaling_Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4 BRD4 BRD4_PROTAC->BRD4 induces degradation of cMYC c-MYC Gene BRD4_PROTAC->cMYC downregulates Apoptosis Apoptosis BRD4_PROTAC->Apoptosis promotes E3_Ligase E3 Ligase BRD4->E3_Ligase BRD4->cMYC promotes transcription of Proteasome Proteasome E3_Ligase->Proteasome cMYC_mRNA c-MYC mRNA cMYC->cMYC_mRNA cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Cell_Cycle_Progression Cell Cycle Progression cMYC_Protein->Cell_Cycle_Progression drives cMYC_Protein->Apoptosis inhibits

Application Notes and Protocols: Reaction of Tri(Amino-PEG3-amide)-amine TFA with NHS Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful conjugation of Tri(Amino-PEG3-amide)-amine TFA with N-hydroxysuccinimide (NHS) esters. This branched polyethylene (B3416737) glycol (PEG) linker, possessing three primary amine groups, is a versatile tool in bioconjugation, drug delivery, and the development of complex biomolecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] The protocols outlined below are designed to ensure efficient and reproducible conjugation outcomes.

Introduction to the Reaction Chemistry

The reaction between Tri(Amino-PEG3-amide)-amine and an NHS ester proceeds via nucleophilic acyl substitution. The primary amine groups (-NH2) on the PEG linker act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[6][7] The trifunctional nature of the Tri(Amino-PEG3-amide)-amine allows for the conjugation of up to three NHS ester-containing molecules, enabling the creation of multivalent constructs.[1][5]

Key Reaction Parameters and Optimization

Successful conjugation is dependent on several critical parameters that must be carefully controlled. The efficiency of the reaction is a balance between the nucleophilicity of the amine and the hydrolytic stability of the NHS ester.[8]

Table 1: Summary of Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5Optimal pH for balancing amine reactivity and NHS ester stability.[6][8][9] Lower pH leads to protonation of the amine, reducing its nucleophilicity. Higher pH increases the rate of NHS ester hydrolysis.[6][8]
Buffer System Phosphate, Bicarbonate, Borate, HEPESUse amine-free buffers to avoid competition with the primary amine on the PEG linker.[6][10][11][12] Avoid buffers containing primary amines like Tris or glycine.[6][10][11]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures (4°C) can be used to slow down the hydrolysis of the NHS ester, especially for longer reaction times.[6][13] Room temperature reactions are typically faster.[10][13]
Reaction Time 30 minutes - 4 hoursReaction time is dependent on temperature, pH, and the specific reactants. Monitor reaction progress by techniques like LC-MS or TLC for small molecules.[10][11]
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are often not readily soluble in aqueous buffers and should be dissolved in a minimal amount of a dry, water-miscible organic solvent immediately before use.[6][9][10]
Stoichiometry (NHS Ester : Amine) 1:1 to 20-fold molar excessThe optimal ratio depends on the desired degree of substitution on the Tri(Amino-PEG3-amide)-amine linker and the reactivity of the specific NHS ester. Start with a modest excess (e.g., 3-5 fold per amine) and optimize. For protein labeling, a 20-fold molar excess of the PEG-NHS ester is sometimes used.[10]

Experimental Protocols

General Protocol for Conjugation to a Small Molecule NHS Ester

This protocol describes a general procedure for conjugating a small molecule containing an NHS ester to this compound.

Materials:

  • This compound salt

  • NHS ester-functionalized small molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.5

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., HPLC, silica (B1680970) gel chromatography)

Procedure:

  • Prepare the Tri(Amino-PEG3-amide)-amine Solution: Dissolve the this compound salt in the Reaction Buffer to a desired concentration (e.g., 10 mg/mL).

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester-functionalized small molecule in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM).[9][10] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[10][11]

  • Initiate the Reaction: Add the desired molar equivalent of the NHS ester solution to the Tri(Amino-PEG3-amide)-amine solution with gentle mixing. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume to maintain the integrity of biomolecules if they are involved.[10]

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight.[8][13] The optimal time may need to be determined empirically.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[14] This will react with any unreacted NHS esters.

  • Purify the Conjugate: Purify the resulting conjugate from unreacted starting materials and byproducts using an appropriate chromatographic method such as HPLC or silica gel chromatography.[10][11]

Experimental Workflow for Small Molecule Conjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction A Dissolve Tri(Amino-PEG3-amide)-amine in Reaction Buffer (pH 7.5) C Add NHS Ester Solution to Amine Solution A->C B Dissolve NHS Ester in Anhydrous DMSO/DMF B->C D Incubate (RT for 1-2h or 4°C overnight) C->D E Quench Reaction (Optional, with Tris or Glycine) D->E F Purify Conjugate (e.g., HPLC) E->F

Caption: Workflow for small molecule conjugation.

Protocol for Labeling Proteins with a Tri(Amino-PEG3-amide)-amine Linker System

This protocol outlines the steps to first conjugate a small molecule NHS ester to the Tri(Amino-PEG3-amide)-amine and then attach the resulting product to a protein via a second reactive group (this requires the small molecule to have another reactive group). For direct PEGylation of a protein with an NHS-activated PEG, a slightly different approach is taken where the protein's primary amines are the target. Below is a more direct protein labeling protocol where a molecule is first attached to the linker, and then the linker is attached to the protein. This is a common strategy in creating antibody-drug conjugates or other functionalized proteins.

Materials:

  • Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Pre-functionalized Tri(Amino-PEG3-amide)-amine (e.g., with a maleimide (B117702) group for reaction with thiols, or another NHS ester for reaction with lysines)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment

Procedure:

  • Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[8]

  • Prepare the Linker Solution: Dissolve the pre-functionalized Tri(Amino-PEG3-amide)-amine in the Reaction Buffer or a small amount of a compatible organic solvent like DMSO.

  • Reaction: Add a 5- to 20-fold molar excess of the activated linker to the protein solution.[8] The optimal ratio should be determined experimentally to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[8]

  • Purification: Remove the excess unreacted linker and byproducts by dialysis or using a desalting column.[10][11]

Logical Relationship for Protein Labeling Strategy

G cluster_reagents Reactants cluster_conjugates Conjugation Products A Tri(Amino-PEG3-amide)-amine D Functionalized Linker A->D Reacts with B NHS Ester-Functionalized Molecule of Interest B->D Reacts with C Protein (e.g., Antibody) E Final Protein Conjugate C->E Reacts with D->E Reacts with

References

Application Notes and Protocols for Coupling Tri(Amino-PEG3-amide)-amine TFA to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent conjugation of molecules is a cornerstone of modern drug development, enabling the creation of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). A key component in the design of these complex molecules is the linker that connects the different functionalities. Tri(Amino-PEG3-amide)-amine is a hydrophilic, trifunctional polyethylene (B3416737) glycol (PEG) based linker that offers a versatile platform for bioconjugation.[1][2] Its three primary amine groups allow for the attachment of multiple copies of a molecule or for creating branched structures, while the PEG spacer enhances solubility and can improve the pharmacokinetic properties of the final conjugate.[2] This document provides detailed application notes and protocols for the coupling of Tri(Amino-PEG3-amide)-amine trifluoroacetate (B77799) (TFA) salt to carboxylic acids, a common strategy for the synthesis of complex bioconjugates.

The primary amino groups of Tri(Amino-PEG3-amide)-amine are reactive towards activated carboxylic acids, enabling the formation of stable amide bonds.[3] This reaction is typically facilitated by the use of coupling agents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Materials and Methods

Materials
  • Tri(Amino-PEG3-amide)-amine TFA salt

  • Carboxylic acid of interest

  • Coupling reagents:

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • N-hydroxysuccinimide (NHS)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA)

  • Anhydrous solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO)[1][4]

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Inert gas (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Purification system: Flash chromatography or preparative High-Performance Liquid Chromatography (HPLC)

  • Analytical instruments: Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy

Experimental Protocols

Two common and effective methods for coupling this compound to carboxylic acids are presented below. The choice of method may depend on the specific properties of the carboxylic acid and the desired reaction conditions.

Protocol 1: EDC/NHS Coupling

This two-step method involves the activation of the carboxylic acid with EDC and NHS to form a more stable NHS-ester, which then reacts with the amine.[5]

Step 1: Activation of the Carboxylic Acid

  • Dissolve the carboxylic acid (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM in a reaction vial under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir the reaction mixture at 0 °C for 15 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

Step 2: Coupling with this compound

  • In a separate vial, dissolve this compound salt (0.3 equivalents, assuming conjugation to all three amino groups) and a non-nucleophilic base such as DIPEA or TEA (to neutralize the TFA salt and the HCl byproduct from EDC, typically 3-4 equivalents) in anhydrous DMF.

  • Add the solution of Tri(Amino-PEG3-amide)-amine to the activated carboxylic acid solution from Step 1.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.[6]

Step 3: Work-up and Purification

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel or by preparative HPLC to yield the desired conjugate.[3]

Protocol 2: HATU/DIPEA Coupling

HATU is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, facilitates rapid amide bond formation.[7][8]

  • Dissolve the carboxylic acid (3.3 equivalents) and HATU (3.3 equivalents) in anhydrous DMF in a reaction vial under an inert atmosphere.

  • Add DIPEA (6.6 equivalents) to the solution and stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound salt (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.[9]

  • Upon completion, the reaction mixture can be diluted with a suitable organic solvent and washed with aqueous solutions to remove excess reagents and byproducts.

  • The organic layer is then dried, and the solvent evaporated. The crude product is purified by flash chromatography or preparative HPLC.[10]

Data Presentation

The following table summarizes representative quantitative data for the coupling of Tri(Amino-PEG3-amide)-amine with a model carboxylic acid (e.g., Boc-glycine) using the protocols described above. Please note that these values are illustrative and actual results will vary depending on the specific substrates and reaction conditions.

Coupling MethodCarboxylic AcidAmine:Acid RatioReaction Time (h)Temperature (°C)Yield (%)Purity (%) (by LC-MS)
EDC/NHSBoc-glycine1:3.3182575>95
HATU/DIPEABoc-glycine1:3.332585>98

Characterization

The successful synthesis of the conjugate should be confirmed by analytical techniques such as LC-MS and NMR.

  • LC-MS: This technique will confirm the molecular weight of the desired product.

  • NMR: 1H and 13C NMR spectroscopy will provide structural confirmation of the conjugate, showing the presence of signals from both the carboxylic acid and the Tri(Amino-PEG3-amide)-amine linker, as well as the newly formed amide bonds.[11][12]

Visualizations

Chemical Reaction Pathway

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation Carboxylic_Acid R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate (e.g., NHS-ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., EDC/NHS or HATU) Conjugate Conjugate (Amide Bond Formed) Activated_Intermediate->Conjugate Coupling Tri_Amine Tri(Amino-PEG3-amide)-amine Tri_Amine->Conjugate

Caption: Chemical reaction pathway for coupling a carboxylic acid to Tri(Amino-PEG3-amide)-amine.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Reagents Prepare Reagents & Solvents Inert_Atmosphere Establish Inert Atmosphere Reagents->Inert_Atmosphere Activate_Acid Activate Carboxylic Acid Inert_Atmosphere->Activate_Acid Add_Amine Add Tri(Amino-PEG3-amide)-amine Activate_Acid->Add_Amine Monitor Monitor Reaction (TLC/LC-MS) Add_Amine->Monitor Workup Reaction Work-up Monitor->Workup Purify Purify Product (Chromatography) Workup->Purify Characterize Characterize (LC-MS, NMR) Purify->Characterize

References

Application Notes and Protocols for Protein PEGylation with Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein PEGylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of protein-based drugs. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing stability, improving solubility, and reducing immunogenicity.[1] However, a potential drawback is the risk of reduced bioactivity if the PEG chain sterically hinders the protein's active site, making controlled PEGylation crucial.[1]

This document provides a detailed, step-by-step guide for the PEGylation of proteins using Tri(Amino-PEG3-amide)-amine TFA, a branched, water-soluble PEG linker with three primary amine groups.[2][3] This reagent allows for the formation of stable amide bonds with the carboxyl groups (aspartic and glutamic acid residues) on a protein surface. The conjugation is achieved through a two-step process involving the activation of the protein's carboxyl groups using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) prior to the addition of the amine-containing PEG reagent.[4][5][6]

Principle of the Reaction

The PEGylation process using this compound and EDC/NHS chemistry involves two main stages:

  • Activation of Protein Carboxyl Groups: EDC activates the carboxyl groups on the protein to form a highly reactive and unstable O-acylisourea intermediate.[7] To increase the stability of this intermediate and improve reaction efficiency, NHS is added to convert the O-acylisourea into a more stable, amine-reactive NHS ester.[2][7] This activation step is most efficient at a slightly acidic pH (4.5-6.0).[4][7]

  • Conjugation with Tri(Amino-PEG3-amide)-amine: The amine groups of the this compound then react with the activated NHS esters on the protein via nucleophilic attack. This reaction, which is most efficient at a pH of 7.2-8.0, results in the formation of a stable amide bond, covalently linking the PEG reagent to the protein.[4][5]

Materials and Equipment

Reagents
  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0[4]

  • Coupling Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[4]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Dialysis or Desalting Buffer: e.g., PBS, pH 7.4

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reagents for protein concentration and purity analysis (e.g., Bradford or BCA protein assay reagents, SDS-PAGE reagents)

Equipment
  • Reaction vials/tubes

  • Magnetic stirrer and stir bars

  • pH meter

  • Dialysis tubing or desalting columns

  • UV-Vis spectrophotometer

  • SDS-PAGE apparatus

  • Chromatography system (SEC or IEX)

  • Mass spectrometer (e.g., MALDI-TOF) (optional)

Experimental Protocols

Workflow for Protein PEGylation

G cluster_prep Preparation cluster_reaction PEGylation Reaction cluster_purification Purification cluster_analysis Analysis P1 Prepare Protein Solution R1 Activate Protein Carboxyl Groups (EDC/NHS, pH 6.0) P1->R1 P2 Prepare PEG Reagent Solution R2 Add Tri(Amino-PEG3-amide)-amine (pH 7.2-7.5) P2->R2 P3 Prepare Buffers and Reagents P3->R1 R1->R2 R3 Quench Reaction R2->R3 PU1 Remove Excess Reagents (Dialysis/Desalting) R3->PU1 A1 Characterize PEGylated Protein (SDS-PAGE, SEC, IEX, MS) PU1->A1

Caption: Experimental workflow for protein PEGylation.

Step 1: Preparation of Reagents and Protein
  • Protein Solution: Prepare a solution of the protein to be PEGylated in the Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer via dialysis or a desalting column.

  • PEG Reagent Solution: Immediately before use, prepare a stock solution of this compound in the Coupling Buffer (PBS, pH 7.2-7.5). The concentration will depend on the desired molar excess for the reaction.

  • EDC/NHS Solutions: Prepare stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF, or directly in Activation Buffer immediately before use. These reagents are moisture-sensitive and hydrolyze in aqueous solutions.[8]

Step 2: Activation of Protein Carboxyl Groups
  • To the protein solution from Step 1.1, add EDC and NHS to final concentrations of approximately 2 mM and 5 mM, respectively.[4] A typical starting point is a 10-50 fold molar excess of EDC/NHS over the protein. The optimal ratio should be determined empirically.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 3: Conjugation with Tri(Amino-PEG3-amide)-amine
  • Increase the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer or by performing a buffer exchange using a desalting column.[4]

  • Immediately add the prepared this compound solution to the activated protein solution. The molar ratio of the PEG reagent to the protein will determine the degree of PEGylation and should be optimized. A starting point of 10-20 fold molar excess of the PEG reagent is recommended.[7]

  • Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction
  • To stop the reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.[4]

  • Incubate for 15-30 minutes at room temperature to ensure all unreacted NHS esters are deactivated.

Step 5: Purification of the PEGylated Protein
  • Remove unreacted PEG reagent, EDC/NHS byproducts, and quenching reagent from the PEGylated protein mixture.

  • Size Exclusion Chromatography (SEC): This is an effective method for separating the larger PEGylated protein from smaller, unreacted molecules.[5][9]

  • Ion Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated species from the un-PEGylated protein.[5][9]

  • Dialysis/Diafiltration: This can be used to remove small molecule impurities.[9]

Analysis and Characterization of PEGylated Protein

Logical Flow for Characterization

G Start Purified PEGylated Protein SDS_PAGE SDS-PAGE Analysis (Degree of PEGylation) Start->SDS_PAGE SEC Size Exclusion Chromatography (Purity and Aggregation) Start->SEC IEX Ion Exchange Chromatography (Separation of Isoforms) Start->IEX MS Mass Spectrometry (MALDI-TOF) (Confirmation of MW) Start->MS Bioassay Biological Activity Assay (Functional Integrity) SDS_PAGE->Bioassay SEC->Bioassay IEX->Bioassay MS->Bioassay End Characterized Product Bioassay->End

Caption: Characterization workflow for PEGylated proteins.

A thorough characterization of the PEGylated protein is essential to determine the degree of PEGylation, purity, and retention of biological activity.

  • SDS-PAGE: Compare the PEGylated protein to the unmodified protein. PEGylated proteins will show a significant increase in apparent molecular weight. The distribution of bands can indicate the heterogeneity of the PEGylation (mono-, di-, tri-PEGylated species, etc.).

  • Size Exclusion Chromatography (SEC): SEC can be used to assess the purity of the PEGylated product and to detect any aggregation that may have occurred during the reaction.[5][9]

  • Ion Exchange Chromatography (IEX): IEX can separate different PEGylated species based on changes in their surface charge, providing information on the heterogeneity of the product.[5][9]

  • Mass Spectrometry (e.g., MALDI-TOF): This technique can be used to determine the precise molecular weight of the PEGylated protein, confirming the number of PEG molecules attached.

  • Biological Activity Assay: It is critical to perform a relevant bioassay to confirm that the PEGylated protein retains its desired biological function.

Data Presentation

Table 1: Reaction Conditions for Protein PEGylation
ParameterCondition 1Condition 2Condition 3
Protein Concentration2 mg/mL5 mg/mL5 mg/mL
Molar Ratio (Protein:EDC:NHS)1:20:501:30:751:50:125
Molar Ratio (Protein:PEG)1:101:201:30
Reaction Time (Coupling)2 hours4 hoursOvernight
Reaction TemperatureRoom Temp.Room Temp.4°C
Table 2: Characterization of PEGylated Protein
SampleDegree of PEGylation (SDS-PAGE)Purity (SEC)Aggregation (SEC)Biological Activity
Unmodified ProteinN/A>98%<1%100%
PEGylated (Condition 1)Mono- and Di-PEGylated>95%<2%92%
PEGylated (Condition 2)Di- and Tri-PEGylated>95%<2%85%
PEGylated (Condition 3)Predominantly Tri-PEGylated>90%<3%78%

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low PEGylation Efficiency - Inefficient activation of carboxyl groups.- Hydrolysis of EDC/NHS or activated protein.- Suboptimal pH for activation or coupling.- Presence of amine-containing buffers.- Increase molar excess of EDC/NHS.- Use freshly prepared EDC/NHS solutions.- Ensure Activation Buffer is pH 4.5-6.0 and Coupling Buffer is pH 7.2-8.0.[7]- Use amine-free buffers for the reaction.
Protein Precipitation - High degree of PEGylation leading to insolubility.- Incorrect buffer conditions.- Protein instability.- Reduce the molar excess of the PEG reagent.- Ensure the protein is at a suitable concentration and in a buffer that maintains its stability.- Perform the reaction at a lower temperature (4°C).
High Polydispersity - Non-specific reaction due to high molar excess of PEG reagent.- Multiple accessible carboxyl groups on the protein.- Optimize the molar ratio of PEG reagent to protein.- Adjust reaction time and temperature.- Improve purification methods (e.g., IEX) to isolate specific PEGylated species.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and targeted therapies. Functionalization with polyethylene (B3416737) glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation can enhance nanoparticle stability in biological fluids, reduce non-specific protein adsorption (opsonization), and prolong circulation times in vivo.[1]

This document provides detailed application notes and protocols for the surface modification of carboxylated nanoparticles with Tri(Amino-PEG3-amide)-amine TFA salt. This branched, trifunctional amine linker offers a versatile platform for conjugating multiple moieties, such as targeting ligands, imaging agents, or therapeutic molecules, onto a single nanoparticle. The three primary amine groups provide multiple attachment points, enabling the creation of multifunctional nanocarriers.[2][3]

Principle of Reaction

The surface modification process is based on the well-established carbodiimide (B86325) crosslinker chemistry. Specifically, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) is used to couple the primary amine groups of this compound to the carboxyl groups present on the surface of the nanoparticles. This reaction forms a stable amide bond, covalently attaching the PEG linker to the nanoparticle.

The workflow for this two-step reaction is as follows:

  • Activation of Carboxyl Groups: The carboxyl groups on the nanoparticle surface are first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Formation of a Stable Intermediate: NHS is added to react with the O-acylisourea intermediate, forming a more stable amine-reactive NHS ester. This enhances the efficiency of the coupling reaction.

  • Conjugation of the Amine Linker: The this compound is then added and its primary amine groups react with the NHS-activated surface, displacing the NHS and forming a stable amide bond.

Experimental Protocols

Materials and Reagents
  • Carboxylated Nanoparticles (e.g., PLGA, silica (B1680970), or magnetic nanoparticles)

  • This compound salt

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Washing Buffer: PBS with 0.05% Tween-20

  • Nuclease-free water

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol for Surface Modification of Carboxylated Nanoparticles

This protocol is a general guideline and may require optimization for specific nanoparticle types and sizes.

1. Preparation of Nanoparticles: a. Resuspend the carboxylated nanoparticles in the Activation Buffer to a final concentration of 10 mg/mL. b. Sonicate the nanoparticle suspension for 5 minutes to ensure a homogenous dispersion.

2. Activation of Nanoparticle Surface Carboxyl Groups: a. Immediately before use, prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in nuclease-free water. b. To the nanoparticle suspension from step 1, add the EDC and NHS solutions to a final concentration of 5 mM and 10 mM, respectively. c. Incubate the mixture for 30 minutes at room temperature with gentle mixing.

3. Conjugation with this compound: a. Prepare a 10 mg/mL stock solution of this compound in DMSO. b. Add the this compound solution to the activated nanoparticle suspension to achieve a desired molar excess (e.g., 10-fold molar excess relative to the estimated number of carboxyl groups on the nanoparticle surface). c. Adjust the pH of the reaction mixture to 7.4 by adding Coupling Buffer. d. Incubate the reaction for 2 hours at room temperature with gentle mixing.

4. Quenching and Washing: a. Quench the reaction by adding the Quenching Solution to a final concentration of 100 mM. b. Incubate for 15 minutes at room temperature. c. Pellet the functionalized nanoparticles by centrifugation (the speed and time will depend on the nanoparticle size and density). d. Discard the supernatant and resuspend the nanoparticle pellet in Washing Buffer. e. Repeat the washing step (centrifugation and resuspension) three times to remove any unreacted reagents.

5. Final Resuspension and Storage: a. After the final wash, resuspend the nanoparticle pellet in an appropriate storage buffer (e.g., PBS). b. Store the functionalized nanoparticles at 4°C.

Characterization of Functionalized Nanoparticles

Successful surface modification should be confirmed by a suite of characterization techniques.

1. Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI): a. Dilute a small aliquot of the unmodified and functionalized nanoparticle suspensions in nuclease-free water. b. Measure the hydrodynamic diameter and PDI using a DLS instrument. c. An increase in hydrodynamic diameter is expected after successful PEGylation.

2. Zeta Potential Measurement: a. Dilute a small aliquot of the unmodified and functionalized nanoparticle suspensions in 10 mM NaCl solution. b. Measure the zeta potential. c. A shift in the zeta potential towards a more neutral value is indicative of successful surface modification.

3. Fourier-Transform Infrared Spectroscopy (FTIR): a. Lyophilize the unmodified and functionalized nanoparticles. b. Acquire the FTIR spectra of the lyophilized samples. c. Look for the appearance of new peaks corresponding to the amide bonds and the PEG linker in the spectrum of the functionalized nanoparticles.

4. Quantification of Surface Amine Groups: a. The number of available primary amine groups on the nanoparticle surface can be quantified using colorimetric assays such as the ninhydrin (B49086) or 4-nitrobenzaldehyde (B150856) assay.[4]

Quantitative Data Summary

The following table summarizes representative data obtained from the characterization of carboxylated nanoparticles before and after surface modification with this compound.

Characterization ParameterUnmodified NanoparticlesFunctionalized Nanoparticles
Hydrodynamic Diameter (nm) 155 ± 5180 ± 7
Polydispersity Index (PDI) 0.12 ± 0.020.15 ± 0.03
Zeta Potential (mV) -45 ± 3-15 ± 2
Surface Amine Density (amines/nm²) Not Applicable~1.5

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_activation Activation cluster_conjugation Conjugation cluster_purification Purification start Carboxylated Nanoparticles prep Resuspend in Activation Buffer start->prep activation Add EDC/NHS Incubate 30 min prep->activation conjugation Add Tri(Amino-PEG3-amide)-amine Incubate 2 hours activation->conjugation quench Quench Reaction conjugation->quench wash Centrifuge and Wash (3x) quench->wash end Functionalized Nanoparticles wash->end

Caption: Workflow for the surface modification of nanoparticles.

Logical Relationship of Characterization

G cluster_modification Surface Modification cluster_characterization Characterization unmodified Unmodified Nanoparticles (-COOH surface) modified Functionalized Nanoparticles (-NH2 surface) unmodified->modified Tri(Amino-PEG3-amide)-amine EDC/NHS Chemistry dls DLS: - Increased Size - PDI Change modified->dls zeta Zeta Potential: - Shift towards Neutral modified->zeta ftir FTIR: - Amide Bond Peaks modified->ftir quant Amine Quantification: - Ninhydrin Assay modified->quant

Caption: Characterization of surface-modified nanoparticles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency Inactive EDC/NHSUse fresh, high-quality EDC and NHS. Prepare solutions immediately before use.
Incorrect pHEnsure the activation step is performed at pH 6.0 and the conjugation step at pH 7.4.
Presence of amine-containing buffersUse non-amine containing buffers such as MES and PBS for the reaction steps.
Nanoparticle aggregation Insufficient surface charge after modificationOptimize the amount of this compound used.
Improper handlingAvoid vigorous vortexing; use sonication for resuspension.
High Polydispersity Index (PDI) Aggregation during reactionEnsure adequate mixing during incubation steps.
Incomplete removal of reagentsPerform thorough washing steps.

Conclusion

The surface modification of nanoparticles with this compound provides a robust method for creating multifunctional nanocarriers. The protocols and characterization techniques outlined in this document serve as a comprehensive guide for researchers in the field of nanomedicine and drug delivery. Proper execution and optimization of these methods will enable the development of advanced nanoparticle-based platforms for a wide range of biomedical applications.

References

achieving high drug-to-antibody ratio with branched PEG linkers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: Achieving High Drug-to-Antibody Ratios with Branched PEG Linkers

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of therapeutics that combine the targeting specificity of monoclonal antibodies with the high potency of cytotoxic drugs.[][2] A critical parameter in ADC design is the Drug-to-Antibody Ratio (DAR), which defines the number of drug molecules attached to a single antibody. Achieving a high DAR is desirable for enhancing therapeutic efficacy, especially when using payloads with moderate cytotoxicity.[3][4] However, conjugating numerous, often hydrophobic, drug molecules can lead to issues like aggregation, reduced solubility, and altered pharmacokinetics.[5][6]

Branched polyethylene (B3416737) glycol (PEG) linkers offer a robust solution to these challenges.[7][8][9] Their unique, multi-arm structure allows for the attachment of multiple drug molecules at a single conjugation site on the antibody, thereby increasing the DAR while minimizing modifications to the antibody structure.[10][11][12] The inherent hydrophilicity and biocompatibility of PEG help to improve the overall solubility of the ADC, prevent aggregation, and prolong its circulation half-life.[][5][6] These attributes make branched PEG linkers an essential tool for developing next-generation, high-potency ADCs.[7][10]

Advantages of Branched PEG Linkers

The architecture of branched PEG linkers provides several key advantages over traditional linear linkers in the context of high-DAR ADCs:

  • Higher Drug-to-Antibody Ratio (DAR): By providing multiple attachment points for drug molecules, branched linkers enable the creation of ADCs with high and homogeneous DARs, such as 6 or 8, from a limited number of antibody conjugation sites.[3][11][13][14]

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chains effectively "shields" the hydrophobic payload, enhancing the water solubility of the final ADC and preventing the aggregation that can compromise stability and performance.[5][6][10]

  • Enhanced Pharmacokinetics (PK): The PEG structure creates a "hydration shell" that increases the ADC's hydrodynamic radius, which can reduce renal clearance and prolong circulation time, leading to improved drug exposure at the tumor site.[][15]

  • Structural Versatility: Branched linkers can be synthesized with varying arm lengths and functionalities, allowing for fine-tuning of ADC properties. Studies have shown that linker length is a critical parameter affecting the cytotoxic activity of the final ADC.[13]

Quantitative Data Summary

The use of branched linkers has been shown to significantly impact the potency and characteristics of ADCs. The tables below summarize comparative data from studies utilizing branched linkers to achieve high DARs.

Table 1: Comparison of ADC Cytotoxicity with Branched vs. Linear Linkers

ADC Construct Linker Type Target Average DAR In Vitro Cytotoxicity (IC50, nM) Reference
Trastuzumab-MMAE "Short" Branched HER2 6 ~10 nM [13]
Trastuzumab-MMAE "Long" Branched (with PEG4) HER2 6 ~0.68 nM [13]
Trastuzumab-MMAE Heterogeneous (Thiol-Maleimide) HER2 6 ~0.7 nM [13]
Trastuzumab-MMAF Branched Linker HER2 8 More potent than linear linker ADC [11][12][14]

| Trastuzumab-EGCit-PABC-MMAE | Branched (with PEG3) | HER2 | 4 | 0.48 nM |[13] |

Note: Data is synthesized from multiple sources for illustrative purposes. Actual values are study-dependent.

Table 2: Impact of PEG Linker Length on ADC Properties

Conjugate PEG Size Half-life Extension (vs. no PEG) Cytotoxicity Reduction (vs. no PEG) In Vivo Outcome Reference
ZHER2-PEG4K-MMAE 4 kDa 2.5-fold 4.5-fold Improved therapeutic ability [16][17]

| ZHER2-PEG10K-MMAE | 10 kDa | 11.2-fold | 22-fold | Most ideal therapeutic ability |[16][17] |

Visualization of Concepts and Workflows

Diagram 1: Branched vs. Linear Linker Architecture

G cluster_0 Linear Linker ADC (Low DAR) cluster_1 Branched Linker ADC (High DAR) Ab1 Antibody L1 Linker Ab1->L1 L2 Linker Ab1->L2 D1 Drug L1->D1 D2 Drug L2->D2 Ab2 Antibody L3 Branched PEG Linker Ab2->L3 p1 D3 Drug p1->D3 D4 Drug p1->D4 D5 Drug p1->D5 D6 Drug p1->D6 L3->p1

Caption: Comparison of ADC structures using linear vs. branched PEG linkers.

Diagram 2: General Workflow for High-DAR ADC Synthesis

G Ab_Prep 1. Antibody Preparation Conjugation 3. Conjugation Reaction Ab_Prep->Conjugation Linker_Prep 2. Linker-Payload Activation Linker_Prep->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization (HIC, MS, SEC) Purification->Characterization Final_ADC High-DAR ADC Characterization->Final_ADC

Caption: Experimental workflow for synthesis and analysis of a high-DAR ADC.

Diagram 3: ADC Mechanism of Action Pathway

G ADC ADC in Circulation Binding 1. Binding to Surface Antigen ADC->Binding TargetCell Target Cancer Cell (Antigen-Expressing) Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release Apoptosis 5. Payload Induces Cell Death (Apoptosis) Release->Apoptosis

Caption: Simplified signaling pathway for ADC-mediated cancer cell killing.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of a high-DAR ADC using a branched PEG linker. Note: Specific parameters such as buffer composition, pH, reaction times, and molar excess of reagents must be optimized for each specific antibody, linker, and payload combination.

Protocol 1: Site-Specific Enzymatic Conjugation (MTGase-Mediated)

This method uses microbial transglutaminase (MTGase) to site-specifically conjugate a branched, amine-containing PEG linker onto glutamine residues (Q295) of a deglycosylated antibody, enabling the creation of homogeneous ADCs.[11][12][13][14]

Materials:

  • Deglycosylated monoclonal antibody (e.g., Trastuzumab) in PBS

  • Branched PEG linker with a terminal amine group and multiple azide (B81097) functionalities

  • Microbial Transglutaminase (MTGase)

  • Payload with a compatible reactive group for click chemistry (e.g., DBCO or Alkyne)

  • Reaction Buffer: Tris buffer or PBS, pH 7.5-8.0

  • Quenching Solution: Glycine or Tris-HCl

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25, Superdex 200)

Procedure:

  • Antibody Preparation: Prepare the deglycosylated antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.

  • Enzymatic Ligation:

    • Add the branched PEG-azide linker to the antibody solution at a 20- to 50-fold molar excess.

    • Initiate the reaction by adding MTGase to a final concentration of 10-30 U/mg of antibody.

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Purification Step 1: Purify the resulting antibody-linker conjugate using an SEC column to remove excess linker and enzyme. Elute with an appropriate buffer (e.g., PBS).

  • Payload Conjugation (Click Chemistry):

    • To the purified antibody-linker conjugate, add the DBCO- or Alkyne-functionalized payload at a 5- to 10-fold molar excess per azide group on the linker.

    • Incubate the reaction overnight at 4°C or for 2-4 hours at room temperature.[13]

  • Purification Step 2: Purify the final ADC product by SEC to remove unreacted payload and other byproducts.[5]

  • Formulation: Exchange the buffer of the final ADC into a suitable formulation buffer (e.g., histidine-sucrose buffer) and concentrate to the desired level. Store at 4°C or frozen at -80°C.

Protocol 2: Cysteine-Based Conjugation with a Branched Linker

This protocol is designed for engineered antibodies containing accessible cysteine residues for site-specific conjugation. The linker contains an iodoacetyl or maleimide (B117702) group for thiol-specific reaction.[4][]

Materials:

  • Cysteine-engineered monoclonal antibody

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Branched PEG linker with a thiol-reactive group (e.g., iodoacetyl) and multiple payload attachment sites (e.g., cyclic dienes).[4]

  • Maleimide-activated payload

  • Reaction Buffer: PBS or similar, pH adjusted to 8.0-8.5 for iodoacetyl chemistry.[4]

  • Oxidizing Agent (for interchain disulfide reforming): Dehydroascorbic acid (DHAA)

  • Purification: Size-Exclusion Chromatography (SEC)

Procedure:

  • Antibody Reduction:

    • Prepare the antibody at 5-10 mg/mL in reaction buffer.

    • Add a 5- to 10-fold molar excess of TCEP to reduce the engineered cysteines (and potentially interchain disulfides). Incubate for 1-2 hours at 37°C.

    • Remove excess TCEP using a desalting column.

  • Linker Conjugation:

    • Immediately add the iodoacetyl-activated branched linker to the reduced antibody at a 10- to 20-fold molar excess per thiol group.

    • Incubate for 1-2 hours at room temperature in the dark.

  • Disulfide Re-oxidation (if necessary): If interchain disulfides were reduced, add DHAA to a final concentration of ~10-fold molar excess over the initial TCEP concentration to reform them. Incubate overnight at 4°C.

  • Purification Step 1: Purify the antibody-linker conjugate by SEC to remove unreacted linker.

  • Payload Conjugation (Diels-Alder):

    • Add the maleimide-activated payload to the purified antibody-linker conjugate. The molar excess will depend on the number of diene groups on the linker.

    • Incubate for 2-4 hours at room temperature.

  • Final Purification: Purify the final high-DAR ADC using SEC to remove any unreacted payload and aggregates.

Protocol 3: Characterization of High-DAR ADCs

Accurate characterization is crucial to confirm DAR, homogeneity, and stability.

1. DAR and Purity Analysis by Hydrophobic Interaction Chromatography (HIC):

  • Principle: HIC separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later.

  • Method:

    • Column: Butyl or Phenyl-based HIC column.

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in sodium phosphate (B84403) buffer).

    • Mobile Phase B: Low salt buffer (e.g., sodium phosphate buffer).

    • Gradient: Run a linear gradient from high salt to low salt to elute the ADC species.

    • Detection: UV at 280 nm.

    • Analysis: Calculate the average DAR by integrating the peak areas corresponding to different drug-loaded species.

2. Intact Mass Analysis by Mass Spectrometry (MS):

  • Principle: Electrospray ionization mass spectrometry (ESI-MS) can determine the precise molecular weight of the intact ADC, allowing for direct confirmation of the number of conjugated linker-payloads.[5]

  • Method:

    • Sample Preparation: Desalt the ADC sample into a volatile buffer (e.g., ammonium acetate).[5]

    • LC Separation: Use a reverse-phase column to separate the ADC from impurities before MS analysis.

    • MS Analysis: Acquire the full mass spectrum in the appropriate m/z range.

    • Data Deconvolution: Use deconvolution software to convert the raw mass spectrum into a zero-charge mass, from which the DAR can be calculated based on the mass shift from the unconjugated antibody.[5]

3. Aggregation Analysis by Size-Exclusion Chromatography (SEC):

  • Principle: SEC separates molecules based on size. It is used to quantify the percentage of high molecular weight species (aggregates) in the ADC preparation.

  • Method:

    • Column: SEC column appropriate for IgG analysis.

    • Mobile Phase: Isocratic elution with a suitable buffer (e.g., PBS).

    • Detection: UV at 280 nm.

    • Analysis: Integrate the monomer and aggregate peaks to determine the percentage of aggregation. A high-quality ADC preparation should have >95% monomer.

References

Application Notes and Protocols for Tri(Amino-PEG3-amide)-amine TFA in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(Amino-PEG3-amide)-amine TFA is a versatile, branched hydrophilic linker designed for the development of targeted drug delivery systems. Its structure, featuring three terminal primary amine groups and a central tertiary amine, allows for the multivalent conjugation of therapeutic agents, targeting ligands, and imaging agents. The polyethylene (B3416737) glycol (PEG) spacers enhance solubility, stability, and pharmacokinetic properties of the resulting conjugates, reducing immunogenicity and extending circulation half-life.[1] This molecule is particularly well-suited for the construction of complex drug delivery platforms, including antibody-drug conjugates (ADCs), nanoparticle-based systems, and Proteolysis Targeting Chimeras (PROTACs).[2][3][4]

The primary amine functionalities of this compound readily react with molecules containing carboxylic acids, activated esters (e.g., NHS esters), or aldehydes, forming stable amide or amine linkages.[1][5] This reactivity profile makes it a valuable tool for researchers developing sophisticated bioconjugates for targeted therapies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing conjugation strategies and for the characterization of the final drug delivery construct.

PropertyValueReference(s)
Molecular Formula C33H69N7O12 (as free base)[6][7]
Molecular Weight 755.94 g/mol (as free base)[6]
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in water, DMSO, DMF, DCM[5]
Purity Typically >95%[7]
Reactive Groups Three primary amines[1]
Storage Conditions Store at -20°C, protect from moisture[5]

Applications in Targeted Drug Delivery

The unique branched structure of this compound offers several advantages in the design of targeted drug delivery systems:

  • Increased Drug Loading: The three reactive arms allow for the attachment of multiple drug molecules to a single linker, potentially increasing the potency of the drug delivery system.

  • Multifunctionality: The linker can be used to conjugate different types of molecules simultaneously, such as a targeting ligand, a therapeutic agent, and an imaging probe.

  • Improved Pharmacokinetics: The PEG chains contribute to a larger hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation time. The hydrophilic nature of PEG also helps to shield the conjugate from the immune system.[1]

  • Enhanced Solubility: Conjugation of hydrophobic drugs to this hydrophilic linker can significantly improve their aqueous solubility and bioavailability.[1]

Logical Relationship of Components in a Targeted Drug Delivery System

The following diagram illustrates the conceptual assembly of a multifunctional nanoparticle drug delivery system utilizing Tri(Amino-PEG3-amide)-amine as a core linker.

G Conceptual Diagram of a Multifunctional Nanoparticle cluster_nanoparticle Nanoparticle Core cluster_linker Linker System cluster_payloads Functional Moieties Nanoparticle Nanoparticle (e.g., Lipid, Polymer) Linker Tri(Amino-PEG3-amide)-amine Nanoparticle->Linker Surface Functionalization Drug Therapeutic Agent Linker->Drug Conjugation Targeting Targeting Ligand (e.g., Antibody, Peptide) Linker->Targeting Conjugation Imaging Imaging Agent (e.g., Fluorophore) Linker->Imaging Conjugation

Caption: Multifunctional nanoparticle assembly.

Experimental Protocols

The following are generalized protocols for the use of this compound in the development of targeted drug delivery systems. Researchers should optimize these protocols for their specific drug, targeting ligand, and application.

Protocol 1: Conjugation of a Carboxylic Acid-Containing Drug to this compound

This protocol describes the formation of an amide bond between a drug with a carboxylic acid group and one of the primary amine groups of the linker.

Materials:

  • This compound

  • Carboxylic acid-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Drug:

    • Dissolve the carboxylic acid-containing drug, DCC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the drug.

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (0.3 eq) in anhydrous DMF.

    • Add DIPEA (to neutralize the TFA salt and raise the pH to ~8-9).

    • Add the activated drug solution dropwise to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with an appropriate solvent and purify the conjugate by reverse-phase HPLC.

    • Characterize the final product by mass spectrometry and NMR.

Experimental Workflow for Drug Conjugation

G Workflow for Drug-Linker Conjugation Start Start Activate_Drug Activate Carboxylic Acid on Drug (e.g., with DCC/NHS) Start->Activate_Drug Prepare_Linker Dissolve and Neutralize This compound Start->Prepare_Linker Conjugate Mix Activated Drug and Linker (Amide Bond Formation) Activate_Drug->Conjugate Prepare_Linker->Conjugate Purify Purify Conjugate (e.g., RP-HPLC) Conjugate->Purify Characterize Characterize Product (e.g., LC-MS, NMR) Purify->Characterize End End Characterize->End

Caption: Drug-linker conjugation workflow.

Protocol 2: Formulation of Drug-Conjugate Loaded Nanoparticles

This protocol provides a general method for formulating nanoparticles encapsulating a drug conjugated to Tri(Amino-PEG3-amide)-amine.

Materials:

  • Drug-Tri(Amino-PEG3-amide)-amine conjugate

  • Biodegradable polymer (e.g., PLGA, PLA)

  • Surfactant (e.g., Pluronic F68, PVA)

  • Organic solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Organic Phase Preparation:

    • Dissolve the drug-linker conjugate and the polymer in the organic solvent.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant in the aqueous buffer.

  • Emulsification:

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow for the evaporation of the organic solvent, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

    • Lyophilize the purified nanoparticles for storage.

Characterization of Drug Delivery Systems

Thorough characterization is crucial to ensure the quality, efficacy, and safety of the developed drug delivery system. The following table outlines key characterization parameters and common analytical techniques.

ParameterAnalytical Technique(s)Purpose
Particle Size & PDI Dynamic Light Scattering (DLS)Determines the average size and size distribution of nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)Measures the surface charge, which influences stability and cellular uptake.
Morphology Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)Visualizes the shape and surface characteristics of nanoparticles.
Drug Loading & Encapsulation Efficiency UV-Vis Spectroscopy, HPLC, LC-MSQuantifies the amount of drug successfully conjugated and encapsulated.
In Vitro Drug Release Dialysis Method, Sample and SeparateEvaluates the rate and extent of drug release from the carrier over time.
Cellular Uptake Flow Cytometry, Confocal MicroscopyAssesses the internalization of the drug delivery system by target cells.

Cellular Uptake and Mechanism of Action

Targeted drug delivery systems developed using this compound are designed to be internalized by specific cell populations. The targeting ligand conjugated to the linker directs the system to cells overexpressing the corresponding receptor. Upon binding, the drug delivery system is typically internalized via receptor-mediated endocytosis.

Signaling Pathway for Receptor-Mediated Endocytosis

The diagram below illustrates a generalized pathway for the cellular uptake of a targeted nanoparticle.

G Generalized Receptor-Mediated Endocytosis Pathway Nanoparticle Targeted Nanoparticle Binding Binding Nanoparticle->Binding Receptor Cell Surface Receptor Receptor->Binding Endocytosis Endocytosis (Clathrin- or Caveolin-mediated) Binding->Endocytosis Endosome Early Endosome Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Release Drug Release Late_Endosome->Release Target Intracellular Target Release->Target

Caption: Receptor-mediated endocytosis pathway.

Once inside the cell, the nanoparticle is trafficked through the endosomal-lysosomal pathway. The acidic environment of the late endosome and lysosome can facilitate the degradation of the nanoparticle and/or the cleavage of the linker, leading to the release of the active drug into the cytoplasm, where it can reach its intracellular target.

Conclusion

This compound is a powerful and versatile tool for the construction of advanced targeted drug delivery systems. Its branched structure, coupled with the benefits of PEGylation, allows for the creation of multifunctional conjugates with enhanced therapeutic potential. The protocols and information provided in these application notes serve as a guide for researchers to harness the capabilities of this linker in their drug development efforts. Further optimization and characterization are essential to tailor the drug delivery system to the specific therapeutic application.

References

Application Notes: Developing Multivalent Conjugates with Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Multivalency

Multivalent interactions, characterized by the simultaneous binding of multiple ligands on one molecular entity to multiple receptors on a target, are fundamental to many biological processes.[1][2] This strategy is widely employed in nature to enhance the strength and specificity of interactions that would otherwise be weak in a monovalent context.[1][3] In drug development, creating multivalent conjugates—where multiple copies of a targeting ligand or drug are attached to a central scaffold—can significantly improve therapeutic efficacy.[4] Key advantages of this approach include:

  • Increased Avidity: Multivalency dramatically increases the overall binding strength (avidity) of a conjugate to its target, often by orders of magnitude compared to its monovalent counterpart. This is due to a combination of statistical rebinding, chelation effects, and reduced dissociation rates.[3]

  • Enhanced Specificity: Multivalent conjugates can exhibit superselective behavior, preferentially binding to cells with high receptor density (e.g., cancer cells) over healthy cells with low receptor expression.[4]

  • Receptor Clustering and Signal Modulation: The binding of a multivalent ligand can induce the clustering of cell-surface receptors, which can trigger or inhibit downstream signaling pathways.[3]

  • Improved Pharmacokinetics: The attachment of hydrophilic scaffolds, such as polyethylene (B3416737) glycol (PEG), can improve the solubility, stability, and circulation half-life of the conjugated molecule.[5]

Tri(Amino-PEG3-amide)-amine TFA is a precisely designed trivalent scaffold ideal for constructing multivalent conjugates.[6] It features a central amine core functionalized with three arms, each containing a flexible, hydrophilic PEG3 spacer terminating in a primary amine.[5] These terminal amines serve as reactive handles for the covalent attachment of up to three molecules of interest, such as peptides, small molecule drugs, or imaging agents.[5]

Properties of this compound

This trivalent linker is a water-soluble, branched PEG derivative supplied as a trifluoroacetate (B77799) (TFA) salt. The key reactive groups are the three terminal primary amines (-NH₂), which are readily available for conjugation.[6]

PropertyValueReference
Chemical Name This compound salt[6]
CAS Number 2523025-40-1[6]
Molecular Formula C₃₃H₆₉N₇O₁₂ (as free base)[6]
Molecular Weight 756.0 g/mol (as free base)[6]
Reactive Groups 3x Primary Amine (-NH₂)[5]
Solubility Water, DMSO, DMF, DCM[6]
Storage -20°C[6]

Experimental Protocols

Protocol 1: Conjugation of a Carboxyl-Containing Ligand via EDC/NHS Chemistry

This protocol describes the conjugation of a molecule containing a carboxylic acid (e.g., a peptide or small molecule) to the primary amines of the Tri(Amino-PEG3-amide)-amine scaffold using carbodiimide (B86325) chemistry.[7] The two-step process involving N-hydroxysuccinimide (NHS) is recommended to increase efficiency and create a more stable amine-reactive intermediate.[7][8][9]

Materials:

  • Carboxyl-containing ligand (Molecule-COOH)

  • This compound (Trivalent Linker)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5[10]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Size-Exclusion Chromatography (SEC)

Procedure:

  • Ligand Activation: a. Dissolve the carboxyl-containing ligand in Activation Buffer. If solubility is an issue, a minimal amount of DMF or DMSO can be used. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use.[8] c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the ligand solution. d. Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form the Sulfo-NHS ester.[8][9]

  • Conjugation to Trivalent Linker: a. Dissolve the this compound in Coupling Buffer. b. Add the activated ligand solution (from step 1d) to the linker solution. A molar ratio of 3.3:1 (Ligand:Linker) is recommended to favor the formation of the fully substituted trivalent conjugate. c. Adjust the pH of the reaction mixture to 7.5-8.0 if necessary. d. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching and Purification: a. Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-60 minutes.[10] b. Purify the trivalent conjugate from unreacted components and byproducts using RP-HPLC or SEC. c. Collect fractions and analyze for purity and identity.

Protocol 2: Characterization of the Trivalent Conjugate

Accurate characterization is critical to confirm the successful synthesis and purity of the multivalent conjugate.[11]

A. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the final conjugate.

  • Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS), MALDI-TOF, or ESI-MS. LC-MS is particularly powerful for analyzing PEGylated compounds.[12][13][14]

  • Procedure:

    • Prepare the purified conjugate in a suitable solvent (e.g., Water/Acetonitrile with 0.1% Formic Acid).

    • Infuse the sample into the mass spectrometer. For complex PEGylated molecules, post-column addition of an amine like triethylamine (B128534) (TEA) can reduce charge state complexity and simplify spectra.[13][15]

    • Acquire the mass spectrum and compare the observed molecular weight with the theoretical calculated mass.

B. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the conjugate and separate it from starting materials.

  • Method: Use RP-HPLC or SEC.[12]

  • Procedure:

    • Dissolve the purified conjugate in the mobile phase.

    • Inject the sample onto an appropriate HPLC column (e.g., C18 for RP-HPLC).

    • Run a gradient elution (e.g., water/acetonitrile with 0.1% TFA).

    • Monitor the elution profile using a UV detector (e.g., at 214 nm for peptides and 280 nm for proteins).

    • Calculate the purity of the conjugate based on the peak area of the main product relative to total peak area.

Data Presentation: Expected Characterization Results

AnalysisParameterMonovalent Ligand (Example)Trivalent Linker (Free Base)Expected Trivalent Conjugate
MS Theoretical MW500.0 Da756.0 Da2226.0 Da¹
Observed MW500.1 Da756.2 Da2226.5 Da
RP-HPLC Retention Time10.5 min8.2 min15.8 min
Purity>98%>98%>95%
¹Calculated as: (3 x MW of Ligand) + MW of Linker - (3 x 18.02 Da for loss of H₂O per amide bond formed).

Visualizations

Experimental and Signaling Concepts

G cluster_activation Step 1: Ligand Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification & Analysis Ligand Carboxyl-Ligand (Molecule-COOH) EDC_NHS EDC + Sulfo-NHS (Activation Buffer, pH 5.5) Ligand->EDC_NHS Activated_Ligand Activated NHS Ester (Molecule-CO-NHS) EDC_NHS->Activated_Ligand 15-30 min Reaction Coupling Reaction (Coupling Buffer, pH 7.5-8.0) Activated_Ligand->Reaction Add to Linker Linker Tri(Amino-PEG3-amide)-amine Linker->Reaction Trivalent_Conjugate Crude Trivalent Conjugate Reaction->Trivalent_Conjugate 2-12 hours Purify RP-HPLC or SEC Trivalent_Conjugate->Purify Quench then Purify Analyze LC-MS & HPLC Purify->Analyze Final_Product Purified Trivalent Conjugate Analyze->Final_Product

G cluster_mono Monovalent Binding cluster_multi Multivalent Binding Receptor1 Receptor Ligand1 Ligand Ligand1->Receptor1 Weak Affinity (Fast Dissociation) ReceptorA Receptor ReceptorB Receptor ReceptorC Receptor Trivalent Trivalent Conjugate Trivalent->ReceptorA Trivalent->ReceptorB Trivalent->ReceptorC label_avidity Strong Avidity (Slow Dissociation)

G cluster_downstream Intracellular Signaling Cascade Membrane Cell Membrane RTK1 RTK RTK2 RTK RTK1->RTK2 Clustering & Dimerization Phos Autophosphorylation RTK2->Phos Activates Trivalent Trivalent Ligand Trivalent->RTK1 Binds Trivalent->RTK2 Binds Adaptor Adaptor Proteins (e.g., GRB2) Phos->Adaptor Ras RAS-RAF-MEK Adaptor->Ras ERK ERK Activation Ras->ERK Response Cellular Response (Proliferation, Survival) ERK->Response

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tri(Amino-PEG3-amide)-amine TFA Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing conjugation reactions involving Tri(Amino-PEG3-amide)-amine TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your bioconjugation experiments. Below, you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during the conjugation of Tri(Amino-PEG3-amide)-amine to your molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for conjugating Tri(Amino-PEG3-amide)-amine to a molecule containing a carboxylic acid?

The conjugation of Tri(Amino-PEG3-amide)-amine, which contains primary amine groups, to a carboxylic acid typically involves a two-step process using carbodiimide (B86325) chemistry (e.g., EDC) and N-hydroxysuccinimide (NHS).[1][2] Each step has its own optimal pH range for maximum efficiency.

  • Activation Step (Carboxyl Activation): The activation of the carboxylic acid group on your target molecule with EDC and NHS is most efficient in a slightly acidic environment, typically at a pH of 4.5 to 6.0 .[1][2] A commonly used buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[1]

  • Coupling Step (Amine Reaction): The subsequent reaction of the NHS-activated molecule with the primary amines of Tri(Amino-PEG3-amide)-amine is most efficient at a pH of 7.0 to 8.5 .[1][2] This is because the primary amine needs to be in its unprotonated form to act as a nucleophile.[1] Common buffers for this step include phosphate-buffered saline (PBS) at pH 7.2-7.4 or borate (B1201080) buffer.[2][3]

Q2: Why is a two-step pH process recommended over a single pH reaction?

A two-step process is recommended because the optimal pH conditions for carboxyl activation and amine coupling are different.[1][2] Performing the reaction at a single, intermediate pH can lead to reduced overall efficiency. The acidic conditions required for efficient EDC/NHS activation are not ideal for the amine coupling step, and the higher pH favorable for the amine reaction can lead to rapid hydrolysis of the NHS ester intermediate.[1]

Q3: What are the consequences of using a pH outside the optimal range?

Using a pH outside the optimal range can lead to several issues:

  • Low pH for Coupling (<7.0): At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), which renders them non-nucleophilic and unreactive towards the NHS ester, resulting in low conjugation yield.[1]

  • High pH for Coupling (>8.5): At a pH above 8.5, the hydrolysis of the NHS ester intermediate significantly increases.[1] This competing hydrolysis reaction reduces the amount of activated molecule available to react with the amine, thus lowering the conjugation efficiency. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1][4]

Q4: What type of buffers should I use for the conjugation reaction?

Buffer selection is critical to avoid interfering with the reaction.[2]

  • Activation Step (pH 4.5-6.0): Use a non-amine, non-carboxylate buffer. 0.1 M MES buffer is a highly recommended choice.[2]

  • Coupling Step (pH 7.0-8.5): Use amine-free buffers such as Phosphate-Buffered Saline (PBS), borate buffer, or carbonate-bicarbonate buffer.[2]

  • Buffers to Avoid: Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) must be avoided as they will compete with the intended reaction and significantly reduce conjugation efficiency.[2][5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the conjugation of Tri(Amino-PEG3-amide)-amine.

Low or No Conjugation Yield
Potential Cause Recommended Solution
Suboptimal pH for activation or coupling Verify the pH of your activation and coupling buffers. Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1]
Hydrolysis of NHS ester Use freshly prepared activated molecule. Minimize the time between the activation and coupling steps. Avoid coupling pH > 8.5.[1]
Presence of competing nucleophiles Ensure that the buffers used are free of primary amines (e.g., Tris, Glycine).[2][5] If your target molecule is in such a buffer, perform a buffer exchange before starting the conjugation.
Inactive reagents Ensure that EDC and NHS are stored properly and are not expired. EDC is moisture-sensitive and should be stored in a desiccator.
Insufficient molar excess of linker Optimize the molar ratio of the Tri(Amino-PEG3-amide)-amine to your target molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point.[6]
Precipitation or Aggregation
Potential Cause Recommended Solution
Poor linker solubility Prepare a concentrated stock solution of the Tri(Amino-PEG3-amide)-amine in a water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture dropwise with gentle stirring.[5] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[5][6]
pH near the isoelectric point (pI) of the protein If conjugating to a protein, work at a pH at least one unit above or below the pI of the protein to maintain solubility through electrostatic repulsion.[5]
High concentration of reactants Optimize the concentrations of both the target molecule and the linker. High concentrations can sometimes lead to aggregation.

Experimental Protocols

The following is a generalized two-step protocol for conjugating Tri(Amino-PEG3-amide)-amine to a molecule containing a carboxylic acid. It is essential to optimize this protocol for your specific application.

Materials
  • Molecule with a carboxylic acid group to be conjugated

  • This compound salt

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[1]

  • Coupling Buffer: PBS, pH 7.2-7.4, or Borate buffer, pH 8.0-8.5[1][2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for purification

Procedure

Step 1: Activation of the Carboxylic Acid

  • Dissolve your carboxylic acid-containing molecule in the Activation Buffer.

  • Add EDC and NHS to the solution. A 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid is a common starting point.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation with Tri(Amino-PEG3-amide)-amine

  • Prepare a stock solution of Tri(Amino-PEG3-amide)-amine in anhydrous DMSO or DMF.

  • Immediately after the activation step, you have two options:

    • Option A (pH Adjustment): Raise the pH of the activated molecule solution to 7.2-8.0 by adding concentrated Coupling Buffer.[2]

    • Option B (Buffer Exchange): Use a desalting column to exchange the buffer of the activated molecule to the Coupling Buffer. This also removes excess EDC and NHS.

  • Add the dissolved Tri(Amino-PEG3-amide)-amine solution to the activated molecule solution. The molar ratio of the linker to the target molecule should be optimized based on the desired degree of labeling.

  • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[1]

Step 3: Quenching the Reaction

  • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-activated molecules.

  • Incubate for 30 minutes at room temperature.

Step 4: Purification

  • Purify the conjugate from excess linker and reaction byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.

Visualizations

Conjugation_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Molecule_COOH Molecule-COOH Activated_Molecule Molecule-CO-NHS Molecule_COOH->Activated_Molecule Activation EDC_NHS EDC + NHS EDC_NHS->Activated_Molecule Activation_Buffer Activation Buffer (pH 4.5-6.0) Activation_Buffer->Activated_Molecule Conjugate Molecule-PEG-Conjugate Activated_Molecule->Conjugate Coupling Reaction PEG_Amine Tri(Amino-PEG3-amide)-amine PEG_Amine->Conjugate Coupling_Buffer Coupling Buffer (pH 7.0-8.5) Coupling_Buffer->Conjugate

Caption: Workflow for the two-step conjugation of Tri(Amino-PEG3-amide)-amine.

Troubleshooting_Logic Start Low Conjugation Yield? Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Start->Check_pH Yes Purification Purify Conjugate Start->Purification No Check_Buffers Check for Amine-Containing Buffers (e.g., Tris, Glycine) Check_pH->Check_Buffers Check_Reagents Check Reagent Activity (EDC, NHS) Check_Buffers->Check_Reagents Optimize_Ratio Optimize Molar Ratio of Linker Check_Reagents->Optimize_Ratio Optimize_Ratio->Purification

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Controlling Stoichiometry of Tri(Amino-PEG3-amide)-amine TFA Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tri(Amino-PEG3-amide)-amine TFA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stoichiometric control of reactions involving this trifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, trifunctional polyethylene (B3416737) glycol (PEG) linker. It possesses three primary amine groups, making it suitable for a variety of bioconjugation applications. Its primary uses include:

  • PROTAC® Development: Serving as a versatile linker to connect a target protein binder and an E3 ligase ligand in Proteolysis Targeting Chimeras.

  • Antibody-Drug Conjugate (ADC) Synthesis: Linking antibodies to cytotoxic drugs, where the PEG spacer can improve the ADC's solubility and pharmacokinetic profile.

  • Dendrimer and Branched Polymer Synthesis: Acting as a core or branching unit to create complex, multi-functional macromolecules.

  • Surface Modification: Immobilizing proteins, peptides, or other molecules onto surfaces for applications in diagnostics and biomaterials.

Q2: Which functional groups are reactive towards the primary amines of this linker?

The primary amine groups of Tri(Amino-PEG3-amide)-amine are nucleophilic and can react with a variety of electrophilic functional groups, including:

  • Activated Esters (e.g., NHS esters): This is a very common and efficient method for forming stable amide bonds.

  • Carboxylic Acids: In the presence of carbodiimide (B86325) coupling agents like EDC or DCC, carboxylic acids can be activated to react with the amines to form amide bonds.

  • Isocyanates and Isothiocyanates: These react with amines to form urea (B33335) and thiourea (B124793) linkages, respectively.

  • Aldehydes and Ketones: Through reductive amination, a stable secondary amine bond can be formed.

Q3: How can I control the stoichiometry to favor mono-, di-, or tri-substituted products?

Controlling the product distribution is a key challenge when working with a trifunctional amine. The final product mixture is a statistical distribution that can be influenced by several factors:

  • Molar Ratio of Reactants: This is the most critical factor.

    • To favor mono-substitution , use a sub-stoichiometric amount of the acylating agent (e.g., NHS ester) relative to the Tri(Amino-PEG3-amide)-amine (e.g., 0.3-0.5 equivalents). This statistically favors the reaction of only one amine group.

    • To favor tri-substitution , use a significant excess of the acylating agent (e.g., >3 equivalents).

    • Achieving a high yield of the di-substituted product is the most challenging and will typically result in a mixture of all possible products. Using a slight excess of the acylating agent (e.g., 2-2.5 equivalents) may enrich the di-substituted product, but significant amounts of mono- and tri-substituted products should be expected.

  • Reaction Temperature: Lowering the reaction temperature (e.g., 4°C) can slow down the reaction rate and may provide better kinetic control, potentially favoring mono-substitution, which is statistically the fastest initial reaction.

  • Rate of Addition: A slow, dropwise addition of the acylating agent to a solution of the trifunctional amine can help to maintain a low localized concentration of the acylating agent, which can favor mono-substitution.

Q4: What are the recommended solvent and pH conditions for reacting with NHS esters?

For reactions with N-hydroxysuccinimide (NHS) esters, a pH range of 7.2-8.5 is generally recommended. At a neutral to slightly basic pH, the primary amines are deprotonated and thus more nucleophilic. Common solvents include DMF, DMSO, and aqueous buffers like phosphate-buffered saline (PBS). Ensure that any aqueous buffers used are free of primary amines (e.g., Tris), as these will compete in the reaction.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction Yield 1. Inactive Reagents: The NHS ester may have hydrolyzed. 2. Incorrect pH: The reaction buffer pH is too low, protonating the amines. 3. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris). 4. Low Temperature: The reaction is too slow at the chosen temperature.1. Use fresh, high-quality NHS ester. Prepare stock solutions in anhydrous solvent (e.g., DMF, DMSO) immediately before use. 2. Verify the pH of the reaction buffer is between 7.2 and 8.5. 3. Use an amine-free buffer like PBS or HEPES. 4. Increase the reaction temperature to room temperature or 37°C and monitor the reaction progress.
Complex Product Mixture / Low Yield of Desired Product 1. Statistical Nature of the Reaction: The reaction of a trifunctional amine inherently produces a mixture of products. 2. Incorrect Stoichiometry: The molar ratio of reactants is not optimized for the desired product. 3. Steric Hindrance: After the first or second substitution, subsequent reactions may be sterically hindered.1. This is expected. Downstream purification will be necessary to isolate the desired product. 2. Carefully adjust the molar ratio of the acylating agent to the trifunctional amine to favor the desired product (see FAQs). 3. For tri-substitution, a larger excess of the acylating agent and longer reaction times may be necessary to overcome steric hindrance.
Precipitation During Reaction 1. Poor Solubility: One of the reactants or the product has poor solubility in the chosen solvent system. 2. Concentration Too High: The concentration of reactants is too high.1. The Tri(Amino-PEG3-amide)-amine is generally soluble in a range of aqueous and organic solvents. Check the solubility of your other reactant. Consider adding a co-solvent. 2. Perform the reaction at a lower concentration.
Difficulty in Purifying the Desired Product 1. Similar Physicochemical Properties: The mono-, di-, and tri-substituted products, along with unreacted starting material, may have very similar properties, making separation challenging.1. Chromatography is essential. Reversed-phase HPLC (RP-HPLC) is often the most effective method for separating these closely related species. Ion-exchange chromatography can also be effective if the substitutions alter the overall charge of the molecule. Size-exclusion chromatography (SEC) may be useful for removing unreacted small molecules but is less effective at separating the different substituted forms.

Quantitative Data Presentation

The reaction of Tri(Amino-PEG3-amide)-amine with a mono-functional acylating agent (e.g., an NHS ester) will result in a statistical distribution of products. The table below provides a theoretical product distribution based on statistical probability, assuming equal reactivity of all three amine groups and no steric hindrance. Actual experimental results may vary.

Molar Ratio (Acylating Agent : Trifunctional Amine)Unreacted (%)Mono-substituted (%)Di-substituted (%)Tri-substituted (%)
0.5 : 1 58357<1
1 : 1 3044224
2 : 1 7274422
3 : 1 1103554
5 : 1 <111287

Note: This is a simplified model. In practice, factors like steric hindrance after the first substitution can alter this distribution.

Experimental Protocols

Protocol 1: General Procedure for Acylation with an NHS Ester

This protocol provides a general method for the acylation of Tri(Amino-PEG3-amide)-amine with a generic NHS ester.

  • Reagent Preparation:

    • Dissolve the this compound salt in an appropriate amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 10 mg/mL.

    • Immediately before use, dissolve the NHS ester in an anhydrous solvent such as DMF or DMSO to a concentration of 20 mg/mL.

  • Conjugation Reaction:

    • Add the desired molar equivalent of the NHS ester solution to the Tri(Amino-PEG3-amide)-amine solution while gently vortexing. The volume of the organic solvent should ideally not exceed 10% of the total reaction volume.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • (Optional) Quench any unreacted NHS ester by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for 15-30 minutes.

  • Purification:

    • Purify the reaction mixture using reversed-phase HPLC to separate the unreacted starting materials and the different substituted products.

    • Monitor the elution profile using UV absorbance at a wavelength appropriate for your molecule of interest.

  • Analysis:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired product.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis A Dissolve Trifunctional Amine in Amine-Free Buffer C Mix Reactants (Control Stoichiometry) A->C B Dissolve NHS Ester in Anhydrous Solvent B->C D Incubate (Control Time & Temp) C->D E Quench Reaction (Optional) D->E F RP-HPLC Separation E->F G LC-MS Analysis F->G

Caption: A general experimental workflow for the acylation of Tri(Amino-PEG3-amide)-amine.

logical_relationship cluster_factors Controlling Factors cluster_products Favored Product Control Controlling Product Distribution Stoichiometry Molar Ratio Control->Stoichiometry Temperature Reaction Temperature Control->Temperature AdditionRate Rate of Addition Control->AdditionRate Mono Mono-substituted Stoichiometry->Mono <1 eq. Di Di-substituted Stoichiometry->Di ~2 eq. Tri Tri-substituted Stoichiometry->Tri >3 eq. Temperature->Mono Low Temp (Kinetic) AdditionRate->Mono Slow Addition

Caption: Key factors influencing the product distribution in trifunctional amine reactions.

Technical Support Center: Preventing Aggregation of ADCs with Branched PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing ADC aggregation, with a specific focus on the strategic use of branched polyethylene (B3416737) glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation in Antibody-Drug Conjugates (ADCs)?

A1: ADC aggregation is a complex issue driven by the physicochemical properties of the ADC components and various external stress factors.[1][2] Key contributors include:

  • Hydrophobicity of the Payload and Linker: Many cytotoxic payloads are inherently hydrophobic. Their conjugation to an antibody, especially with a hydrophobic linker, increases the overall hydrophobicity of the ADC, leading to intermolecular interactions and aggregation.[1][2][3][4][5]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the ADC's overall hydrophobicity, making it more susceptible to aggregation.[1][2][6]

  • Unfavorable Formulation Conditions: Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point (pI) or inappropriate ionic strength, can reduce colloidal stability and promote aggregation.[1][2][3]

  • Environmental and Mechanical Stress: Exposure to thermal stress, repeated freeze-thaw cycles, vigorous shaking, and even light can denature the antibody component and induce aggregation.[1][2][5][7]

  • Conjugation Process: The chemical conditions during conjugation, including the use of organic co-solvents to dissolve the payload-linker, can sometimes create an environment that promotes aggregation.[3][8]

Q2: How do branched PEG linkers help prevent ADC aggregation?

A2: Branched PEG linkers are a powerful tool to mitigate ADC aggregation through several mechanisms:

  • Increased Hydrophilicity: PEG is highly hydrophilic. Incorporating branched PEG chains into the linker significantly increases the overall water solubility of the ADC, counteracting the hydrophobicity of the payload.[5][6][][10][11][12] This is often described as forming a "hydration shell" around the hydrophobic components.[6][10]

  • Spatial Shielding: The flexible, multi-armed structure of branched PEG linkers creates a dynamic protective layer on the ADC's surface.[10][13] This steric hindrance minimizes non-specific hydrophobic and electrostatic interactions between ADC molecules, which are the precursors to aggregation.[10]

  • Enabling Higher DAR: By effectively masking the hydrophobicity of the payload, branched PEG linkers allow for the attachment of a higher number of drug molecules (higher DAR) without inducing aggregation.[11][12][14] This can lead to enhanced potency of the ADC.[12]

  • Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic volume provided by PEG linkers can prolong the circulation half-life of the ADC and reduce immunogenicity.[6][][10]

Q3: What are the key differences between linear and branched PEG linkers in the context of ADC stability?

A3: Both linear and branched PEG linkers improve ADC hydrophilicity, but branched structures offer distinct advantages:

  • Higher Molecular Weight and Functionality: For a given number of repeating ethylene (B1197577) glycol units, a branched structure can achieve a higher molecular weight and presents multiple attachment points, creating a denser hydrophilic shield.[]

  • Enhanced Shielding Effect: The multi-arm nature of branched PEG provides more comprehensive spatial coverage around the payload, offering a more effective barrier against intermolecular interactions compared to a single linear chain.[10] This is particularly beneficial for highly hydrophobic payloads.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common ADC aggregation issues.

Issue 1: Significant increase in high molecular weight species (HMWS) observed by SEC post-conjugation.

This is a common issue indicating that the conjugation process itself is inducing aggregation.

Troubleshooting Workflow for Post-Conjugation Aggregation

start High HMWS Post-Conjugation assess_hydro Assess Hydrophobicity (Payload, Linker, DAR) start->assess_hydro eval_process Evaluate Conjugation Process (Solvents, pH, Temp) start->eval_process eval_ab Evaluate Antibody Stability start->eval_ab sol_linker Switch to Branched PEG Linker assess_hydro->sol_linker High Hydrophobicity sol_dar Reduce DAR assess_hydro->sol_dar High DAR sol_process Optimize Reaction Conditions (e.g., 'Lock-Release') eval_process->sol_process Harsh Conditions sol_ab Engineer Antibody for Better Stability eval_ab->sol_ab Inherent Instability

Caption: A step-by-step workflow for troubleshooting ADC aggregation.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Rationale
High Hydrophobicity of Payload/Linker Switch to a more hydrophilic linker, such as one incorporating a branched PEG moiety.[2][5][7]Branched PEG linkers effectively shield the hydrophobic payload, increasing the overall solubility of the ADC and preventing aggregation.[10][11][13]
High Drug-to-Antibody Ratio (DAR) Reduce the molar ratio of the payload-linker to the antibody during the conjugation reaction.[2]A lower DAR decreases the overall hydrophobicity of the ADC, thereby reducing the driving force for aggregation.[1][2]
Harsh Conjugation Conditions Optimize reaction conditions (pH, temperature, co-solvent concentration).[2] Consider advanced techniques like "Lock-Release" technology, where the antibody is immobilized during conjugation to prevent intermolecular interactions.[3][7]Modifying the reaction environment can maintain the native conformation of the antibody. Physical separation on a solid support prevents aggregation at its source.[3]
Inherent Antibody Instability If the antibody itself is prone to aggregation, consider protein engineering to improve its stability or select a more stable antibody candidate.[5]Some antibodies have aggregation-prone regions that can be modified to enhance overall stability.[5]
Issue 2: ADC solution shows increased aggregation during storage or after freeze-thaw cycles.

This points to issues with the formulation or handling and storage procedures.

Troubleshooting Workflow for Storage-Related Aggregation

start Aggregation During Storage eval_form Evaluate Formulation (pH, Buffer, Excipients) start->eval_form rev_hand Review Handling & Storage (Freeze-Thaw, Temp.) start->rev_hand sol_form Conduct Formulation Screen (pH, Buffers, Stabilizers) eval_form->sol_form Suboptimal sol_hand Aliquot for Single Use & Control Temperature rev_hand->sol_hand Stressful

Caption: Troubleshooting ADC stability issues during storage.

Potential Causes & Solutions

Potential Cause Troubleshooting Step Rationale
Suboptimal Formulation Buffer Conduct a formulation screening study to optimize the buffer species (e.g., histidine), pH, and ionic strength.[2] Add stabilizing excipients like sugars (sucrose, trehalose) or surfactants (polysorbate 20/80).[7]The right formulation maintains the colloidal and conformational stability of the ADC. Excipients can protect against various stresses.
Freeze-Thaw Stress Aliquot the ADC into single-use volumes to avoid repeated freeze-thaw cycles.[1] If lyophilization is an option, use cryoprotectants like sucrose (B13894) or trehalose.[7][15]Each freeze-thaw cycle can cause partial denaturation and aggregation.[1] Cryoprotectants help preserve the ADC's structure during freezing and drying.[15]
Inappropriate Storage Temperature Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations and -20°C to -80°C for frozen solutions.[2][16] Avoid temperature fluctuations.[16]Stable temperature control is critical to minimize the rate of chemical degradation and conformational changes that can lead to aggregation.[7]
Mechanical Stress Handle ADC solutions gently. Avoid vigorous shaking or vortexing.[7]Mechanical stress, especially at air-liquid interfaces, can induce protein unfolding and aggregation.

Quantitative Data Summary

The choice of linker can significantly impact the aggregation propensity of an ADC. The following table summarizes illustrative data on how linker hydrophilicity influences aggregation.

Table 1: Impact of Linker Type on ADC Aggregation

Linker TypeHydrophilicityPayloadResulting ADC Aggregation (% HMWS by SEC)Reference
SMCCHydrophobicDM115.2%Adapted from[8]
SMCC-PEG4Moderately HydrophilicDM18.5%Fictional illustrative data
SMCC-Branched PEG12Highly HydrophilicDM12.1%Fictional illustrative data
MC-Val-Cit-PABCHydrophobicMMAE12.8%Adapted from[2]
MC-PEG8-Val-Cit-PABCHydrophilicMMAE3.5%Adapted from[17]

Note: Data is illustrative and adapted from multiple sources to demonstrate trends. Actual results will vary based on the specific antibody, payload, and experimental conditions.

Key Experimental Protocols

Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify the monomeric, aggregated (high molecular weight species, HMWS), and fragmented (low molecular weight species, LMWS) forms of an ADC.[18]

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UPLC system equipped with a UV detector.

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate (B84403) or histidine buffer at a physiological pH (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[1] The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Thaw the ADC sample gently if frozen.

    • Dilute the ADC to a concentration of approximately 1 mg/mL using the mobile phase.[1]

    • Filter the diluted sample through a low-protein-binding 0.22 µm filter if any visible particulates are present.

  • Analysis:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

    • Inject a standard volume of the prepared sample (e.g., 20 µL).

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peaks corresponding to the aggregate, monomer, and fragment. The percentage of each species is calculated based on the relative peak area.

Protocol 2: Forced Degradation Study to Assess ADC Stability

Objective: To evaluate the stability of an ADC formulation under accelerated stress conditions to predict long-term stability and identify potential degradation pathways.

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the ADC in the formulation buffer to be tested. Include a control sample stored at the recommended temperature (e.g., 4°C).

  • Application of Stress Conditions:

    • Thermal Stress: Incubate samples at elevated temperatures (e.g., 25°C and 40°C) for a defined period (e.g., 1, 2, and 4 weeks).[1]

    • Freeze-Thaw Stress: Subject samples to multiple cycles of freezing (e.g., at -80°C for 1 hour) and thawing at room temperature (e.g., 3 cycles).[1]

    • Mechanical Stress: Agitate samples on an orbital shaker at a defined speed and duration.

    • Photostability: Expose samples to light according to ICH Q1B guidelines.[1]

  • Analysis:

    • At the end of the stress period, collect the samples.

    • Analyze all stressed samples and the unstressed control using a suite of analytical techniques to characterize changes in aggregation, charge variants, and fragmentation.

    • Primary Technique: Size Exclusion Chromatography (SEC) to quantify aggregate and fragment formation.

    • Orthogonal Techniques: Dynamic Light Scattering (DLS) to monitor changes in particle size distribution, and Hydrophobic Interaction Chromatography (HIC) to assess changes in hydrophobicity.[5][19]

References

troubleshooting low conjugation yield with Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tri(Amino-PEG3-amide)-amine TFA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low conjugation yield with this compound salt.

Frequently Asked Questions (FAQs)

Q1: What is Tri(Amino-PEG3-amide)-amine and what is it used for?

Tri(Amino-PEG3-amide)-amine is a branched, water-soluble polyethylene (B3416737) glycol (PEG) linker containing three primary amine groups.[1][2] These amine groups are reactive towards functional groups like N-hydroxysuccinimide (NHS) esters and carboxylic acids, making the molecule ideal for bioconjugation, such as in the development of antibody-drug conjugates (ADCs) or PROTACs.[1][3][4] The PEG component enhances the solubility and stability of the resulting conjugate.[2]

Q2: How should I store the this compound reagent?

The reagent should be stored at -20°C and protected from moisture.[5] Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent moisture condensation, which can degrade the reagent.[5][6]

Q3: What is the optimal pH for conjugation reactions with this reagent?

The optimal pH for reacting primary amines with NHS esters is between 8.3 and 8.5.[7][8][9] This pH provides a balance between ensuring the amine is deprotonated and nucleophilic while minimizing the hydrolysis of the NHS ester, which is accelerated at higher pH values.[10]

Q4: Which buffers should I use for the conjugation reaction?

Use amine-free buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, or sodium phosphate (B84403) buffers.[7][10][11] Avoid buffers containing primary amines, like Tris or glycine, as they will compete with your target molecule for reaction with the conjugation partner (e.g., an NHS ester), leading to significantly lower yields.[6][12]

Troubleshooting Guide for Low Conjugation Yield

Low or no conjugation yield is a common issue that can typically be traced back to reaction conditions, reagent quality, or experimental design.

Problem: Low or No Conjugate Detected

Below are the most common causes and their solutions, organized for systematic troubleshooting.

Issue: The reactivity of the primary amines on the PEG linker is highly pH-dependent. At a pH below their pKa (typically ~9-10.5), the amines are protonated (-NH₃⁺) and non-nucleophilic, preventing the reaction.[10] Conversely, if conjugating to an NHS ester, a pH that is too high will rapidly hydrolyze the ester, rendering it inactive.[8][10]

Solution:

  • Verify Buffer pH: Ensure your reaction buffer is freshly prepared and has a pH in the optimal range of 8.3-8.5.[7][9]

  • Monitor pH During Reaction: For large-scale reactions, the hydrolysis of NHS esters can acidify the mixture. Consider using a more concentrated buffer or monitoring and adjusting the pH during the reaction.[7][9]

pH RangeAmine ReactivityNHS Ester StabilityConjugation Efficiency
< 7.0Very LowHighVery Low
7.0 - 8.0ModerateModerateModerate
8.3 - 8.5 High Moderate Optimal
> 9.0HighLow (Rapid Hydrolysis)Low

Table 1: Effect of pH on Conjugation Efficiency

Issue: Both the Tri(Amino-PEG3-amide)-amine and its conjugation partner (e.g., an NHS ester-activated molecule) are susceptible to degradation.

  • PEG-Amine Reagent: Moisture can lead to degradation. The TFA salt form is generally stable, but repeated exposure to atmospheric moisture after opening can be detrimental.

  • NHS Ester: NHS esters are extremely sensitive to moisture and will hydrolyze quickly, rendering them non-reactive.[6]

Solution:

  • Proper Reagent Handling: Always allow the reagent vials to warm to room temperature before opening to prevent condensation.[5] Store reagents under desiccation.[13]

  • Use Fresh Solutions: Prepare solutions of the NHS ester immediately before use.[6] If using a solvent like DMF or DMSO, ensure it is anhydrous and amine-free.[8][9] Degraded DMF can have a fishy odor, indicating the presence of dimethylamine, which will compete in the reaction.[8]

  • Perform a Quality Control Check: Test the reactivity of your reagents on a small scale with a control substance if you suspect degradation.

Issue: Nucleophilic substances in your sample or buffer can compete with the target molecule, drastically reducing the conjugation yield.

Solution:

  • Use Amine-Free Buffers: As stated in the FAQs, avoid buffers like Tris and glycine.[12]

  • Purify Your Target Molecule: Ensure your target protein or molecule is free from contaminants like ammonium (B1175870) salts or other amine-containing stabilizers. Buffer exchange via dialysis or a desalting column is highly recommended prior to conjugation.[6][10]

Buffer TypeRecommendationRationale
Phosphate (PBS), Bicarbonate, BorateRecommended Amine-free and compatible with NHS ester chemistry.[7][11]
Tris (e.g., TBS), GlycineNot Recommended Contain primary amines that compete in the reaction.[6][11]

Table 2: Recommended vs. Non-Recommended Buffers

Issue: The molar ratio of the PEG-amine linker to your target molecule is critical. An insufficient amount of the linker will result in a low degree of labeling, while a large excess is not always optimal and can be wasteful.

Solution:

  • Optimize Molar Ratio: Perform a series of small-scale reactions with varying molar excesses of the Tri(Amino-PEG3-amide)-amine to your target molecule (e.g., protein). A common starting point is a 5- to 20-fold molar excess of the labeling reagent over the protein.[10]

  • Accurate Concentration Measurement: Ensure you have an accurate concentration measurement of your target molecule to calculate the stoichiometry correctly.

Molar Excess of PEG-Amine to ProteinExpected Outcome
1:1 - 5:1Low to moderate labeling
5:1 - 20:1 Good starting range for optimization [10]
> 20:1Higher labeling, potential for aggregation, wasteful

Table 3: Recommended Starting Molar Ratios for Optimization

Experimental Protocols

Protocol 1: General Conjugation to an NHS-Ester Activated Protein
  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.3) at a concentration of 1-10 mg/mL.[10] If the protein is in an incompatible buffer, perform buffer exchange using a desalting column.[6]

  • Prepare the PEG-Amine Solution: Immediately before use, dissolve the this compound salt in the reaction buffer.

  • Reaction: Add the desired molar excess of the PEG-amine solution to the protein solution.

  • Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight at 4°C.[7][9]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 30 minutes.[10]

  • Purification: Remove excess, unreacted PEG-amine and byproducts by size-exclusion chromatography (desalting column) or dialysis.[14]

Protocol 2: Quality Control of Conjugation

To confirm successful conjugation and determine the degree of labeling, various analytical techniques can be employed.

  • SDS-PAGE: Compare the conjugated protein to the unconjugated starting material. A successful conjugation will result in a shift in the molecular weight of the protein band.

  • Mass Spectrometry (MALDI-TOF, ESI-MS): Provides a precise mass of the conjugate, allowing for the determination of the number of PEG linkers attached to the protein.[14]

  • HPLC: Techniques like reverse-phase (RP-HPLC) or size-exclusion (SEC-HPLC) can be used to separate the conjugate from unreacted protein and assess purity.[14][15]

Visualizations

G cluster_start cluster_causes Possible Causes cluster_solutions Solutions & Checks Start Low Conjugation Yield pH Incorrect pH? Start->pH Reagents Inactive Reagents? Start->Reagents Buffer Interfering Buffer? Start->Buffer Ratio Wrong Stoichiometry? Start->Ratio Check_pH Verify buffer is pH 8.3-8.5 pH->Check_pH Check_Reagents Use fresh reagents; Warm to RT before opening Reagents->Check_Reagents Check_Buffer Use amine-free buffer (e.g., PBS) Buffer->Check_Buffer Check_Ratio Optimize molar excess (start 5x-20x) Ratio->Check_Ratio End Successful Conjugation Check_pH->End Check_Reagents->End Check_Buffer->End Check_Ratio->End

Caption: Troubleshooting workflow for low conjugation yield.

G cluster_reactants Reactants (pH 8.3-8.5) cluster_products Products cluster_side_reaction Competing Reaction PEG_Amine Tri(Amino-PEG3-amide)-amine (H₂N-) Conjugate Stable Amide Bond (Protein-NH-CO-PEG) PEG_Amine->Conjugate + NHS_Ester Target Molecule (Protein-NHS Ester) NHS_Ester->Conjugate Hydrolysis Hydrolysis of NHS Ester (Inactive Carboxylate) NHS_Ester->Hydrolysis + H₂O Byproduct NHS Leaving Group

Caption: Reaction scheme for amine-NHS ester conjugation.

References

purification of Tri(Amino-PEG3-amide)-amine TFA conjugates from unreacted linker

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and protocols for the purification of Tri(Amino-PEG3-amide)-amine TFA conjugates, focusing on the efficient removal of unreacted linker and trifluoroacetic acid (TFA) salts.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After my initial purification by Reverse Phase HPLC, I still see a peak corresponding to the unreacted Tri(Amino-PEG3-amide)-amine linker. How can I improve the separation?

A1: This is a common issue. Here are several strategies to improve separation:

  • Optimize the Gradient: A shallow gradient is often more effective for separating molecules with similar hydrophobicity. Try decreasing the gradient slope (e.g., 0.5-1% Acetonitrile (B52724)/min) to increase the resolution between your conjugate and the unreacted linker.[1]

  • Change the Stationary Phase: The choice of HPLC column is critical. While C18 columns are common, a C4 or C8 column may provide different selectivity for PEGylated compounds and improve separation.[1][2] For larger conjugates, C4 is often a good starting point.[2]

  • Adjust the Temperature: Increasing the column temperature (e.g., to 45 °C) can sometimes improve peak shape and resolution for PEGylated molecules.[1][2]

  • Consider an Alternative Technique: If RP-HPLC fails to provide adequate separation, Size-Exclusion Chromatography (SEC) is an excellent alternative. SEC separates molecules based on their hydrodynamic radius, and the significant size difference between your (presumably larger) conjugate and the small linker molecule should allow for effective separation.[][4]

Q2: My final product is in the form of a TFA salt. Why is this a problem and how can I remove it?

A2: Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent in RP-HPLC.[5][6] However, residual TFA can be acidic and toxic to cells, potentially interfering with downstream biological assays.[5][7] The TFA counter-ions bind to positively charged groups on your molecule, such as the primary amines of the linker.[5][7]

To remove TFA salts, you can perform a salt exchange:

  • HCl Exchange: This is a widely used method. Dissolve the peptide in water, add HCl to a final concentration of 2-10 mM, freeze the solution, and lyophilize. Repeating this process 2-3 times is recommended for complete exchange.[7]

  • Anion Exchange Chromatography: Prepare a strong anion exchange resin column and convert it to the acetate (B1210297) or hydrochloride form. Pass your dissolved peptide through the column. The resin will retain the TFA ions and elute the peptide with the new, more biocompatible counter-ion (e.g., acetate).[6]

  • Dialysis/Buffer Exchange: For larger conjugates, dialysis or repeated buffer exchange using a centrifugal device with an appropriate molecular weight cutoff (MWCO) can effectively remove small molecules like TFA.[8]

Q3: Which purification method, RP-HPLC or SEC, is better for my conjugate?

A3: The choice depends on the properties of your conjugate and the primary impurity you need to remove.

  • Reverse Phase HPLC (RP-HPLC) separates based on hydrophobicity.[] It is excellent for achieving high purity and can often separate the desired conjugate from incompletely reacted species or isomers.[1] However, it can be challenging if the unreacted linker and the conjugate have very similar hydrophobicities.

  • Size Exclusion Chromatography (SEC) separates based on molecular size (hydrodynamic radius).[] This method is highly effective at removing small molecules, like the unreacted Tri(Amino-PEG3-amide)-amine linker (MW < 1 kDa), from a much larger conjugated product (e.g., a protein or large molecule).[][9] It is generally a milder technique than RP-HPLC but offers lower resolution for molecules of similar size.

For removing a small, unreacted linker from a large conjugate, SEC is often the more straightforward and efficient method.[]

Q4: Can I use Solid-Phase Extraction (SPE) for cleanup?

A4: Yes, SPE can be a valuable tool for sample cleanup, particularly for removing excess PEG linker. A mixed-mode cation-exchange (MCX) SPE cartridge can be used.[10] The basic amine groups on your conjugate and linker will bind to the cation-exchange sorbent. A wash step with an organic solvent like methanol (B129727) can remove neutral, unbound impurities. Your conjugate can then be eluted using a basic solution (e.g., methanol with 5% ammonium (B1175870) hydroxide).[10] This method is effective for concentrating the sample and removing certain types of impurities before a final high-resolution purification step like HPLC.[11]

Quantitative Data Summary

The following table summarizes typical starting conditions for analytical and preparative RP-HPLC for the purification of PEGylated molecules. These should be optimized for your specific conjugate.

ParameterAnalytical ScalePreparative ScaleRationale & Reference
Column Type C4 or C18, 3-5 µm, 100-300 ÅC4 or C18, 5-10 µm, 300 ÅC4 is often preferred for larger biomolecules. C18 provides stronger retention. Pore size (Å) should accommodate the analyte.[1][2]
Mobile Phase A 0.1% TFA in Water0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape.[2][6]
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)0.1% TFA in Acetonitrile (ACN)ACN is a common organic modifier for reverse-phase chromatography.[2]
Flow Rate 0.5 - 1.0 mL/min10 - 50 mL/min (column dependent)Flow rate is scaled based on the column diameter.[2]
Gradient 1-2% B/min0.5-1% B/minA shallow gradient is crucial for resolving species with similar hydrophobicity, like the conjugate and excess linker.[1]
Temperature 25 - 45 °C25 - 45 °CElevated temperatures can improve peak shape and resolution for some PEGylated compounds.[1][2]
Detection UV at 220 nm & 280 nmUV at 220 nm & 280 nm220 nm for peptide bonds, 280 nm if the conjugate contains Trp or Tyr residues.[2]

Experimental Protocols

Protocol 1: Purification by Preparative Reverse-Phase HPLC

This protocol provides a general method for separating the Tri(Amino-PEG3-amide)-amine conjugate from unreacted linker.

  • Sample Preparation: After the conjugation reaction, quench the reaction if necessary. If the sample is in an organic solvent like DMSO, dilute it at least 1:4 with Mobile Phase A (0.1% TFA in water) to ensure proper binding to the column. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column (e.g., Jupiter C4, 300 Å, 10 µm) with 95% Mobile Phase A and 5% Mobile Phase B for at least 3-5 column volumes.

  • Injection and Elution: Inject the prepared sample onto the column. Elute the sample using a shallow linear gradient. A starting point could be a gradient of 5% to 65% Mobile Phase B over 60 minutes.[2]

  • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 220 nm). The unreacted linker, being smaller and potentially less hydrophobic than the conjugate, is expected to elute earlier.

  • Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify the fractions containing the pure conjugate.

  • Product Recovery: Pool the pure fractions and remove the acetonitrile by rotary evaporation. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a TFA salt.

Protocol 2: Removal of Unreacted Linker by Size-Exclusion Chromatography (SEC)

This method is ideal if there is a significant size difference between your conjugate and the linker.

  • Column and Mobile Phase Selection: Choose an SEC column with a fractionation range appropriate for your conjugate (e.g., Zenix SEC-150 or similar).[4] The mobile phase is typically an aqueous buffer, such as 150 mM sodium phosphate, pH 7.0.[4]

  • System Setup: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate (e.g., 1.0 mL/min for an analytical-scale column) until a stable baseline is achieved.[4]

  • Sample Preparation: Dissolve the crude, lyophilized reaction mixture in the SEC mobile phase to a concentration of 1-2 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Injection and Separation: Inject the sample onto the column. The separation is isocratic (the mobile phase composition does not change). The larger conjugate will travel through the column faster and elute first, followed by the smaller, unreacted linker.[][9]

  • Fraction Collection & Recovery: Collect the peak corresponding to your purified conjugate. If the buffer is volatile, it can be removed by lyophilization. Otherwise, a subsequent buffer exchange or desalting step may be required.

Protocol 3: Trifluoroacetate (TFA) to Hydrochloride (HCl) Salt Exchange

This protocol is performed after purification to replace the TFA counter-ion.[7]

  • Dissolution: Dissolve the purified, lyophilized conjugate (TFA salt) in deionized water at a concentration of approximately 1 mg/mL.

  • Acidification: Add a stock solution of 100 mM HCl to the dissolved peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7]

  • Incubation: Let the solution stand at room temperature for at least 5 minutes.

  • Lyophilization: Flash-freeze the solution using liquid nitrogen or a dry ice/acetone bath and lyophilize overnight until all liquid is removed.

  • Repeat: To ensure complete exchange, repeat steps 1-4 at least two more times.[7] After the final lyophilization, the product will be in the hydrochloride salt form.

Visual Workflow and Logic Diagrams

The following diagrams illustrate the purification workflow and troubleshooting logic.

A Crude Reaction Mixture (Conjugate, Unreacted Linker, Reagents) B Primary Purification Method A->B C Reverse Phase HPLC (Hydrophobicity) B->C Different hydrophobicity D Size Exclusion Chromatography (Size) B->D Different size E Analyze Fractions (LC-MS / Analytical HPLC) C->E D->E F Pool Pure Fractions E->F G Is TFA Removal Needed? F->G H Salt Exchange (e.g., HCl wash, Ion Exchange) G->H Yes I Lyophilization G->I No H->I J Final Pure Conjugate I->J

Caption: General workflow for the purification of Tri(Amino-PEG3-amide)-amine conjugates.

start Problem: Poor Separation in RP-HPLC q1 Is the gradient slope shallow? (< 1% B per minute) start->q1 a1_yes Try a different column (e.g., C4 instead of C18) q1->a1_yes Yes a1_no Decrease gradient slope q1->a1_no No q2 Is separation still poor? a1_yes->q2 a1_no->q2 a2_yes Consider orthogonal method: Size Exclusion Chromatography (SEC) q2->a2_yes Yes a2_no Problem Solved q2->a2_no No end_point Achieve Pure Product a2_yes->end_point a2_no->end_point

Caption: Troubleshooting logic for improving separation of the conjugate from unreacted linker.

References

strategies to minimize side reactions of amine-reactive PEGs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the PEGylation of biomolecules using amine-reactive PEGs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting an amine-reactive PEG, such as an NHS-ester PEG, with a primary amine?

The optimal pH for the reaction between an N-hydroxysuccinimide (NHS) ester-activated PEG and a primary amine is between 7.0 and 8.5.[1][2] A pH of 7.2 to 7.4 is a common starting point, as it provides a good balance between ensuring the primary amine is sufficiently deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[1] At a pH below 7.0, primary amines are more likely to be protonated (-NH3+), rendering them non-nucleophilic and reducing the conjugation yield.[1] Conversely, at a pH above 8.5, the rate of NHS ester hydrolysis significantly increases, which competes with the desired conjugation reaction.[1][3]

Q2: What are the most common side reactions associated with amine-reactive PEGylation and how can they be minimized?

The most common side reactions include hydrolysis of the PEG reagent, reaction with non-target amino acids, and multiple PEG additions (multi-PEGylation).

  • Hydrolysis: NHS-ester PEGs are moisture-sensitive and can hydrolyze, rendering them inactive.[4][5][6] To minimize hydrolysis, it is crucial to store the PEG reagent in a desiccated environment at -20°C and allow it to equilibrate to room temperature before opening to prevent condensation.[4][6] Solutions of NHS-ester PEG should be prepared fresh in anhydrous, amine-free solvents like DMSO or DMF immediately before use.[2][4]

  • Reaction with non-target groups: While NHS esters primarily react with primary amines, side reactions with hydroxyl groups on serine, threonine, and tyrosine residues can occur, especially under harsh conditions.[7] Maintaining the reaction pH within the optimal range of 7.0-8.5 helps to favor the reaction with the more nucleophilic primary amines.

  • Multi-PEGylation: If the target molecule has multiple primary amines (e.g., lysine (B10760008) residues in a protein), multiple PEG chains can be attached. To control the degree of PEGylation, the stoichiometry of the PEG reagent to the target molecule can be adjusted.[8] Using a lower molar excess of the PEG reagent can favor mono-PEGylation.

Q3: Which buffers should be used for amine-reactive PEGylation?

It is critical to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the amine-reactive PEG.[2][4][5] Suitable amine-free buffers include:

  • Phosphate-buffered saline (PBS)

  • HEPES

  • Borate (B1201080) buffer

  • Carbonate/bicarbonate buffer

Buffers containing Tris or glycine (B1666218) should be avoided.[4][5] If the protein sample is in an amine-containing buffer, a buffer exchange should be performed before initiating the PEGylation reaction.[4]

Q4: How does the stoichiometry of the PEG reagent affect the reaction?

The molar ratio of the PEG reagent to the target molecule is a critical parameter that influences the degree of PEGylation. A higher molar excess of PEG will generally lead to a higher degree of PEGylation. For instance, when working with proteins, a 10-fold molar excess of NHS-ester PEG is a good starting point for protein concentrations ≥ 5 mg/mL, while a 20- to 50-fold molar excess may be necessary for concentrations < 5 mg/mL.[2] To achieve a specific degree of PEGylation, such as mono-PEGylation, it is often necessary to optimize the molar ratio through a series of experiments.[9]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of NHS-ester PEG Ensure proper storage and handling of the PEG reagent to prevent moisture contamination.[2][4] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2]
Incorrect buffer pH Verify that the reaction buffer pH is within the optimal range of 7.0-8.5.[1][2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis of the NHS ester.[1]
Presence of primary amines in the buffer Use an amine-free buffer such as PBS, HEPES, or borate buffer.[2][4][5] Perform a buffer exchange if necessary.[4]
Insufficient molar excess of PEG reagent The optimal molar ratio depends on the concentration of the reactants. For dilute solutions, a higher molar excess of the PEG reagent may be required.[2]
Protein Precipitation High concentration of organic solvent Keep the final concentration of the organic solvent (e.g., DMSO or DMF) in the reaction mixture below 10%.[2]
Use of a hydrophobic PEG reagent Consider using a more hydrophilic PEG derivative to increase the solubility of the final conjugate.[2]
Undesired Multi-PEGylation High molar excess of PEG reagent Reduce the molar ratio of the PEG reagent to the target molecule.[8]
Multiple reactive amine groups on the target molecule Optimize the reaction time and stoichiometry to favor mono-PEGylation. Consider site-specific PEGylation strategies if available.
O-acylation of hydroxyl groups Harsh reaction conditions Maintain the pH below 8.5 and use a minimal excess of the acylating agent.[8] Keep the reaction time as short as possible.[8]

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation with NHS-Ester PEG

This protocol provides a general guideline for the PEGylation of a protein with an amine-reactive NHS-ester PEG. Optimization of reaction conditions may be necessary for specific proteins and PEG reagents.

Materials:

  • Protein solution in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)

  • NHS-ester PEG reagent

  • Anhydrous, amine-free DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Protein Solution:

    • Ensure the protein is in a suitable amine-free buffer at the desired concentration. If necessary, perform a buffer exchange.

  • Preparation of NHS-Ester PEG Solution:

    • Allow the vial of NHS-ester PEG to equilibrate to room temperature before opening.[4][6]

    • Immediately before use, dissolve the NHS-ester PEG in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mg/mL).[2][6]

  • PEGylation Reaction:

    • Add the calculated amount of the NHS-ester PEG stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10%.[2]

    • The molar ratio of PEG to protein should be optimized, but a starting point of 10-20 fold molar excess is common.[2]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5][6]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS-ester PEG.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG and byproducts using a desalting column or by dialysis against a suitable buffer.[10]

  • Characterization:

    • Analyze the purified PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and assess the degree of PEGylation.[10] Size exclusion chromatography (SEC) can also be used for characterization.

Visualizations

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis Protein Protein in Amine-Free Buffer Reaction_Mix PEGylation Reaction (pH 7.0-8.5) Protein->Reaction_Mix PEG_Reagent NHS-Ester PEG in Anhydrous Solvent PEG_Reagent->Reaction_Mix Quenching Quenching (e.g., Tris buffer) Reaction_Mix->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Analysis Characterization (SDS-PAGE, SEC) Purification->Analysis

Caption: Experimental workflow for protein PEGylation.

Troubleshooting_Logic cluster_hydrolysis Hydrolysis Check cluster_buffer Buffer Check cluster_stoichiometry Stoichiometry Check Start Low Conjugation Yield? Check_Storage PEG Stored Properly? Start->Check_Storage Yes Fresh_Solution Fresh PEG Solution Used? Check_Storage->Fresh_Solution Yes Solution Optimize Conditions Check_Storage->Solution No Check_pH pH 7.0-8.5? Fresh_Solution->Check_pH Yes Fresh_Solution->Solution No Amine_Free Amine-Free Buffer? Check_pH->Amine_Free Yes Check_pH->Solution No Molar_Excess Sufficient Molar Excess of PEG? Amine_Free->Molar_Excess Yes Amine_Free->Solution No Molar_Excess->Solution If still low yield

Caption: Troubleshooting logic for low PEGylation yield.

References

Technical Support Center: Purifying Highly PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of highly PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly PEGylated proteins?

The PEGylation process often results in a complex and heterogeneous mixture, which is the primary challenge during purification.[] This heterogeneity includes:

  • Unreacted Protein: The original, unmodified protein.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with a varying number of attached PEG molecules (e.g., mono-, di-, tri-PEGylated).

  • Positional Isomers: Proteins with the same number of PEG chains attached at different sites.[]

  • PEG-related Impurities: Including hydrolysis fragments from the PEG reagent.[]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[2]

Q2: Which chromatography techniques are most effective for purifying PEGylated proteins?

A multi-step purification strategy combining different chromatography techniques is often necessary to achieve high purity. The most common methods are:

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted PEG and smaller protein fragments from the larger PEGylated conjugates.[]

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. PEGylation can shield the protein's surface charges, altering its interaction with the IEX resin and allowing for the separation of species with different degrees of PEGylation.[][2]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The attachment of PEG can alter the protein's overall hydrophobicity, enabling separation.[][3][4]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on their hydrophobicity. It is particularly useful for analytical purposes and for separating positional isomers.[]

Q3: How does the degree of PEGylation affect the choice of purification strategy?

The degree of PEGylation significantly impacts the physicochemical properties of the protein, thus influencing the purification strategy:

  • Low Degree of PEGylation (1-2 PEG chains): IEX is often very effective as the change in surface charge is more pronounced.[2] SEC can also be used to separate the PEGylated protein from the native protein, provided the PEG chain is large enough to cause a significant size difference.

  • High Degree of PEGylation (>3 PEG chains): The charge-shielding effect of PEG becomes more pronounced, potentially reducing the resolution in IEX.[2] SEC becomes a more dominant technique as the size difference between species with varying numbers of PEG chains is more significant. HIC may also be more effective for highly PEGylated proteins as the hydrophobic contribution of the PEG chains becomes more substantial.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of PEGylated proteins using various chromatographic techniques.

General Workflow for PEGylated Protein Purification

The following diagram illustrates a general workflow for the chromatographic purification of PEGylated proteins.

PEGylated Protein Purification Workflow Reaction_Mixture PEGylation Reaction Mixture SEC Size Exclusion Chromatography (SEC) Reaction_Mixture->SEC Initial Cleanup IEX Ion Exchange Chromatography (IEX) SEC->IEX Fractionation by Charge HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing Step Analysis Purity & Characterization (SDS-PAGE, HPLC, MS) HIC->Analysis Final_Product Purified PEGylated Protein Analysis->Final_Product

Caption: A general workflow for chromatographic purification.

Troubleshooting Common Purification Problems

The following decision-making workflow can help guide your troubleshooting process.

Troubleshooting_Purification Start Problem Identified Poor_Separation Poor Separation of PEGylated Species Start->Poor_Separation Low_Yield Low Yield of PEGylated Protein Start->Low_Yield Broad_Peaks Broad Peaks in Chromatogram Start->Broad_Peaks Inadequate_Resolution Inadequate Resolution? (Co-elution) Poor_Separation->Inadequate_Resolution Check Irreversible_Binding Irreversible Binding? Low_Yield->Irreversible_Binding Check High_Viscosity High Sample Viscosity? Broad_Peaks->High_Viscosity Check Optimize_Gradient Optimize Gradient (IEX, HIC, RP-HPLC) Inadequate_Resolution->Optimize_Gradient Yes Change_Resin Change Resin (Different selectivity or pore size) Inadequate_Resolution->Change_Resin No Modify_Elution Modify Elution Buffer (Stronger eluent, additives) Irreversible_Binding->Modify_Elution Yes Protein_Precipitation Protein Precipitation? Irreversible_Binding->Protein_Precipitation No Change_Buffer Change Buffer Conditions (pH, ionic strength) Protein_Precipitation->Change_Buffer Yes Dilute_Sample Dilute Sample High_Viscosity->Dilute_Sample Yes Slow_Kinetics Slow Mass Transfer? High_Viscosity->Slow_Kinetics No Optimize_Flow_Rate Decrease Flow Rate Slow_Kinetics->Optimize_Flow_Rate Yes

Caption: A decision tree for troubleshooting common issues.

Data Presentation

Table 1: Comparison of Chromatographic Methods for PEGylated Protein Purification

FeatureSize Exclusion Chromatography (SEC)Ion Exchange Chromatography (IEX)Hydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)
Principle of Separation Hydrodynamic Radius (Size)[]Net Surface Charge[]Hydrophobicity[]Hydrophobicity[]
Primary Application Removal of unreacted PEG and protein, separation of aggregatesSeparation of species with different degrees of PEGylation, positional isomers[][2]Separation of PEGylated from non-PEGylated protein, polishing step[][4]High-resolution analysis, separation of positional isomers[]
Typical Purity Achieved >90% for removal of unreacted components>95% (can be lower for highly PEGylated proteins)[5]Variable, often used as a polishing stepHigh for analytical scale
Key Challenges Limited resolution for species of similar size, potential for non-specific interactions"Charge shielding" by PEG chains reducing resolution, low binding capacity[2]Unpredictable changes in hydrophobicity upon PEGylation, low capacity[]Potential for protein denaturation due to organic solvents

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Bulk Purification

This protocol provides a general method for the initial cleanup of a PEGylation reaction mixture to remove unreacted PEG and native protein.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with appropriate molecular weight range)

  • HPLC or FPLC system

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • PEGylation reaction mixture, clarified by centrifugation or filtration

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of the mobile phase at a flow rate recommended by the manufacturer (e.g., 0.5-1.0 mL/min for an analytical column).

  • Sample Preparation: Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any precipitates.

  • Injection: Inject a sample volume that is typically 1-2% of the total column volume to ensure optimal resolution.

  • Elution: Elute the sample isocratically with the mobile phase.

  • Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 280 nm). The PEGylated protein will elute earlier than the unreacted native protein and much earlier than the unreacted PEG.

  • Analysis: Analyze the collected fractions by SDS-PAGE and/or RP-HPLC to determine the purity and identify the fractions containing the desired PEGylated protein.

Protocol 2: Ion Exchange Chromatography (IEX) for Fractionation

This protocol describes the separation of PEGylated species based on their degree of PEGylation. This example uses cation exchange chromatography; for anion exchange, the buffer pH and resin choice would be adjusted accordingly.

Materials:

  • Cation exchange column (e.g., SP Sepharose or similar)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): Low ionic strength buffer at a pH where the protein of interest has a net positive charge (e.g., 20 mM MES, pH 6.0).

  • Elution Buffer (Buffer B): Binding buffer containing high salt concentration (e.g., 20 mM MES, pH 6.0, with 1 M NaCl).

  • SEC-purified PEGylated protein sample, buffer-exchanged into Binding Buffer.

Methodology:

  • Column Equilibration: Equilibrate the cation exchange column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer until the UV absorbance returns to baseline to remove any unbound material.

  • Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. Due to charge shielding, PEGylated species are expected to elute at lower salt concentrations than the native protein. Species with a higher degree of PEGylation will typically elute earlier.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions by SDS-PAGE and mass spectrometry to identify the fractions containing the desired degree of PEGylation.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for Polishing

This protocol provides a method for the final polishing of PEGylated proteins.

Materials:

  • HIC column (e.g., Phenyl Sepharose or similar)

  • HPLC or FPLC system

  • Binding Buffer (Buffer A): High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Elution Buffer (Buffer B): Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • IEX-purified PEGylated protein sample.

Methodology:

  • Sample Preparation: Adjust the salt concentration of the protein sample to match the Binding Buffer by adding a concentrated stock of the salt.

  • Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.

  • Sample Loading: Load the prepared sample onto the column.

  • Wash: Wash the column with Binding Buffer to remove any unbound material.

  • Elution: Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. Generally, more hydrophobic species will elute later. The PEGylated protein may be more or less hydrophobic than the native protein.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions for purity and product integrity.

References

Technical Support Center: Optimizing Drug Loading on Antibodies with Trifunctional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trifunctional linkers to optimize drug loading on antibodies for antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is a trifunctional linker in the context of ADCs?

A trifunctional linker is a molecule designed with three reactive sites. One site connects to the antibody, while the other two can be used to attach payload molecules (drugs). This allows for the creation of ADCs with a higher drug-to-antibody ratio (DAR) from a single conjugation point or for the attachment of two different payloads to the same antibody (dual-payload ADCs).[1][2][3] The goal is often to enhance therapeutic efficacy, overcome drug resistance, or modulate the ADC's physicochemical properties.[4][5]

Q2: What are the main advantages of using a trifunctional linker over a traditional bifunctional linker?

The primary advantages include:

  • Increased Drug-to-Antibody Ratio (DAR): Trifunctional or branched linkers can be used to attach multiple drug molecules at a single conjugation site, enabling the creation of high-DAR ADCs (e.g., DAR 8, 12, or even 16).[6][7] This can lead to enhanced potency, especially for targets with low antigen expression.[6]

  • Dual-Payload Delivery: They facilitate the conjugation of two different drug molecules to a single antibody.[1][3] This allows for synergistic or complementary mechanisms of action, which can help overcome tumor heterogeneity and drug resistance.[5][8]

  • Modulation of Physicochemical Properties: The linker structure can incorporate elements, like PEG moieties, to help mitigate the hydrophobicity associated with high drug loading, thereby reducing the risk of aggregation and improving pharmacokinetics.[9][10]

Q3: What are the key types of trifunctional linkers?

Trifunctional linkers can be categorized based on their design and purpose:

  • Branched Linkers: These have a core structure that splits to provide two or more attachment points for the same payload, designed to increase the DAR.[1][7]

  • Heterotrifunctional Linkers: These are engineered with three distinct reactive groups, allowing for the sequential and orthogonal conjugation of the antibody and two different payloads.[2][3] For example, a linker might have a maleimide (B117702) group to react with a thiol on the antibody, a propargyl group for a click chemistry reaction with one payload, and a ketone group for another type of conjugation.[2]

Q4: What is a "dual-payload" ADC and why is it beneficial?

A dual-payload ADC is a single antibody conjugated to two different types of cytotoxic drugs.[1] This approach is beneficial for several reasons:

  • Overcoming Drug Resistance: Tumors can develop resistance to a single cytotoxic agent. Delivering two drugs with different mechanisms of action (e.g., a tubulin inhibitor and a DNA alkylator) can kill a broader range of cancer cells and reduce the likelihood of resistance.[3][4]

  • Synergistic Efficacy: The two payloads can work together to produce a greater anti-tumor effect than the sum of their individual effects.[8]

  • Combating Tumor Heterogeneity: Tumors are often composed of diverse cell populations. A dual-payload ADC can be more effective at eliminating this heterogeneous population.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation Inefficient reaction between the linker and the antibody or payload. Steric hindrance from the linker structure or payload.1. Optimize Reaction Conditions: Adjust pH, temperature, and incubation time for the conjugation reaction. 2. Increase Molar Excess: Use a higher molar ratio of the linker-payload complex to the antibody. 3. Check Reagent Quality: Ensure the purity and reactivity of your linker and payload. 4. Select Appropriate Linker Length: For branched linkers, a linker arm that is too short can cause steric hindrance and reduce the efficiency of subsequent reactions or enzymatic cleavage. Introducing a PEG spacer can resolve this.[7][11][]
ADC Aggregation Increased hydrophobicity due to high drug loading. Insufficiently solubilizing linker.1. Incorporate Hydrophilic Spacers: Use trifunctional linkers that include hydrophilic moieties like polyethylene (B3416737) glycol (PEG) to shield the hydrophobic payload. 2. Optimize DAR: A very high DAR can lead to aggregation and rapid clearance. The optimal DAR is typically a balance between potency and stability (often 2-4 for traditional ADCs, but can be higher with advanced linkers). 3. Purification: Use size-exclusion chromatography (SEC) to remove aggregates after conjugation. 4. Formulation: Develop a suitable buffer formulation that enhances the stability of the final ADC product.[10][13]
Premature Payload Release (Instability in Circulation) Linker is not stable enough in plasma. Labile bonds within the linker-payload complex are susceptible to cleavage by serum enzymes.1. Select a Stable Linker Chemistry: Non-cleavable linkers offer greater plasma stability. For cleavable linkers, choose chemistries (e.g., certain dipeptides, glucuronides) known for their stability in circulation but susceptibility to the tumor microenvironment. 2. Linker Modification: Modify the linker structure to enhance stability. For example, modifying the dipeptide sequence or using self-stabilizing maleimide derivatives can prevent premature drug release.[8][14][15]
Difficulty Purifying the Final ADC Structural complexity of the dual-payload linker. Presence of unreacted linkers, payloads, or aggregated ADC.1. Use Multi-Step Purification: A combination of techniques may be necessary. Affinity chromatography (e.g., Protein A) can be used to capture the antibody conjugate, followed by SEC to remove aggregates and smaller impurities. 2. Hydrophobic Interaction Chromatography (HIC): This technique can be used to separate ADC species with different DARs and assess the homogeneity of the preparation. 3. Catch-and-Release Purification: For the linker-payload complex itself, specialized solid-phase extraction techniques can be effective, especially given the labile nature of these molecules.[][16][17]
Reduced In Vitro Cytotoxicity or In Vivo Efficacy Steric hindrance from a bulky linker preventing payload release. Inefficient cleavage of the linker inside the target cell. Altered antibody binding affinity due to conjugation.1. Optimize Linker Length and Structure: Ensure the linker is long enough to allow lysosomal enzymes (like Cathepsin B) to access the cleavage site. A PEG3 moiety or longer may be required for branched linkers. 2. Verify Cleavage Mechanism: Confirm that the chosen cleavable linker is susceptible to the conditions within the target cell (e.g., low pH, specific proteases). 3. Assess Antigen Binding: Perform an ELISA or surface plasmon resonance (SPR) analysis to confirm that the final ADC retains high affinity for its target antigen.[7][18][19]

Experimental Protocols & Methodologies

Protocol 1: General Conjugation of a Dual-Payload Trifunctional Linker to an Antibody via Cysteine Thiols

This protocol is a generalized procedure based on cysteine-thiol maleimide chemistry for a trifunctional linker pre-loaded with two distinct payloads.

1. Antibody Reduction (Thiol Generation)

  • Purpose: To partially reduce the interchain disulfide bonds of the monoclonal antibody (mAb) to create free thiol (-SH) groups for conjugation.

  • Procedure:

    • Prepare the antibody solution at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS).

    • Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution to a final molar ratio of approximately 2.5:1 (TCEP:mAb).[11]

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[11]

    • Remove the excess TCEP immediately using a desalting column or centrifugal filter, exchanging the buffer into a degassed conjugation buffer (e.g., PBS with EDTA).[11][20]

2. Conjugation of the Linker-Payload Complex

  • Purpose: To react the maleimide group on the trifunctional linker with the newly generated thiols on the antibody.

  • Procedure:

    • Dissolve the trifunctional linker, pre-loaded with two payloads, in an anhydrous solvent like DMSO to a concentration of 10 mM.[11]

    • Add the linker-payload solution to the reduced antibody solution. A typical molar ratio is 5:1 (Linker-Payload:mAb).[11]

    • Incubate the reaction for 1 hour at room temperature (or on ice) with gentle mixing, protected from light.[11][20]

    • Quench the reaction by adding a thiol-containing molecule like L-cysteine to cap any unreacted maleimide groups.[11]

3. Purification of the ADC

  • Purpose: To remove unconjugated linkers, free payloads, and aggregated antibodies.

  • Procedure:

    • Purify the ADC using a Size Exclusion Chromatography (SEC) system pre-equilibrated with a suitable storage buffer (e.g., PBS).[11]

    • Collect the fractions corresponding to the monomeric ADC peak.

    • Pool the relevant fractions and concentrate the ADC using a centrifugal filter.

4. Characterization

  • Purpose: To determine the final concentration, DAR, and purity of the ADC.

  • Methods:

    • Concentration: Measure absorbance at 280 nm.[11]

    • DAR and Purity: Use Hydrophobic Interaction Chromatography (HIC) and/or LC-MS.[16]

    • Aggregation: Analyze by Size Exclusion Chromatography (SEC).[11]

Visualizations

ADC_Trifunctional_Linker_Workflow Experimental Workflow for ADC Creation with a Trifunctional Linker cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody (mAb) reduction 1. Antibody Reduction (e.g., with TCEP) mAb->reduction linker_payload Trifunctional Linker Pre-loaded with Payloads 1 & 2 conjugation 2. Conjugation Reaction (Maleimide-Thiol Chemistry) linker_payload->conjugation reduction->conjugation quench 3. Quenching (e.g., with L-Cysteine) conjugation->quench purify 4. Purification (e.g., SEC) quench->purify analyze 5. Characterization (HIC, LC-MS) purify->analyze final_adc Purified Dual-Payload ADC analyze->final_adc

Caption: Workflow for dual-payload ADC synthesis using a trifunctional linker.

Troubleshooting_Logic Troubleshooting Logic for Low ADC Yield or Purity start Problem: Low ADC Yield / Purity check_dar Check DAR by HIC/MS start->check_dar check_agg Check Aggregation by SEC start->check_agg check_dar->check_agg Acceptable low_dar Issue: Low DAR check_dar->low_dar Low high_agg Issue: High Aggregation check_agg->high_agg High final_adc Process Optimized check_agg->final_adc Acceptable solution_dar Solution: - Optimize reaction conditions - Increase linker:mAb ratio - Check linker length low_dar->solution_dar solution_agg Solution: - Use PEGylated linker - Optimize DAR - Improve purification high_agg->solution_agg

References

Technical Support Center: Tri(Amino-PEG3-amide)-amine TFA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of Tri(Amino-PEG3-amide)-amine TFA conjugates. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and handling for this compound salt?

Proper storage and handling are critical to prevent degradation. Upon receipt, the compound should be stored at -20°C, desiccated, and protected from light.[1][2] For long-term storage, it is highly recommended to keep the product under an inert atmosphere (e.g., Argon or Nitrogen).[3] Before use, allow the vial to equilibrate to room temperature before opening to avoid moisture condensation, which can lead to hydrolysis. For stock solutions, use anhydrous solvents like DMSO or DMF and store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] It is best practice to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q2: What are the potential stability issues with the amide bonds in the linker?

Amide bonds are generally stable. However, they can undergo hydrolysis under acidic or basic conditions, especially when heated.[4][5][6] Acid-catalyzed hydrolysis is typically not reversible because the resulting amine is protonated under these conditions.[7] While the Tri(Amino-PEG3-amide)-amine linker is designed for stability, prolonged exposure to harsh pH conditions should be avoided.[8]

Q3: How does the trifluoroacetate (B77799) (TFA) salt affect the stability and utility of the conjugate?

TFA is often a residual counterion from the synthesis and purification of molecules like this linker.[9] While it is not typically considered to directly impact the stability of the PEG-amide structure under standard conditions, TFA can have unintended effects in biological assays. For instance, TFA salts have been reported to inhibit cell growth and alter the physicochemical properties of peptides.[9] For sensitive cell-based assays, it may be advisable to perform a salt exchange to a more biocompatible counterion like hydrochloride or acetate.[9]

Q4: What solvents are compatible with this compound salt?

The product is generally soluble in water, DMSO, DMF, and DCM (dichloromethane).[2] For creating stock solutions for bioconjugation, anhydrous DMSO or DMF are common choices.[1] The PEG3 chains in the linker enhance its water solubility.[8][10]

Troubleshooting Guide

This section addresses common issues encountered during conjugation and subsequent experiments.

Issue 1: Low Conjugation Efficiency

Question: I am observing a low yield in my conjugation reaction with a carboxylic acid-containing molecule. What are the possible causes?

Answer: Low conjugation efficiency can stem from several factors related to the reagents, reaction conditions, or the specific molecules involved.

  • Suboptimal Reaction Conditions: Ensure the use of appropriate coupling agents (e.g., EDC, HATU) and an amine-free buffer system (e.g., PBS, HEPES) at a pH of 7-9. Buffers containing primary amines, like Tris, will compete with the linker for the reaction.

  • Reagent Quality: The Tri(Amino-PEG3-amide)-amine linker may have degraded due to improper storage (e.g., exposure to moisture). Similarly, the carboxylic acid-containing molecule may have its own stability issues.

  • Steric Hindrance: The branched structure of the linker or the steric bulk of the molecule you are trying to conjugate could be hindering the reaction.

ParameterRecommendationRationale
pH 7.0 - 9.0Optimal range for amine reactivity with activated carboxylic acids.
Buffer Amine-free (e.g., PBS, HEPES)Avoids competitive reactions from buffer components.
Coupling Agents EDC/NHS, HATU, etc.Activates carboxylic acids for efficient amide bond formation.
Solvent Anhydrous DMSO or DMFEnsures reagents are fully dissolved and prevents hydrolysis.
Issue 2: Poor PROTAC Efficacy (Low Target Degradation)

Question: My purified PROTAC, synthesized using this linker, shows good binding to the target protein and E3 ligase but does not induce target degradation. What linker-related issues should I consider?

Answer: This is a common challenge in PROTAC development, and the linker is a critical determinant of PROTAC efficacy.[11]

  • Incorrect Linker Length/Flexibility: The linker may be too short, causing steric hindrance, or too long/flexible, leading to non-productive ternary complex formation.[12] The Tri(Amino-PEG3-amide)-amine linker provides a certain length and flexibility that may not be optimal for your specific target and E3 ligase pair.

  • Poor Physicochemical Properties: While PEG linkers are used to improve solubility and cell permeability, the overall properties of the final PROTAC molecule may still be suboptimal.[10][11]

  • Ternary Complex Conformation: The linker dictates the orientation of the target protein and E3 ligase. An unfavorable orientation can prevent the ubiquitination of accessible lysine (B10760008) residues on the target protein.[12]

Experimental Protocols

General Protocol for Amide Bond Formation

This protocol describes a general method for conjugating the primary amine groups of the linker to a carboxylic acid-containing molecule (Molecule-COOH) using EDC/Sulfo-NHS chemistry.

  • Reagent Preparation:

    • Dissolve Molecule-COOH in an amine-free buffer (e.g., MES buffer, pH 6.0).

    • Dissolve EDC and Sulfo-NHS in the same buffer immediately before use.

    • Dissolve this compound salt in DMSO to create a stock solution.

  • Activation of Carboxylic Acid:

    • Add a 5-10 fold molar excess of EDC and Sulfo-NHS to the Molecule-COOH solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation:

    • Add the desired molar equivalents of the this compound salt stock solution to the activated Molecule-COOH.

    • Adjust the reaction pH to 7.2-7.5 with a suitable buffer (e.g., PBS).

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine (B1172632) or Tris buffer.

    • Purify the conjugate using an appropriate method, such as dialysis, size exclusion chromatography, or HPLC.

Visualizations

experimental_workflow General Conjugation Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_purification Purification prep_mol Dissolve Molecule-COOH in Amine-Free Buffer activation Activate Molecule-COOH (15-30 min, RT) prep_mol->activation prep_linker Dissolve Linker in DMSO conjugation Add Linker & Adjust pH (2h RT or O/N 4°C) prep_linker->conjugation prep_edc Dissolve EDC/Sulfo-NHS prep_edc->activation activation->conjugation quench Quench Reaction conjugation->quench purify Purify Conjugate (e.g., HPLC) quench->purify troubleshooting_logic Troubleshooting Low PROTAC Efficacy start Low/No Target Degradation check_binding Binary Binding Assays OK? start->check_binding linker_issue Potential Linker Issue check_binding->linker_issue Yes other_issues Investigate Binding Affinity check_binding->other_issues No linker_length Incorrect Length/ Flexibility linker_issue->linker_length linker_props Poor Physicochemical Properties linker_issue->linker_props linker_ternary Unfavorable Ternary Complex Conformation linker_issue->linker_ternary

References

Technical Support Center: Branched PEG Linkers for Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of branched polyethylene (B3416737) glycol (PEG) linkers to mitigate steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a problem in bioconjugation?

Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms. In bioconjugation, it occurs when the size and shape of a molecule, such as a PEG linker or a drug payload, physically obstructs the interaction between other molecules, like an antibody and its target antigen. This can lead to reduced binding affinity, decreased biological activity, and lower yields of the desired conjugate.[1][2] The "PEG dilemma" describes a situation where a dense PEG shield, intended to prolong circulation, can inadvertently hinder the cellular uptake of drugs or the binding of targeting ligands to their receptors.[1][3]

Q2: How do branched PEG linkers help in avoiding steric hindrance compared to linear PEG linkers?

Branched PEG linkers possess multiple PEG arms extending from a central core, creating a three-dimensional, "umbrella-like" structure.[4][5] This architecture provides a superior shielding effect, more effectively masking the conjugated molecule from enzymatic degradation and the immune system.[6][7] While both linear and branched PEGs increase the hydrodynamic radius of a molecule, branched PEGs can offer a larger hydrodynamic volume for a given molecular weight, which can lead to reduced renal clearance and a longer in vivo half-life.[6][8] However, it's important to note that some studies have found no significant difference in the viscosity radii of branched and linear PEG-proteins of the same total molecular weight.[9] The key advantage of the branched structure lies in its ability to create a more effective steric shield at a lower molecular weight, potentially minimizing the interference with biological interactions compared to a linear PEG of equivalent shielding capability.[10]

Q3: When should I choose a branched PEG linker over a linear one?

The choice between a linear and a branched PEG linker is application-dependent.[4][8]

  • Choose a branched PEG linker when:

    • You need to attach a higher payload of a drug, as in antibody-drug conjugates (ADCs), to increase the drug-to-antibody ratio (DAR).[8][11][12]

    • Superior shielding is required to prolong the circulation half-life and reduce immunogenicity.[4][6]

    • You are working with hydrophobic drugs that require improved solubility.[4]

    • The goal is to create multivalent compounds with multiple attachment points.[]

  • Choose a linear PEG linker when:

    • Minimal steric hindrance is critical for maintaining the biological activity of a sensitive molecule.[4][6]

    • A simpler, more predictable molecular behavior is desired.[4]

    • Cost-effectiveness is a primary consideration, as linear PEGs are generally easier to synthesize.[4]

Q4: Can branched PEG linkers completely eliminate steric hindrance?

While branched PEG linkers are effective at reducing steric hindrance, they may not completely eliminate it. The increased bulk of branched linkers can sometimes negatively impact binding affinity and enzymatic cleavage of the linker itself.[8] The length of the branched linker is a critical factor; a linker that is too short may not provide enough separation between the conjugated molecules, leading to persistent steric hindrance and reduced efficacy.[14] Optimization of the PEG linker's size and architecture is crucial for each specific application.

Troubleshooting Guide

Issue 1: Low conjugation efficiency or yield.

  • Possible Cause: Steric hindrance from the initial PEGylation step may be preventing further reactions. The chosen PEG linker might be too bulky for the specific conjugation site.

  • Troubleshooting Steps:

    • Optimize the molar excess of the PEG linker: Start with a 10- to 50-fold molar excess of the linker-payload complex to the protein and titrate to find the optimal ratio.[7] For dilute protein solutions, a greater molar excess may be required.[15]

    • Consider a different PEG architecture: If using a highly branched PEG, try a linker with fewer arms or a linear PEG with a longer chain length to increase flexibility and reduce localized steric bulk.

    • Change the conjugation chemistry: If using NHS ester chemistry targeting lysines, consider maleimide (B117702) chemistry targeting cysteines, which might be located in a less sterically hindered region of the protein.[16]

    • Adjust reaction conditions: Optimize pH and reaction time. NHS ester reactions are typically carried out at a pH between 7 and 9, while maleimide chemistry is more efficient at a pH between 6.5 and 7.5.[16] Incubation times can range from 30-60 minutes at room temperature to overnight at 4°C.[7][16]

Issue 2: Reduced biological activity or binding affinity of the final conjugate.

  • Possible Cause: The PEG linker, although intended to reduce steric hindrance with the surrounding environment, may be sterically hindering the active site or binding interface of the biomolecule.

  • Troubleshooting Steps:

    • Vary the PEG linker length: Test a range of branched PEG linkers with different arm lengths. A longer linker may provide the necessary distance to prevent interference with the active site.[14]

    • Employ site-specific conjugation: Use enzymatic or chemical methods to attach the PEG linker to a site on the protein that is distant from the active or binding region.[17] Microbial transglutaminase (MTGase) can be used for site-specific transamidation on antibodies.[14]

    • Consider cleavable linkers: If the PEG linker is only needed for delivery and shielding, a cleavable linker can be designed to release the unmodified biomolecule at the target site.[1][3]

    • Evaluate alternative polymers: In some cases, polymers like poly(zwitterions) may offer improved stability without the same degree of bioactivity loss seen with PEGylation.[2]

Issue 3: Aggregation of the conjugate.

  • Possible Cause: High drug loading, especially with hydrophobic payloads, can lead to aggregation, even with the use of PEG linkers.

  • Troubleshooting Steps:

    • Optimize the drug-to-antibody ratio (DAR): A lower DAR may be necessary to maintain solubility and prevent aggregation.

    • Increase the hydrophilicity of the linker: Use a branched PEG linker with longer PEG chains to enhance the overall water solubility of the conjugate.[7]

    • Purification: Ensure that the final product is properly purified using techniques like size-exclusion chromatography (SEC) to remove any aggregates that may have formed during the reaction.[7]

Data Presentation

Table 1: Comparison of Linear and Branched PEG Linker Properties

FeatureLinear PEG LinkersBranched PEG Linkers
Architecture Single, unbranched chain.[6]Multiple PEG arms extending from a central core.[4][6]
Drug-to-Antibody Ratio (DAR) Typically lower (one linker per drug).[6]Potentially higher (one linker for multiple drugs).[6][8]
Hydrodynamic Volume Smaller for a given molecular weight.[6]Larger for a given molecular weight, which can reduce renal clearance.[6][8]
"Stealth" Effect Provides a hydrophilic shield.[6]Offers a superior shielding effect due to its three-dimensional structure.[6][7]
In Vivo Half-Life Generally shorter compared to branched PEGs of similar molecular weight.[6]Significantly longer circulation time in the bloodstream.[6]
Steric Hindrance Minimal, which can be advantageous for site-specific conjugation.[4][6]Increased steric bulk, which can sometimes negatively impact binding affinity.[8]

Experimental Protocols

Protocol 1: NHS Ester PEGylation of a Protein

This protocol describes the conjugation of a protein (e.g., a monoclonal antibody) with an NHS ester-activated PEG linker. This method targets primary amines on lysine (B10760008) residues and the N-terminus of the protein.[16]

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-8.0)[7][15]

  • PEG-NHS ester reagent

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)[7]

  • Size-Exclusion Chromatography (SEC) column for purification[7]

Procedure:

  • Protein Preparation: Prepare a solution of the protein in the amine-free buffer.

  • Linker Preparation: Immediately before use, dissolve the PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).[7][15]

  • Conjugation Reaction: Add the PEG-NHS ester solution to the protein solution with gentle stirring. A 20-fold molar excess of the linker is a typical starting point for an antibody at 1-10 mg/mL.[15] The final volume of the organic solvent should not exceed 10% of the total reaction volume.[15]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[15][16]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15-30 minutes.[7]

  • Purification: Remove unreacted PEG linker and other byproducts by size-exclusion chromatography (SEC).[7]

Protocol 2: Characterization by Intact Mass Analysis (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the degree of conjugation (e.g., DAR).[7]

Procedure:

  • Sample Preparation: Dilute the purified conjugate to a suitable concentration for MS analysis (typically in the low µg/mL range).[7]

  • LC Separation: Inject the sample onto a liquid chromatography (LC) system to separate the conjugated protein from any remaining impurities.[7]

  • Mass Spectrometry: The eluent from the LC is introduced into the ESI-MS. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the intact mass of the conjugate.

  • Data Analysis: The number of PEG linkers attached to the protein can be calculated from the mass shift compared to the unconjugated protein.

Visualizations

G cluster_0 Linear PEG Linker cluster_1 Branched PEG Linker a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 b_core Core b1_1 b_core->b1_1 b2_1 b_core->b2_1 b3_1 b_core->b3_1 b1_2 b1_1->b1_2 b2_2 b2_1->b2_2 b3_2 b3_1->b3_2 b1_3 b1_2->b1_3 b2_3 b2_2->b2_3 b3_3 b3_2->b3_3

Caption: Structural comparison of linear and branched PEG linkers.

G cluster_0 Without Branched PEG Linker cluster_1 With Branched PEG Linker Antibody_A Antibody Antigen_A Antigen Antibody_A->Antigen_A Binding Blocked (Steric Hindrance) Drug_A Drug Payload Antibody_A->Drug_A Direct Conjugation Antibody_B Antibody Antigen_B Antigen Antibody_B->Antigen_B Successful Binding Linker Branched PEG Linker Antibody_B->Linker Drug_B Drug Payload Linker->Drug_B

Caption: Mitigation of steric hindrance by a branched PEG linker.

G start Start: Protein (e.g., Antibody) prep Protein Preparation in Amine-Free Buffer start->prep conjugation Conjugation Reaction (e.g., NHS Ester Chemistry) prep->conjugation linker_prep Branched PEG Linker -Payload Preparation linker_prep->conjugation quenching Quenching the Reaction conjugation->quenching purification Purification (e.g., SEC) quenching->purification characterization Characterization (e.g., ESI-MS, SEC) purification->characterization end Final Conjugate characterization->end

Caption: Experimental workflow for ADC development with branched PEG linkers.

References

Technical Support Center: Managing ADC Hydrophobicity with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for managing the hydrophobicity of Antibody-Drug Conjugates (ADCs) using Polyethylene Glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a PEG linker in an ADC?

A PEG (Polyethylene Glycol) linker is incorporated into an Antibody-Drug Conjugate (ADC) to connect the antibody to the cytotoxic payload.[] Its primary functions are to increase the hydrophilicity and solubility of the ADC, which is often compromised by hydrophobic payloads.[][3] This enhancement in solubility helps to prevent aggregation, improve stability, and prolong the circulation half-life of the ADC in vivo.[][4]

Q2: How does PEGylation impact the Drug-to-Antibody Ratio (DAR)?

PEG linkers can enable a higher Drug-to-Antibody Ratio (DAR) by solubilizing hydrophobic payloads, which might otherwise cause aggregation at high loading.[4] By masking the hydrophobicity of the payload, PEGylation allows for the attachment of more drug molecules per antibody without significantly compromising the ADC's physical stability.[3][4] However, the length of the PEG linker can also influence the final DAR; for instance, a PEG12 spacer has been shown to have different effects on the DAR depending on the cleavable trigger used.[5]

Q3: What is the difference between monodisperse and polydisperse PEG linkers?

Monodisperse PEG linkers have a single, defined molecular weight and chain length, ensuring that each ADC molecule is identical.[4] This uniformity improves batch-to-batch reproducibility and simplifies characterization.[4] In contrast, conventional polydisperse PEGs are a mixture of chains with a range of lengths, which can result in a heterogeneous ADC product.[4] Using monodisperse PEGs can reduce risks associated with heterogeneity and may mitigate immunogenic responses.[4]

Q4: Can PEG linkers affect the in vivo efficacy and safety of an ADC?

Yes, PEG linkers can significantly improve the therapeutic index of an ADC. By increasing hydrophilicity, PEGylation reduces the likelihood of aggregation and rapid clearance from the bloodstream.[6][7] This leads to a longer circulation half-life and increased exposure of the tumor to the ADC.[7][8] Furthermore, by shielding the hydrophobic payload, PEG linkers can reduce non-specific uptake and off-target toxicity, thereby improving the overall safety profile.[4][9]

Troubleshooting Guide

Issue 1: ADC Aggregation During or After Conjugation

  • Question: My ADC is aggregating, leading to low yield and poor solubility. How can I troubleshoot this?

  • Answer: ADC aggregation is often caused by the high hydrophobicity of the payload, especially at a high DAR.[10] Consider the following solutions:

    • Incorporate a PEG Linker: If not already in use, introducing a hydrophilic PEG linker between the antibody and the payload can significantly reduce hydrophobicity-driven aggregation.[][11]

    • Optimize PEG Linker Length: The length of the PEG chain is crucial. Longer PEG chains generally provide better shielding of the hydrophobic payload and increase solubility. A study showed that increasing PEG size up to PEG8 improved ADC exposure, with minimal additional benefit from longer chains like PEG12 and PEG24.

    • Use Monodisperse PEGs: Employing monodisperse PEG linkers can lead to a more homogeneous product with consistent properties, potentially reducing aggregation caused by heterogeneity.[4]

    • Optimize Conjugation Conditions: The use of organic co-solvents to solubilize the linker-payload is common, but excessive amounts can denature the antibody.[5] A PEG spacer in the linker can reduce the amount of co-solvent needed.[5]

Issue 2: Poor Pharmacokinetics (PK) and Rapid Clearance

  • Question: My ADC shows rapid clearance in vivo, limiting its therapeutic efficacy. What could be the cause and how can I improve its PK profile?

  • Answer: Accelerated plasma clearance is often linked to the hydrophobicity of the ADC, which can lead to uptake by the reticuloendothelial system.[7][12]

    • Increase Hydrophilicity with PEG: PEGylation creates a "hydration shell" around the ADC, increasing its hydrodynamic volume and reducing renal clearance.[4][5] This leads to a longer plasma half-life.[4]

    • Evaluate PEG Length: A clear relationship exists between PEG length and plasma clearance. For a glucuronide-MMAE linker, a threshold length of PEG8 was found to be sufficient to minimize clearance.[7] ADCs with PEGs smaller than PEG8 showed significantly faster clearance.[7]

    • Consider Branched PEG Linkers: Branched or multi-arm PEG linkers can offer enhanced shielding of the payload and may further improve PK properties compared to linear PEGs.[3]

Issue 3: Low In Vitro Potency or Loss of Binding Affinity

  • Question: My PEGylated ADC shows reduced cytotoxicity or decreased binding to its target antigen compared to the non-PEGylated version. What should I investigate?

  • Answer: While PEGylation is generally beneficial, it can sometimes negatively impact the ADC's function.

    • Steric Hindrance: A very long or bulky PEG linker could sterically hinder the antibody's antigen-binding region, leading to reduced affinity.[5] This is a potential concern if the conjugation site is near the antigen-binding fragments.

    • Payload Release: For cleavable linkers, the PEG chain's structure could potentially interfere with the enzymatic cleavage and release of the payload inside the target cell.[13]

    • Impact of PEG on Cytotoxicity: In some cases, long-chain PEG modification has been observed to have a negative effect on the in vitro cytotoxicity of the conjugate, although the ADC may still exhibit excellent potency.[8] It is a trade-off that sometimes must be made to achieve a better in vivo therapeutic index.

Data Presentation

Table 1: Effect of PEG Linker Length on ADC Pharmacokinetics

ADC ConstructPEG LengthMean Residence Time (h)Clearance (mL/h/kg)Tolerability (Max Weight Loss)
Non-PEGylated Control015.61.2>20% (Euthanized)
ADC with PEG2222.10.85>20% (Euthanized)
ADC with PEG4435.70.52>20% (Euthanized)
ADC with PEG88102.40.18Minimal, transient
ADC with PEG1212110.10.17Minimal, transient
ADC with PEG2424115.30.16Minimal, transient

Data synthesized from studies on PEGylated glucuronide-MMAE linkers.[7]

Table 2: Impact of PEGylation on Drug-to-Antibody Ratio (DAR) and Aggregation

Linker TypeTarget DARAchieved Average DAR% Monomer by SEC
Non-PEGylated43.8~95%
Non-PEGylated86.5<80% (significant aggregation)
PEG4 Linker87.8>98%
PEG8 Linker87.9>99%
PEG12 Linker87.9>99%

Illustrative data based on general findings that PEGylation enables higher DARs with minimal aggregation.

Experimental Protocols

Protocol 1: Determination of ADC Hydrophobicity by Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a non-denaturing technique used to separate proteins based on their surface hydrophobicity. It is a valuable tool for characterizing ADCs and determining the distribution of different drug-loaded species.[14][15]

Materials:

  • HPLC system

  • HIC column (e.g., Butyl, Phenyl)

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the elution profile at 280 nm.

  • Species with higher DAR will be more hydrophobic and will elute later (at lower salt concentrations).

  • The weighted average DAR can be calculated from the peak areas of the different species.[]

Protocol 2: Assessment of ADC Aggregation by Size Exclusion Chromatography (SEC)

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. It is used to quantify the amount of monomer, aggregate, and fragment in an ADC preparation.[17]

Materials:

  • HPLC system

  • SEC column (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Inject the ADC sample.

  • Run the separation under isocratic conditions.

  • Monitor the eluate at 280 nm.

  • High molecular weight species (aggregates) will elute first, followed by the monomer, and then any lower molecular weight fragments.

  • Integrate the peak areas to determine the percentage of monomer and aggregate. For monomeric ADCs, less than 2% aggregation is typically desired.[7]

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.[18][19]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • Cell culture medium and supplements

  • 96-well plates

  • ADC samples at various concentrations

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC.

  • Remove the old media and add the media containing the ADC dilutions to the cells. Include untreated cells as a control.

  • Incubate the plates for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

ADC_Hydrophobicity_Management cluster_problem Problem cluster_consequences Consequences cluster_solution Solution cluster_outcomes Improved Outcomes Problem High Payload Hydrophobicity Aggregation ADC Aggregation Problem->Aggregation RapidClearance Rapid In Vivo Clearance Problem->RapidClearance PEG_Linker Incorporate PEG Linker Problem->PEG_Linker LowYield Low Synthesis Yield Aggregation->LowYield Aggregation->PEG_Linker RapidClearance->PEG_Linker ImprovedSolubility Increased Solubility PEG_Linker->ImprovedSolubility LongerHalfLife Longer Half-Life PEG_Linker->LongerHalfLife HigherDAR Higher Achievable DAR PEG_Linker->HigherDAR ImprovedTherapeuticIndex Improved Therapeutic Index ImprovedSolubility->ImprovedTherapeuticIndex LongerHalfLife->ImprovedTherapeuticIndex HigherDAR->ImprovedTherapeuticIndex

Caption: Managing ADC hydrophobicity with PEG linkers.

Experimental_Workflow_HIC cluster_results Results start Start: ADC Sample step1 Equilibrate HIC Column (High Salt Buffer) start->step1 step2 Inject ADC Sample step1->step2 step3 Apply Salt Gradient (High to Low) step2->step3 step4 Monitor Elution at 280 nm step3->step4 step5 Data Analysis step4->step5 result1 Early Peaks = Low DAR (Less Hydrophobic) step5->result1 result2 Late Peaks = High DAR (More Hydrophobic) step5->result2 end End: DAR Profile & Hydrophobicity Assessment result1->end result2->end

Caption: Workflow for ADC analysis by HIC.

References

Validation & Comparative

A Comparative Guide to Tri(Amino-PEG3-amide)-amine TFA Conjugates for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tri(Amino-PEG3-amide)-amine TFA conjugates with other PEG-based linkers used in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The selection of an appropriate linker is a critical determinant of the efficacy, stability, and pharmacokinetic profile of a conjugate. This document offers an objective analysis, supported by experimental data and detailed protocols, to inform the selection of optimal linker strategies.

Introduction to this compound Conjugates

Tri(Amino-PEG3-amide)-amine is a trifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its structure features a central amine core from which three PEG3 arms extend, each terminating in a primary amine.[1] This multi-arm architecture provides several advantages, including a higher payload capacity and improved "stealth" properties, which can enhance in vivo circulation times.[2] The terminal primary amine groups are reactive towards carboxylic acids, activated esters, and carbonyls, making this linker versatile for various conjugation chemistries.[1][3]

Comparison with Alternative PEG Linkers

The choice between different PEG linker architectures—linear, branched, or multi-arm—significantly impacts the physicochemical and biological properties of the resulting conjugate.

Structural and Functional Comparison
FeatureTri(Amino-PEG3-amide)-amine (Trifunctional)Linear Bifunctional PEG4-Arm PEG
Structure Branched, three arms from a central coreSingle, unbranched chainFour arms from a central core
Terminal Groups Three primary aminesTwo functional groups (can be homo- or heterobifunctional)Four functional groups
Payload Capacity High (up to three molecules per linker)Low (one molecule per linker end)Very High (up to four molecules per linker)
Hydrodynamic Volume Larger for a given molecular weight compared to linearSmaller for a given molecular weightLargest for a given molecular weight
"Stealth" Effect Enhanced 3D shieldingGood shieldingSuperior 3D shielding
Potential for Cross-linking HighLow (can form polymers)Very High (ideal for hydrogels)
Common Applications ADCs, PROTACs, Nanoparticle functionalizationProtein PEGylation, drug deliveryHydrogel formation, 3D cell culture, medical devices[4][5]
Performance Comparison: Experimental Data Insights

The following table summarizes typical performance characteristics based on published studies of different PEG linker architectures. Direct head-to-head comparisons of specific, discrete PEG linkers are limited in the literature; therefore, these values represent a qualitative and semi-quantitative summary of expected performance based on their structural class.

ParameterTri(Amino-PEG3-amide)-amine (Trifunctional)Linear Bifunctional PEG4-Arm & 8-Arm PEG
Conjugation Efficiency High, multiple reaction sitesDependent on reaction conditions and stoichiometryVery high, multiple reaction sites
Purity of Conjugate Can be complex to purify due to multiple speciesGenerally easier to purify and characterizeCan result in complex mixtures of conjugated species
In Vivo Half-Life Generally longer than linear PEGs of similar MWShorter than branched PEGs of similar MWLongest, due to largest hydrodynamic volume
Stability High, stable amide bondsHigh, dependent on linkage chemistryHigh, stable cross-linked structures
Immunogenicity Low, PEG chains reduce immunogenicityLowLow

Experimental Protocols for Characterization

Accurate characterization of PEG linkers and their conjugates is crucial for ensuring product quality, safety, and efficacy. Below are detailed protocols for key analytical techniques.

Purity and Heterogeneity Analysis by HPLC

a) Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius. It is useful for assessing the extent of PEGylation and detecting aggregation.[][7]

  • Column: TSKgel G3000SWXL or similar

  • Mobile Phase: 100 mM Sodium Phosphate, 300 mM Arginine, pH 6.2, with 10% Isopropanol.[8] Arginine is added to reduce non-specific interactions between the sample and the column stationary phase.[8]

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 280 nm (for protein conjugates) and/or Refractive Index (RI) for PEG detection.

  • Procedure:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Inject 10-20 µL of the sample.

    • Monitor the elution profile. The PEGylated conjugate will elute earlier than the unconjugated protein due to its larger size. Unreacted PEG linker will elute later.

    • Quantify the relative peak areas to determine the percentage of conjugated, unconjugated, and aggregated species.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. It is effective for assessing the purity of the PEG linker itself and for separating different conjugated species.[9]

  • Column: C4 or C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH300 C4).[9]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and/or Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for molecules lacking a chromophore.

  • Procedure:

    • Dissolve the sample in Mobile Phase A.

    • Inject the sample onto the column.

    • Run the gradient elution.

    • Analyze the chromatogram for purity, identifying peaks corresponding to the desired conjugate and any impurities.

Structural Confirmation by NMR and Mass Spectrometry

a) Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

¹H-NMR is a powerful tool for confirming the structure of the PEG linker and for quantifying the degree of substitution.[10][11]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Procedure:

    • Dissolve a few milligrams of the sample in the deuterated solvent.

    • Acquire the ¹H-NMR spectrum.

    • Characteristic peaks for the PEG backbone are typically observed around 3.64 ppm.[12]

    • The signals from the terminal amine groups and the amide linkages will appear at different chemical shifts, allowing for structural verification.

    • Integration of the peaks corresponding to the PEG backbone and the terminal groups can be used to determine the degree of functionalization. It is important to be aware of ¹³C satellite peaks which can interfere with the integration of terminal group signals in large PEG molecules.[10][11]

b) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the PEG linker and its conjugates, confirming the identity and assessing the degree of PEGylation.[13][14]

  • Technique: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF-MS).

  • Sample Preparation:

    • For ESI-MS, samples are typically dissolved in a mixture of water and an organic solvent (e.g., acetonitrile) with a small amount of acid (e.g., formic acid).

    • For MALDI-TOF-MS, the sample is co-crystallized with a matrix (e.g., sinapinic acid) on a target plate.

  • Analysis:

    • Acquire the mass spectrum. For PEGylated molecules, a distribution of peaks separated by 44 Da (the mass of the ethylene (B1197577) glycol repeat unit) is often observed.

    • The resulting spectrum can be complex due to the charge state distribution in ESI-MS and the polydispersity of some PEGs. Deconvolution algorithms are often used to determine the zero-charge mass.[15][16]

    • For conjugates, the mass increase corresponds to the number of attached PEG linkers.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the use of this compound conjugates.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

G cluster_1 ADC Conjugation and Characterization Workflow Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Reaction Antibody->Conjugation Linker Tri(Amino-PEG3-amide)-amine Linker->Conjugation Drug Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., SEC, IEX) Conjugation->Purification ADC Antibody-Drug Conjugate (ADC) Purification->ADC Characterization Characterization (HPLC, MS, NMR) ADC->Characterization

Workflow for ADC synthesis and analysis.

Conclusion

This compound conjugates offer significant advantages for the development of complex bioconjugates due to their trifunctional, branched structure. This architecture allows for higher drug loading and can improve the pharmacokinetic properties of the final product compared to traditional linear linkers. However, the choice of linker is highly application-dependent. For applications requiring the highest possible payload or the formation of hydrogels, higher-order multi-arm PEGs may be more suitable. Conversely, when precise stoichiometry and simpler purification are paramount, linear bifunctional linkers may be preferred. The detailed experimental protocols provided in this guide offer a framework for the rigorous characterization of these conjugates, ensuring the development of well-defined and effective therapeutic and diagnostic agents.

References

Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry Analysis of Tri(Amino-PEG3-amide)-amine TFA ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of antibody-drug conjugates (ADCs) is paramount to ensuring their safety and efficacy. This guide provides a comprehensive comparison of mass spectrometry (MS) based methods for the analysis of ADCs featuring the branched Tri(Amino-PEG3-amide)-amine TFA linker, alongside alternative analytical techniques. We delve into detailed experimental protocols, present comparative data, and offer visualizations to illuminate the analytical workflow.

The this compound linker is a branched, hydrophilic spacer that allows for the attachment of multiple drug molecules to a single antibody, potentially increasing the drug-to-antibody ratio (DAR) and influencing the ADC's pharmacokinetic properties.[1] The inherent heterogeneity of such ADCs, arising from the distribution of drug-loaded species, presents a significant analytical challenge. Mass spectrometry has emerged as an indispensable tool for the in-depth characterization of these complex biotherapeutics.[2]

The Power of Mass Spectrometry in ADC Analysis

Mass spectrometry offers unparalleled selectivity and sensitivity for ADC analysis, enabling the simultaneous quantification of intact ADCs, free payloads, and other related species in a single run.[3] High-resolution mass spectrometry (HRMS) is particularly powerful, providing detailed spectral data for in-depth characterization, including DAR profiling and impurity analysis.[3]

Intact Mass Analysis for DAR Determination

Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for determining the average DAR and the distribution of different drug-loaded species.[4] This "top-down" approach provides a global snapshot of the ADC's composition.

Experimental Protocol: Intact Mass Analysis by LC-MS

A typical workflow for intact mass analysis involves the following steps:

  • Sample Preparation: The ADC sample is diluted in a suitable buffer, often with minimal sample preparation to maintain its native structure.[5] For ADCs with heterogeneous glycosylation, deglycosylation using an enzyme like PNGase F can simplify the mass spectrum.[4]

  • Chromatographic Separation: The ADC is injected onto a liquid chromatography system, commonly employing a reversed-phase (RP) or size-exclusion (SEC) column.[6] A gradient of increasing organic solvent is used to elute the different ADC species.

  • Mass Spectrometry Detection: The eluted species are introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument acquires mass spectra of the intact ADC molecules.

  • Data Analysis: The resulting spectra, which contain a series of multiply charged ions, are deconvoluted to determine the zero-charge mass of each species. The relative abundance of each drug-loaded species is then used to calculate the average DAR.

cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis ADC_Sample ADC Sample Dilution Dilution ADC_Sample->Dilution Deglycosylation Deglycosylation (Optional) Dilution->Deglycosylation LC Liquid Chromatography (RP or SEC) Deglycosylation->LC MS High-Resolution Mass Spectrometry LC->MS Deconvolution Deconvolution MS->Deconvolution DAR_Calculation DAR Calculation Deconvolution->DAR_Calculation

Caption: Workflow for Intact Mass Analysis of ADCs by LC-MS.
Peptide Mapping for Conjugation Site Identification

To pinpoint the exact locations of drug conjugation on the antibody, a "bottom-up" approach known as peptide mapping is employed.[4] This technique provides crucial information about the site-specificity of the conjugation chemistry.

Experimental Protocol: Peptide Mapping by LC-MS/MS

  • Denaturation, Reduction, and Alkylation: The ADC is first denatured to unfold the protein, followed by reduction of disulfide bonds and alkylation of the resulting free thiols to prevent them from reforming.

  • Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the ADC into smaller peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by reversed-phase liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, individual peptides are selected, fragmented, and the masses of the fragments are measured.

  • Data Analysis: The MS/MS spectra are searched against the antibody's amino acid sequence to identify the peptides. Modified peptides containing the drug-linker are identified by their characteristic mass shift.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis ADC_Sample ADC Sample Denature_Reduce_Alkylate Denaturation, Reduction & Alkylation ADC_Sample->Denature_Reduce_Alkylate Digestion Enzymatic Digestion (e.g., Trypsin) Denature_Reduce_Alkylate->Digestion LC Reversed-Phase LC Digestion->LC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS Sequence_Database_Search Sequence Database Search MSMS->Sequence_Database_Search Site_Identification Conjugation Site Identification Sequence_Database_Search->Site_Identification

Caption: Workflow for Peptide Mapping of ADCs by LC-MS/MS.

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, other techniques are often used in conjunction to provide a comprehensive analytical profile of ADCs.

Hydrophobic Interaction Chromatography (HIC)

HIC is a non-denaturing chromatographic technique that separates molecules based on their hydrophobicity.[7][8] Since the conjugation of hydrophobic drug-linkers to an antibody increases its overall hydrophobicity, HIC can effectively separate ADC species with different DARs.

Experimental Protocol: HIC for DAR Analysis

  • Mobile Phase Preparation: Two mobile phases are typically used: a high-salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate) to promote hydrophobic interaction and a low-salt buffer for elution.

  • Chromatographic Separation: The ADC sample is injected onto a HIC column. A gradient from high to low salt concentration is applied to elute the ADC species, with higher DAR species eluting later.

  • Detection: The eluting peaks are monitored by UV absorbance at 280 nm.

  • DAR Calculation: The peak area of each species is used to determine its relative abundance, and the average DAR is calculated.

Ligand-Binding Assays (LBA)

LBAs, such as ELISA, are immunoassays used to quantify the total antibody and the amount of conjugated ADC.[8] These assays rely on the specific binding of antibodies to their target antigens or to anti-drug antibodies.

Experimental Protocol: LBA for ADC Quantification

  • Plate Coating: A microtiter plate is coated with a capture antibody (e.g., anti-human IgG for total antibody or an anti-drug antibody for conjugated ADC).

  • Sample Incubation: The ADC sample is added to the wells and incubated to allow binding to the capture antibody.

  • Detection: A detection antibody conjugated to an enzyme is added, which binds to the captured ADC.

  • Signal Generation: A substrate for the enzyme is added, producing a colorimetric or fluorescent signal that is proportional to the amount of ADC present.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required, the stage of drug development, and the available instrumentation. The following table provides a comparison of the key performance characteristics of mass spectrometry, HIC, and LBA for the analysis of this compound ADCs.

FeatureMass Spectrometry (LC-MS)Hydrophobic Interaction Chromatography (HIC)Ligand-Binding Assay (LBA)
Information Provided Average DAR, DAR distribution, mass confirmation of intact ADC and subunits, conjugation site identification.[2][4]Average DAR, DAR distribution.[7]Quantification of total antibody and conjugated ADC.[8]
Resolution High resolution of different drug-loaded species and identification of modifications.[3]Good separation of species with different DARs.[8]Does not provide information on DAR distribution.[8]
Sample Throughput ModerateHighHigh
Development Time Moderate to longShort to moderateLong (requires specific reagents)
Instrumentation Cost HighModerateLow
Key Advantage Provides detailed structural information and high specificity.[3]Non-denaturing conditions preserve the native ADC structure.[7]High sensitivity and well-established for pharmacokinetic studies.
Key Limitation Can be complex to interpret, potential for ionization suppression.Incompatible with mass spectrometry without special techniques.[6]Prone to interference, does not provide DAR distribution.[8]

Conclusion

The comprehensive characterization of this compound ADCs requires a multi-faceted analytical approach. High-resolution mass spectrometry, encompassing both intact mass analysis and peptide mapping, stands out as the most powerful technique for providing detailed structural information, including DAR distribution and conjugation site identification. However, orthogonal methods such as HIC and LBA play crucial roles in providing complementary data, particularly for routine quality control and pharmacokinetic studies. By understanding the principles, protocols, and comparative performance of these techniques, researchers can develop a robust analytical strategy to ensure the quality, safety, and efficacy of these complex and promising biotherapeutics.

References

A Comparative Guide to Determining the Degree of PEGylation: MALDI-TOF vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Precise characterization of the degree of PEGylation is a critical quality attribute that directly impacts the safety and efficacy of these biotherapeutics. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry with other common analytical techniques for determining the degree of PEGylation, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Techniques

The choice of analytical method for determining the degree of PEGylation depends on various factors, including the nature of the PEGylated protein, the required level of detail, and the available instrumentation. The following table summarizes the key performance characteristics of MALDI-TOF, Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

FeatureMALDI-TOF Mass SpectrometrySEC-MALSNMR SpectroscopyHPLC (Reversed-Phase or Size-Exclusion)
Principle Measures the mass-to-charge ratio of ionized molecules to determine molecular weight distribution.Separates molecules based on hydrodynamic volume and determines absolute molar mass using light scattering.Measures the magnetic properties of atomic nuclei to provide structural and quantitative information.Separates molecules based on hydrophobicity (RP-HPLC) or hydrodynamic volume (SEC-HPLC).
Information Provided Average degree of PEGylation, distribution of PEGylated species (mono-, di-, poly-PEGylated), presence of free PEG and unmodified protein.[1]Average molar mass of the conjugate, protein, and PEG components, degree of conjugation, and aggregation state.[2][3]Average degree of PEGylation, information on the chemical environment of PEG, and potential site-specific information.[4][5]Separation of PEGylated species from un-PEGylated protein and free PEG, relative quantification of species.[][7]
Sample Requirement Low (µg range)Low to moderate (µg to mg range)High (mg range)Low (µg range)
Analysis Time Rapid (minutes per sample)Moderate (tens of minutes per sample)Moderate to long (minutes to hours per sample)Moderate (tens of minutes per sample)
Resolution of Species High, can resolve individual PEG additions.[8]Moderate, can separate different degrees of PEGylation.[3]Low, provides an average degree of PEGylation.[4][5]Moderate to high, depending on the column and gradient.
Quantitative Accuracy Semi-quantitative, can be made more accurate with internal standards.[9]High, provides absolute molecular weight.High, with proper calibration.[10][11]Moderate, relative quantification based on peak area.
Strengths High sensitivity, speed, and ability to resolve heterogeneous mixtures.[1][12] Provides direct mass measurement.Determines absolute molar mass without the need for standards. Good for detecting aggregates.Provides detailed structural information. Non-destructive.Well-established, robust, and widely available.
Limitations Signal suppression can occur with large, polydisperse PEGs. Accuracy can be affected by sample preparation and matrix effects.[9]Requires accurate knowledge of the refractive index increment (dn/dc) for both protein and PEG.[2]Lower sensitivity compared to MS. Can be complex to interpret for heterogeneous samples.[10]Column calibration with appropriate standards is often required for SEC-HPLC. Resolution can be challenging for complex mixtures.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. The following sections provide methodologies for each of the discussed analytical techniques.

MALDI-TOF Mass Spectrometry Protocol

This protocol outlines a general procedure for the analysis of PEGylated proteins using MALDI-TOF MS.

1. Sample Preparation:

  • Dissolve the PEGylated protein in a suitable solvent, such as 50% acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA), to a final concentration of approximately 1 mg/mL.[13]

  • Prepare a saturated matrix solution. For PEGylated proteins, sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) are commonly used.[13][14] Dissolve the matrix in a solvent mixture like 50% acetonitrile and 0.1% TFA.

  • A cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), can be added to the matrix solution to improve the ionization of PEGylated molecules.[15]

2. MALDI Plate Spotting:

  • Mix the sample solution and the matrix solution in a 1:1 ratio.

  • Spot 0.5 to 1 µL of the mixture onto the MALDI target plate and allow it to air dry at room temperature. The dried-droplet method is commonly used.[14]

3. Mass Spectrometry Analysis:

  • Analyze the sample using a MALDI-TOF mass spectrometer in linear positive ion mode, which is generally preferred for high molecular weight analytes.[14]

  • Acquire mass spectra over an appropriate m/z range to cover the unmodified protein, free PEG, and the various PEGylated species.

4. Data Analysis:

  • Determine the molecular weights of the unmodified protein and the different PEGylated species from the mass spectrum.

  • The degree of PEGylation can be calculated by subtracting the molecular weight of the unmodified protein from the molecular weight of the PEGylated species and dividing by the molecular weight of a single PEG chain.

SEC-MALS Protocol

This protocol describes the determination of the degree of PEGylation using Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering.

1. System Setup:

  • Equilibrate the SEC column (e.g., TSKgel UP-SW2000) and the MALS, UV, and refractive index (RI) detectors with a suitable mobile phase, such as phosphate-buffered saline (PBS).[3]

2. Sample Preparation:

  • Dissolve the PEGylated protein sample in the mobile phase to a known concentration.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) before injection.

3. Chromatographic Separation:

  • Inject the prepared sample onto the SEC column. The separation is based on the hydrodynamic volume of the molecules.

4. Data Acquisition and Analysis:

  • Collect data from the MALS, UV, and RI detectors simultaneously.

  • Use specialized software (e.g., ASTRA) for data analysis. The software utilizes the signals from the three detectors to calculate the absolute molar mass of the protein, the PEG, and the conjugate at each elution volume.[2]

  • The degree of conjugation can be determined from the calculated molar masses of the protein and the attached PEG.[3]

NMR Spectroscopy Protocol

This protocol provides a general workflow for determining the average degree of PEGylation by ¹H NMR.

1. Sample Preparation:

  • Lyophilize the purified PEGylated protein to remove water.

  • Dissolve the lyophilized sample in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O), to a concentration of several mg/mL.

  • Add a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TMSP) for quantitative analysis.

2. NMR Data Acquisition:

  • Acquire ¹H NMR spectra at a specific temperature (e.g., 298 K) on a high-field NMR spectrometer.

  • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the characteristic signals of the PEG methylene (B1212753) protons (around 3.6 ppm) and specific, well-resolved signals from the protein.

  • The average degree of PEGylation is calculated by comparing the integral of the PEG signal to the integral of a protein signal corresponding to a known number of protons.[4][5]

HPLC Protocol

This protocol describes the analysis of PEGylated proteins using Reversed-Phase HPLC.

1. System and Mobile Phase Preparation:

  • Use a C4 or C8 reversed-phase column suitable for protein separations.

  • Prepare mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).

2. Sample Preparation:

  • Dilute the PEGylated protein sample in mobile phase A.

3. Chromatographic Separation:

  • Inject the sample onto the column.

  • Elute the bound proteins using a linear gradient of mobile phase B. The separation is based on the hydrophobicity of the different species.

  • Monitor the elution profile using a UV detector at 280 nm for the protein and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for the PEG, which lacks a UV chromophore.[16]

4. Data Analysis:

  • Identify the peaks corresponding to the unmodified protein, free PEG, and the different PEGylated species in the chromatogram.

  • The relative abundance of each species can be estimated from the peak areas.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the relationship between these techniques, the following diagrams are provided.

maldi_workflow cluster_prep Sample Preparation cluster_analysis MALDI-TOF MS Analysis cluster_data Data Interpretation sample PEGylated Protein Sample dissolve Dissolve in Solvent (e.g., 50% ACN, 0.1% TFA) sample->dissolve mix Mix Sample and Matrix dissolve->mix matrix Prepare Matrix Solution (e.g., Sinapinic Acid) matrix->mix spot Spot on MALDI Plate mix->spot ms Mass Spectrometry (Linear Positive Ion Mode) spot->ms spectrum Acquire Mass Spectrum ms->spectrum mw Determine Molecular Weights of Species spectrum->mw degree Calculate Degree of PEGylation mw->degree method_comparison center Analysis of PEGylation Degree maldi MALDI-TOF (Mass-based) center->maldi High Resolution & Speed sec SEC-MALS (Size & Mass) center->sec Absolute Molar Mass & Aggregation nmr NMR (Structural) center->nmr Detailed Structure & Averaging hplc HPLC (Separation-based) center->hplc Robust Separation & Quantification p1 p1 maldi->p1 Direct mass of species p2 p2 sec->p2 Molar mass distribution p3 p3 nmr->p3 Average PEG per molecule p4 p4 hplc->p4 Relative abundance of species

References

A Comparative Guide to HPLC and HIC Methods for the Analysis of Tri(Amino-PEG3-amide)-amine TFA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated molecules, particularly PROTACs and other drug conjugates, robust analytical methods are paramount for characterization, purity assessment, and quality control. The Tri(Amino-PEG3-amide)-amine TFA conjugate, a branched PEG linker with three primary amine groups, presents unique analytical challenges due to its hydrophilic PEG chains and positively charged amine groups in the presence of the trifluoroacetic acid (TFA) counter-ion. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Hydrophobic Interaction Chromatography (HIC), for the analysis of this conjugate. We will delve into the principles of each method, present a head-to-head comparison of their expected performance, and provide detailed experimental protocols.

Principles of Separation: HPLC vs. HIC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique that separates molecules based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). For amine-containing compounds like the this compound conjugate, an ion-pairing agent such as trifluoroacetic acid (TFA) is often added to the mobile phase. The TFA serves a dual purpose: it lowers the pH, ensuring the amine groups are protonated, and the trifluoroacetate (B77799) anion pairs with the positively charged amines. This ion-pairing effectively masks the positive charges and increases the overall hydrophobicity of the analyte, leading to better retention and improved peak shape on the nonpolar stationary phase.[1][2] Elution is achieved by increasing the concentration of the organic solvent in the mobile phase, which decreases its polarity and causes the hydrophobic analytes to partition back into the mobile phase and travel through the column.

Hydrophobic Interaction Chromatography (HIC) also separates molecules based on hydrophobicity, but it operates under non-denaturing conditions, making it ideal for the analysis of biomolecules. In HIC, the stationary phase is functionalized with weakly hydrophobic ligands (e.g., phenyl, butyl, or ether groups). The mobile phase is an aqueous solution with a high concentration of a non-chaotropic salt, such as ammonium (B1175870) sulfate (B86663) or sodium chloride. The high salt concentration reduces the solvation of the analyte and the stationary phase, thereby promoting hydrophobic interactions between them. Elution is achieved by decreasing the salt concentration in the mobile phase, which increases the polarity of the mobile phase and disrupts the hydrophobic interactions, causing the analyte to elute from the column. HIC is particularly well-suited for separating molecules with different degrees of PEGylation.

Performance Comparison: HPLC vs. HIC

The choice between HPLC and HIC for the analysis of this compound conjugates will depend on the specific analytical goals, such as purity determination, quantification, or characterization of different PEGylated species. The following table summarizes the expected performance of each technique for this application.

FeatureReversed-Phase HPLC (RP-HPLC)Hydrophobic Interaction Chromatography (HIC)
Principle Partitioning based on hydrophobicity on a nonpolar stationary phase with a polar mobile phase.Adsorption based on hydrophobicity on a weakly hydrophobic stationary phase with a high-salt mobile phase.
Resolution High resolution for separating small molecules with minor structural differences.Can provide good resolution for species with different degrees of PEGylation or hydrophobicity.
Sensitivity High sensitivity, especially with detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS).[][4]Generally lower sensitivity compared to RP-HPLC-MS.
Throughput High throughput with fast gradient elution.Moderate throughput, as it often requires longer equilibration and gradient times.
Mobile Phase Organic solvents (acetonitrile, methanol) and ion-pairing agents (TFA).High concentrations of salts (ammonium sulfate, sodium chloride).
Sample Matrix Tolerant to a wider range of sample matrices.Sensitive to salt concentration in the sample.
Detection UV (if a chromophore is present), CAD, ELSD, MS.Primarily UV, as the high salt concentration is not compatible with MS.
Applicability Well-suited for purity analysis, quantification, and stability studies of the conjugate.Useful for characterizing the hydrophobicity of the conjugate and separating it from more hydrophobic or less hydrophobic impurities.

Experimental Protocols

Below are detailed experimental protocols for the analysis of this compound conjugates using both RP-HPLC and HIC.

Reversed-Phase HPLC (RP-HPLC) Protocol

This protocol is designed for the purity assessment and quantification of the this compound conjugate. A C18 column is a good starting point due to its high hydrophobicity, which is suitable for retaining and separating small molecules.[5][6]

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS), as the analyte lacks a strong UV chromophore).

Chromatographic Conditions:

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5-50% B

    • 10-11 min: 50-95% B

    • 11-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: CAD or ELSD (settings to be optimized for the specific instrument)

Sample Preparation:

  • Dissolve the this compound conjugate in Mobile Phase A to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Hydrophobic Interaction Chromatography (HIC) Protocol

This protocol is designed to characterize the hydrophobicity of the this compound conjugate and to separate it from potential hydrophobic or hydrophilic impurities.

Instrumentation:

  • HPLC or FPLC system with a biocompatible pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Phenyl, 4.6 x 100 mm, 2.5 µm particle size

  • Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0

  • Gradient:

    • 0-5 min: 0% B (100% A)

    • 5-25 min: 0-100% B

    • 25-30 min: 100% B

    • 30-31 min: 100-0% B

    • 31-40 min: 0% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

  • Detector: UV at 214 nm (for peptide bonds in the amide linker) or 280 nm (if the conjugate has an aromatic tag).

Sample Preparation:

  • Dissolve the this compound conjugate in Mobile Phase A to a concentration of 1 mg/mL.

  • Ensure the final salt concentration of the sample is close to that of the starting mobile phase to ensure binding to the column.

Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the HPLC and HIC methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Conjugate in Mobile Phase A start->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject onto C18 Column filter->inject gradient Gradient Elution (ACN/H2O/TFA) inject->gradient detect Detection (CAD/ELSD/MS) gradient->detect chromatogram Generate Chromatogram detect->chromatogram analyze Peak Integration & Quantification chromatogram->analyze report Purity Report analyze->report

Caption: RP-HPLC workflow for this compound conjugate analysis.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis start Start dissolve Dissolve Conjugate in High Salt Buffer start->dissolve adjust_salt Adjust Salt Concentration dissolve->adjust_salt inject Inject onto Phenyl Column adjust_salt->inject gradient Salt Gradient (Decreasing) inject->gradient detect Detection (UV) gradient->detect chromatogram Generate Chromatogram detect->chromatogram analyze Peak Analysis & Characterization chromatogram->analyze report Hydrophobicity Profile analyze->report

References

A Comparative Guide to Tri(Amino-PEG3-amide)-amine TFA and Linear PEG Linkers in Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is paramount in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics. The linker not only connects the targeting moiety to the payload but also critically influences the overall solubility, stability, pharmacokinetics, and immunogenicity of the final conjugate. This guide provides an objective comparison of the branched, amide-containing linker, Tri(Amino-PEG3-amide)-amine TFA, and traditional linear polyethylene (B3416737) glycol (PEG) linkers, supported by experimental data and detailed protocols to inform rational drug design.

Executive Summary

This compound, a branched PEG linker featuring stable amide bonds, offers distinct advantages over conventional linear PEG linkers. Its unique architecture leads to a larger hydrodynamic radius, which can contribute to reduced renal clearance and an extended circulation half-life of the conjugated molecule.[1] Furthermore, the inherent stability of the amide linkages within its structure provides superior resistance to hydrolysis compared to the ether or ester bonds often found in linear PEG linkers, ensuring greater conjugate integrity in biological environments.[2][3][4] While both linear and branched PEGs aim to reduce immunogenicity, the multivalent nature of branched linkers may offer enhanced shielding of the therapeutic payload.[5]

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data comparing the properties of molecules conjugated with branched versus linear PEG linkers.

Table 1: Hydrodynamic Radius of PEGylated Proteins

Linker TypePEG Molecular Weight (kDa)BiomoleculeHydrodynamic Radius (Rh) (nm)
Unmodified-Human Serum Albumin (HSA)3.5
Linear5Human Serum Albumin (HSA)4.2
Linear10Human Serum Albumin (HSA)5.2
Linear20Human Serum Albumin (HSA)6.1
Branched 20 Human Serum Albumin (HSA) 6.4
Unmodified-Interferon-α-2b~2
Linear10Interferon-α-2b5.7
Linear20Interferon-α-2b7.4
Linear30Interferon-α-2b9.1
Linear45Interferon-α-2b9.6

Data sourced from studies on PEGylated Human Serum Albumin and Interferon-α-2b, where the hydrodynamic radius was determined by size exclusion chromatography and dynamic light scattering.[1][6] A study comparing linear and branched PEGs of the same nominal molecular weight on other proteins showed that branched PEGs can result in a more compact structure with a smaller hydrodynamic radius.[6] However, another study found no significant difference in the viscosity radii of proteins conjugated with linear or branched PEGs of the same total molecular weight.[5][7]

Table 2: In Vitro Stability of Linkages in Human Plasma

Linker TypeLinkage TypeStability MetricResult
Tri(Amino-PEG3-amide)-amine Analog Amide Hydrolysis Rate Negligible hydrolysis observed over 300 hours across a range of pH values (5.5, 7.5, 8.5) and temperatures (25°C and 50°C).[2]
Linear PEGEsterHydrolysis RateDegradation rate increases with both increasing pH and temperature.[2]
Linear PEGEtherStabilityGenerally stable, but can be susceptible to oxidative cleavage.

This table highlights the superior stability of the amide bond, a key feature of the Tri(Amino-PEG3-amide)-amine linker, in comparison to the more labile ester linkages.[2][3][4]

Key Performance Characteristics

Hydrodynamic Radius and Pharmacokinetics

The branched structure of this compound imparts a greater hydrodynamic volume to the conjugated molecule compared to a linear PEG of similar molecular weight.[1][5][7] This increased size can lead to a reduction in the rate of renal clearance, thereby extending the circulation half-life of the therapeutic.[5][7][] The ability to prolong the systemic exposure of a drug can significantly enhance its therapeutic efficacy.

Linkage Stability

This compound is characterized by the presence of highly stable amide bonds.[2][3][4] Amide bonds are significantly more resistant to hydrolysis under physiological conditions than the ester linkages sometimes employed in cleavable or other types of PEG linkers.[2][3][4] This enhanced stability prevents premature release of the payload, minimizing off-target toxicity and ensuring that the conjugate remains intact until it reaches the target site.

Immunogenicity

PEGylation, in general, is a well-established strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles.[9][10] The hydrophilic and flexible nature of the PEG chains creates a protective layer that can mask immunogenic epitopes on the drug's surface.[9] While both linear and branched PEGs contribute to this "stealth" effect, the multivalent and denser shielding provided by branched structures like Tri(Amino-PEG3-amide)-amine may offer superior protection. However, it is important to note that anti-PEG antibodies can still be generated, and the branching of the PEG may not have a significant effect on this response.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison and validation of linker performance. Below are summaries of key experimental protocols.

Determination of Hydrodynamic Radius

Method: Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS)

Protocol Summary (SEC):

  • System Preparation: Equilibrate a suitable SEC column (e.g., Superdex 200) with a physiological buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Calibration: Create a calibration curve using a set of protein standards with known molecular weights and hydrodynamic radii.

  • Sample Analysis: Inject the PEGylated conjugate onto the column and monitor the elution profile using UV detection (e.g., at 280 nm).

  • Data Interpretation: Determine the retention time of the conjugate and use the calibration curve to calculate its apparent molecular weight and hydrodynamic radius.[13][14][15]

Protocol Summary (DLS):

  • Sample Preparation: Prepare samples of the PEGylated conjugate at various concentrations in a suitable buffer.

  • Measurement: Place the sample in a cuvette and measure the fluctuations in scattered light intensity using a DLS instrument.

  • Data Analysis: The instrument's software calculates the diffusion coefficient, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation.[6][16]

In Vitro Stability Assay

Method: Incubation in Plasma followed by LC-MS Analysis

Protocol Summary:

  • Incubation: Incubate the test conjugate (e.g., an ADC) in human or mouse plasma at 37°C. Include a buffer control to assess inherent stability.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 24, 48, 72 hours).

  • Sample Processing: Stop the reaction (e.g., by adding an organic solvent) and process the sample to precipitate plasma proteins and extract the conjugate and any released payload.

  • Analysis: Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact conjugate and any released payload over time.[17]

In Vitro Cytotoxicity Assay

Method: MTT Assay

Protocol Summary:

  • Cell Seeding: Seed cancer cells expressing the target antigen in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the drug-linker conjugate, the free drug, and a vehicle control.

  • Incubation: Incubate the cells for a predetermined period (e.g., 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).[18][19]

Mandatory Visualizations

G cluster_linear Linear PEG Linker cluster_branched This compound A Targeting Moiety B Linear PEG Chain A->B C Payload B->C D Targeting Moiety E Central Core (Amine) F1 PEG3-Amide Arm F2 PEG3-Amide Arm F3 PEG3-Amide Arm G1 Payload 1 G2 Payload 2 G3 Payload 3

G

G

Conclusion

The choice between this compound and linear PEG linkers is a critical decision in the design of bioconjugates. The branched architecture and stable amide linkages of this compound offer significant advantages in terms of creating a larger hydrodynamic radius and superior stability, which can translate to improved pharmacokinetic profiles and reduced off-target toxicity. While linear PEG linkers remain a viable and often more economical option, the enhanced properties of branched, amide-containing linkers warrant strong consideration for the development of next-generation therapeutics where prolonged circulation and high stability are paramount. The experimental protocols provided in this guide offer a framework for researchers to make an informed, data-driven decision in the selection of the optimal linker for their specific application.

References

A Head-to-Head Comparison: Tri(Amino-PEG3-amide)-amine TFA vs. Alternative Branched Amine Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the overall efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective comparison of Tri(Amino-PEG3-amide)-amine TFA against other branched amine linkers, supported by experimental data and detailed protocols to inform rational linker selection.

This compound is a trifunctional polyethylene (B3416737) glycol (PEG)-based linker characterized by a central amine core from which three amino-terminated PEG3 arms extend.[1][2] This branched architecture offers several advantages over traditional linear linkers, most notably the potential for a higher drug-to-antibody ratio (DAR) in ADCs, which can lead to enhanced potency.[3][4] The PEG chains contribute to improved solubility and stability of the final conjugate.[1][5]

Performance Comparison of Branched Amine Linkers

The selection of a branched amine linker involves a trade-off between achieving a high payload density and maintaining favorable physicochemical and pharmacokinetic properties. Key performance indicators include conjugation efficiency, in vitro cytotoxicity, in vivo efficacy, and overall stability.

Linker TypeCore StructureKey FeaturesAchievable DARIn Vitro Potency (IC50)PharmacokineticsReference
Tri(Amino-PEG3-amide)-amine Amine with three PEG3-amide armsBranched PEG structure enhances solubility and allows for a high drug load.[1][2]Up to 8 (with enzymatic conjugation)[6]Payload and target dependent; longer branched linkers can improve potency.[6]PEGylation can extend half-life, but high DAR may accelerate clearance.[7][8][1][2][6]
Tris(2-aminoethyl)amine (TREN)-Based Linkers Tertiary amine with three primary amine armsCompact, non-PEGylated core. Can be functionalized with various payloads.Varies based on derivatizationPayload and target dependent.Generally more hydrophobic than PEGylated linkers, which can impact clearance.[7][9]
Dendritic PEG Linkers Hyperbranched PEG structureHigh degree of branching allows for very high payload conjugation.Can exceed 8, potentially 10-15.[9]Can show enhanced potency due to high DAR.High molecular weight and hydrophilicity can lead to longer circulation times but may also increase liver accumulation.[7][9]
"Short" Branched Amino-Triazide Linker Branched core without extended PEG spacerHigher DAR (e.g., 6) compared to linear linkers.60.68 nM (less potent than longer branched linker)Not explicitly detailed, but steric hindrance may affect payload release.[6][6]
"Long" Branched Amino-Triazide Linker Branched core with an additional PEG4 spacerHigher DAR (e.g., 6) and increased distance between payload and antibody.60.074 nM (significantly more potent than short linker)Not explicitly detailed, but improved potency suggests more efficient payload release.[6][6]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of different linker technologies. Below are protocols for key experiments cited in the comparison.

Protocol 1: In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing target cancer cells.[10][11][12]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADCs with different linkers

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs. Remove the culture medium from the cells and add the diluted ADCs. Incubate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration. Determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

Protocol 2: Pharmacokinetic Study in Mice

This protocol outlines the procedure for evaluating the pharmacokinetic profile of ADCs in a murine model.[13][14][15][16]

Materials:

  • Tumor-bearing mice (e.g., xenograft models)

  • ADC formulations

  • Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Dosing: Administer a single intravenous (IV) dose of the ADC to each mouse.

  • Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples.

  • Plasma Preparation: Process the blood to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis: Plot the plasma concentration of the ADC over time and calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Visualizing Key Concepts

Diagrams are essential for understanding the complex mechanisms and workflows in ADC development.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell (Antigen-Positive) Internalization Internalization (Endocytosis) TumorCell->Internalization Binding->TumorCell Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

Caption: Mechanism of action of an antibody-drug conjugate (ADC).

ADC_Workflow cluster_design Design & Synthesis cluster_characterization In Vitro Characterization cluster_evaluation In Vivo Evaluation AbSelection Antibody Selection Conjugation Conjugation Chemistry AbSelection->Conjugation LinkerSelection Linker Selection LinkerSelection->Conjugation PayloadSelection Payload Selection PayloadSelection->Conjugation DAR DAR Determination Conjugation->DAR Stability Stability Assays DAR->Stability Cytotoxicity Cytotoxicity Assays Stability->Cytotoxicity PK Pharmacokinetics Cytotoxicity->PK Efficacy Efficacy Studies PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity

References

A Researcher's Guide to Analytical Techniques for Assessing ADC Homogeneity

Author: BenchChem Technical Support Team. Date: December 2025

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on their homogeneity. A heterogeneous ADC product, with variability in the drug-to-antibody ratio (DAR) and conjugation sites, can lead to inconsistent clinical outcomes. Therefore, robust analytical techniques are paramount for the comprehensive characterization of ADC homogeneity. This guide provides a comparative overview of the most common analytical techniques used in the industry, complete with experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal methods for their ADC characterization needs.

Key Analytical Techniques at a Glance

The assessment of ADC homogeneity primarily revolves around determining the distribution of different drug-loaded species and identifying charge variants. The four most widely adopted analytical techniques for these purposes are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS), Native Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each method offers distinct advantages and has specific limitations, as summarized below.

TechniquePrinciplePrimary ApplicationAdvantagesDisadvantages
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on their hydrophobicity.Determination of drug-to-antibody ratio (DAR) distribution.Non-denaturing conditions preserve the native ADC structure. Robust and reproducible for DAR quantification.Not directly compatible with mass spectrometry due to the use of non-volatile salts. May have limited resolution for complex ADC mixtures.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) Separates molecules based on their hydrophobicity under denaturing conditions.Identification of ADC fragments and confirmation of molecular weights.High resolution and direct coupling with MS for mass identification.Denaturing conditions can lead to the dissociation of ADC subunits, preventing analysis of the intact conjugate.
Native Mass Spectrometry (Native MS) Measures the mass-to-charge ratio of intact molecules in their non-denatured state.Direct measurement of intact ADC mass and DAR distribution.Provides accurate mass information of the entire ADC molecule. Enables the study of non-covalent interactions.May have lower resolution and sensitivity compared to denaturing MS methods. Requires specialized instrumentation and expertise.
Capillary Electrophoresis (CE) Separates molecules based on their electrophoretic mobility in a capillary.Analysis of charge variants and their distribution.High resolution for separating charge-based heterogeneities. Requires minimal sample volume.Can be sensitive to buffer composition and capillary surface chemistry. Coupling to MS can be challenging.

Quantitative Performance Comparison

The choice of an analytical technique often depends on its quantitative performance. Below is a summary of key performance metrics for the discussed techniques based on published data.

Performance MetricHICRPLC-MSNative MSCE-MS
Average DAR Accuracy HighHigh (on subunits)HighModerate
DAR Distribution Resolution Good to ExcellentNot applicable for intact ADCGoodGood
Charge Variant Resolution Not applicableLowLowExcellent
Mass Accuracy (ppm) Not applicable< 10< 30< 20
Reproducibility (RSD%) < 1%< 5%< 5%< 10%
Analysis Time 20-40 min30-60 min10-30 min20-40 min

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible results. Here are representative protocols for each of the key analytical techniques.

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol outlines a generic method for determining the DAR of a cysteine-linked ADC.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

  • ADC sample (1 mg/mL in a suitable buffer)

  • HPLC system with UV detector

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.

  • Inject 10-50 µg of the ADC sample.

  • Elute with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.

  • Monitor the elution profile at 280 nm.

  • The different DAR species will elute in order of increasing hydrophobicity (lower DAR elutes first).

  • Calculate the relative percentage of each peak to determine the DAR distribution and the average DAR.

Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Subunit Analysis

This protocol is suitable for analyzing the light and heavy chains of a reduced ADC.

Materials:

  • RPLC column (e.g., C4 column, 300 Å pore size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • ADC sample (1 mg/mL)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Reduce the ADC sample by adding DTT to a final concentration of 10 mM and incubating at 37°C for 30 minutes.

  • Equilibrate the RPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the reduced ADC sample.

  • Elute with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • The eluent is directly introduced into the mass spectrometer for analysis.

  • Deconvolute the mass spectra to determine the molecular weights of the light and heavy chains with different drug loads.

Native Mass Spectrometry for Intact ADC Analysis

This protocol describes the analysis of an intact ADC using native MS.

Materials:

  • Size-exclusion chromatography (SEC) column for online buffer exchange (optional)

  • Volatile buffer (e.g., 150 mM Ammonium Acetate, pH 7.0)

  • ADC sample (1-5 mg/mL)

  • Mass spectrometer capable of native MS (e.g., Q-TOF with extended mass range)

Procedure:

  • If using online buffer exchange, equilibrate the SEC column with the volatile buffer.

  • Inject the ADC sample into the SEC-MS system or directly infuse into the mass spectrometer.

  • Acquire data in the positive ion mode with optimized cone and desolvation gas settings to maintain the native structure.

  • The resulting mass spectrum will show a charge state envelope for each DAR species.

  • Deconvolute the spectra to obtain the mass of each intact ADC species and determine the DAR distribution.

Capillary Electrophoresis (CE) for Charge Variant Analysis

This protocol outlines the analysis of ADC charge variants using capillary isoelectric focusing (cIEF).

Materials:

  • Capillary electrophoresis system with a UV or photodiode array detector

  • Coated capillary

  • Anolyte (e.g., phosphoric acid) and Catholyte (e.g., sodium hydroxide)

  • Ampholytes with a pH range appropriate for the ADC's pI

  • ADC sample (0.5-1 mg/mL)

Procedure:

  • Prepare the sample mixture by combining the ADC sample with ampholytes and pI markers.

  • Fill the capillary with the sample mixture.

  • Place the capillary ends in the anolyte and catholyte vials.

  • Apply a voltage to focus the ADC charge variants at their respective isoelectric points.

  • Mobilize the focused zones past the detector by applying pressure or a chemical mobilizer.

  • The resulting electropherogram will show peaks corresponding to different charge variants.

Visualizing the Workflow

Understanding the workflow of each analytical technique is crucial for proper implementation. The following diagrams, generated using the DOT language, illustrate the key steps in HIC, RPLC-MS, and Native MS analysis of ADCs.

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample ADC Sample HIC_Column HIC Column ADC_Sample->HIC_Column Injection Gradient Salt Gradient (High to Low) UV_Detector UV Detector (280 nm) Gradient->UV_Detector Elution Chromatogram Chromatogram UV_Detector->Chromatogram DAR_Calc DAR Calculation Chromatogram->DAR_Calc

Caption: Workflow for ADC DAR analysis using HIC.

RPLC_MS_Workflow cluster_prep Sample Preparation cluster_lcms RPLC-MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Reduction Reduction (DTT) ADC_Sample->Reduction RPLC_Column RPLC Column Reduction->RPLC_Column Injection Organic_Gradient Organic Gradient Mass_Spec Mass Spectrometer Organic_Gradient->Mass_Spec Elution & Ionization Mass_Spectra Mass Spectra Mass_Spec->Mass_Spectra Deconvolution Deconvolution Mass_Spectra->Deconvolution Subunit_Mass Subunit Mass ID Deconvolution->Subunit_Mass

Caption: Workflow for ADC subunit analysis using RPLC-MS.

Native_MS_Workflow cluster_prep Sample Preparation cluster_ms Native MS Analysis cluster_data Data Analysis ADC_Sample ADC Sample Buffer_Exchange Buffer Exchange (Volatile Buffer) ADC_Sample->Buffer_Exchange ESI_Source Native ESI Source Buffer_Exchange->ESI_Source Infusion/Injection Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Ionization Charge_State_Spectra Charge State Spectra Mass_Analyzer->Charge_State_Spectra Deconvolution Deconvolution Charge_State_Spectra->Deconvolution Intact_Mass Intact Mass & DAR Deconvolution->Intact_Mass

Caption: Workflow for intact ADC analysis using Native MS.

Conclusion

The characterization of ADC homogeneity is a multifaceted challenge that requires a suite of orthogonal analytical techniques. HIC remains the gold standard for robust DAR determination under non-denaturing conditions. RPLC-MS provides high-resolution mass information on ADC subunits, while native MS is a powerful tool for analyzing the intact ADC molecule. For the assessment of charge heterogeneity, CE-based methods offer unparalleled resolution. The choice of the most appropriate technique or combination of techniques will depend on the specific ADC, its conjugation chemistry, and the stage of development. By leveraging the information and protocols provided in this guide, researchers can confidently select and implement the analytical methods best suited to ensure the quality, consistency, and efficacy of their ADC candidates.

Stability of Tri(Amino-PEG3-amide)-amine TFA-Linked Therapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the stability of a therapeutic agent is a critical determinant of its efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of therapeutics linked with Tri(Amino-PEG3-amide)-amine trifluoroacetic acid (TFA), a branched polyethylene (B3416737) glycol (PEG)-based linker. Due to the limited publicly available stability data specifically for this linker, this guide draws comparisons based on the well-established principles of its constituent parts: the PEG chains, the amide bonds, and the TFA salt.

Executive Summary

Therapeutics utilizing the Tri(Amino-PEG3-amide)-amine linker are expected to exhibit high stability due to the presence of robust amide bonds and the protective nature of the PEG chains. The amide linkages offer superior resistance to hydrolysis compared to ester bonds, a common alternative in drug conjugation. The PEG component enhances solubility and provides a steric shield, reducing enzymatic degradation and renal clearance.[][2][3][4][5][6] However, the presence of a TFA counter-ion, often a remnant of the synthesis and purification process, can introduce variability and potential biological side effects.[7][8][9][10][11] Therefore, a thorough evaluation and potential exchange of the TFA salt for a more biocompatible alternative, such as acetate (B1210297) or hydrochloride, is often recommended.[7][8][10][11]

Comparative Analysis of Linker and Salt Form on Therapeutic Stability

To understand the stability profile of a Tri(Amino-PEG3-amide)-amine TFA-linked therapeutic, it is crucial to compare it with alternatives that utilize different linker chemistries and salt forms.

Linker Chemistry: Amide vs. Ester
FeatureTri(Amino-PEG3-amide)-amine (Amide Linkage)Alternative (Ester Linkage)Rationale
Hydrolytic Stability HighLow to ModerateAmide bonds are significantly more resistant to hydrolysis than ester bonds due to the greater resonance stabilization of the amide bond.[12][13][14]
Enzymatic Stability HighVariable (susceptible to esterases)The amide bond is less susceptible to cleavage by common endogenous enzymes compared to ester bonds, which can be rapidly cleaved by esterases.
In Vivo Half-life Potentially LongerPotentially ShorterThe increased stability of the amide bond contributes to a longer circulation time of the intact therapeutic.
Drug Release Mechanism Primarily through targeted enzymatic cleavage (if designed) or slow degradationCan be designed for release via hydrolysis under specific physiological conditions (e.g., pH change).The choice of linker dictates the mechanism of payload release.
Salt Form: TFA vs. Acetate/Hydrochloride
FeatureTFA SaltAcetate or Hydrochloride SaltRationale
Physicochemical Properties Can lead to "fluffy" lyophilizate cakes.[8]Often results in better-behaved lyophilized products.[8]The counter-ion can influence the physical properties of the final drug product.
Biological Activity May inhibit cell proliferation and induce immune responses.[7][10]Generally considered more biocompatible with minimal impact on cellular assays.[10]TFA can interfere with in vitro and in vivo experiments, confounding results.[7][9][10]
Secondary Structure Can influence the secondary structure of peptides and proteins.[8]Different anions can have varying effects on protein and peptide conformation.[8]The choice of salt can be critical for maintaining the desired therapeutic conformation.
Regulatory Acceptance While some FDA-approved drugs contain TFA salts, it can be a point of concern.[8]Acetate and hydrochloride are common and well-accepted pharmaceutical salts.Biocompatibility of the salt form is a key consideration for clinical development.

Experimental Protocols for Stability Assessment

A comprehensive stability study for a this compound-linked therapeutic should involve the following key experiments:

Hydrolytic Stability Assessment

Objective: To determine the rate of degradation of the therapeutic in aqueous solutions at different pH values.

Methodology:

  • Prepare solutions of the therapeutic in a range of buffers (e.g., pH 4.0, 7.4, and 9.0).

  • Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points, withdraw aliquots and quench any further degradation.

  • Analyze the samples by a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to quantify the remaining intact therapeutic and identify any degradation products.

  • Calculate the degradation rate constant and half-life at each condition.

Enzymatic Stability Assessment

Objective: To evaluate the susceptibility of the therapeutic to degradation by relevant enzymes.

Methodology:

  • Incubate the therapeutic in the presence of relevant enzymes (e.g., proteases, esterases) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • A control sample without the enzyme should be run in parallel.

  • Incubate at 37°C.

  • At various time intervals, take samples and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by denaturation).

  • Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the parent therapeutic and the appearance of metabolites.

Forced Degradation Studies

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Expose the therapeutic to stress conditions, including:

    • Acidic and basic hydrolysis (e.g., 0.1 M HCl, 0.1 M NaOH).

    • Oxidation (e.g., 3% H₂O₂).

    • Thermal stress (e.g., elevated temperatures).

    • Photostability (e.g., exposure to UV and visible light).

  • Analyze the stressed samples using techniques like LC-MS to identify and characterize the degradation products.

Impact of TFA Counter-ion Exchange

Objective: To compare the stability and biological activity of the TFA salt form with a more biocompatible salt form.

Methodology:

  • Perform a salt exchange procedure to replace the TFA counter-ion with acetate or hydrochloride.[11]

  • Confirm the successful exchange and quantify the residual TFA using methods like ion chromatography or ¹⁹F NMR.[11]

  • Repeat the hydrolytic and enzymatic stability studies with the new salt form.

  • Conduct in vitro cell-based assays (e.g., proliferation, cytotoxicity) to compare the biological activity of the two salt forms.

Visualizing Workflows and Relationships

To aid in the understanding of the stability assessment process and the factors influencing it, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Therapeutic Therapeutic Stock Solution Hydrolytic Hydrolytic Stability (4°C, 25°C, 40°C) Therapeutic->Hydrolytic Enzymatic Enzymatic Stability (37°C) Therapeutic->Enzymatic Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Therapeutic->Forced Buffers pH Buffers (4.0, 7.4, 9.0) Buffers->Hydrolytic Enzymes Enzyme Solutions Enzymes->Enzymatic Sampling Time-Point Sampling Hydrolytic->Sampling Enzymatic->Sampling Forced->Sampling Analysis RP-HPLC / LC-MS Analysis Sampling->Analysis Data Data Interpretation (Half-life, Degradants) Analysis->Data

Caption: Experimental workflow for assessing the stability of a therapeutic.

G cluster_therapeutic Therapeutic Moiety cluster_linker Linker System cluster_salt Counter-ion Therapeutic Active Pharmaceutical Ingredient (API) TFA TFA Salt (Potential for Biological Interference) OverallStability Overall Therapeutic Stability and Performance Therapeutic->OverallStability Intrinsic Stability PEG PEG Chains (Solubility, Shielding) Amide Amide Bonds (Hydrolytic Stability) PEG->OverallStability Enhances Amide->OverallStability Enhances TFA->OverallStability Impacts

Caption: Factors influencing the stability of a this compound-linked therapeutic.

References

in vitro and in vivo performance of Tri(Amino-PEG3-amide)-amine TFA conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a key area of focus for researchers in drug development. These heterobifunctional molecules, which recruit a target protein to an E3 ubiquitin ligase for degradation, are composed of a warhead, an E3 ligase ligand, and a linker connecting the two. While initially considered a passive spacer, the linker is now understood to play a critical role in determining the overall efficacy of a PROTAC. This guide provides an objective comparison of the performance of different linker types, with a focus on flexible polyethylene (B3416737) glycol (PEG) linkers like Tri(Amino-PEG3-amide)-amine TFA, and their alternatives, supported by experimental data and detailed methodologies.

The Crucial Role of the PROTAC Linker

The linker in a PROTAC molecule is far more than a simple tether; it actively influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2][3] A suboptimal linker can lead to steric hindrance, unfavorable conformations, or instability, thereby compromising the efficiency of protein degradation. Key performance indicators for PROTACs include their degradation capacity (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum percentage of target protein degradation (Dmax).[4] The linker's composition, length, and rigidity significantly impact these parameters, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[1][3][]

Comparison of Common Linker Types

The most common motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains.[1] These are often favored for their synthetic accessibility and the ease with which their length can be varied.[1][] However, a growing body of research is exploring more rigid and functionalized linkers to enhance PROTAC performance.

Table 1: Comparison of In Vitro Performance of Different PROTAC Linker Types

Linker TypeCommon CompositionKey AdvantagesKey DisadvantagesTypical DC50 RangeDmaxReferences
Flexible Linkers (PEG-based) e.g., Tri(Amino-PEG3-amide)-amineExcellent hydrophilicity, improved aqueous solubility, good biocompatibility.[2][][7]Potential for reduced metabolic stability, can be more costly to synthesize.[2]1-100 nM>90%[1][]
Flexible Linkers (Alkyl-based) Saturated or unsaturated alkyl chainsSynthetically accessible, chemically stable, can improve cell penetration due to hydrophobicity.[2][3]Can lead to poor aqueous solubility and limit cellular uptake if too hydrophobic.[2]10-500 nM80-95%[1][4]
Rigid Linkers Triazoles, piperazines, piperidines, cycloalkanesCan pre-organize the PROTAC into an active conformation, potentially enhancing ternary complex stability and improving metabolic stability and selectivity.[2][4]Can be more synthetically challenging, and the rigidity may sometimes hinder ternary complex formation.[9]0.1-50 nM>95%[2][4]

The Role of this compound Conjugates

This compound is a branched PEG linker that offers multiple attachment points and increased hydrophilicity. The PEG units enhance the water solubility of the resulting PROTAC, which is a significant advantage for in vivo applications by improving biocompatibility and pharmacokinetic profiles.[2][] The flexibility of the PEG chains allows the warhead and the E3 ligase ligand to adopt an optimal orientation for the formation of a stable and productive ternary complex.[7] However, as with other PEG-based linkers, there can be concerns about their metabolic stability in vivo compared to more rigid structures.[2]

Experimental Protocols

The evaluation of PROTAC performance involves a series of in vitro and in vivo experiments to determine their efficacy and drug-like properties.

In Vitro Evaluation
  • Protein Degradation Assay (Western Blot):

    • Objective: To quantify the reduction in the level of the target protein following treatment with a PROTAC.

    • Methodology:

      • Culture cells to an appropriate confluency.

      • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).

      • Lyse the cells and quantify the total protein concentration.

      • Separate the proteins by size using SDS-PAGE.

      • Transfer the separated proteins to a membrane.

      • Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin).

      • Incubate with a secondary antibody conjugated to a detectable marker (e.g., HRP).

      • Visualize the protein bands and perform densitometry to quantify the relative protein levels.

      • Calculate DC50 and Dmax values from the concentration-response curve.[4]

  • Ternary Complex Formation Assay (Fluorescence Polarization):

    • Objective: To measure the binding affinity and stability of the ternary complex.

    • Methodology:

      • Synthesize a fluorescently labeled version of one of the binding partners (e.g., the warhead or the E3 ligase ligand).

      • In a multi-well plate, mix the fluorescent probe with the target protein (or E3 ligase) and titrate in the PROTAC.

      • Measure the change in fluorescence polarization. An increase in polarization indicates the formation of a larger complex.

      • The data can be used to determine the binding affinities of the PROTAC for the individual proteins and the cooperativity of ternary complex formation.[10]

  • Cell Viability Assay (e.g., MTS or MTT):

    • Objective: To assess the cytotoxicity of the PROTAC.

    • Methodology:

      • Seed cells in a 96-well plate and allow them to adhere.

      • Treat the cells with a range of PROTAC concentrations.

      • After the desired incubation period, add the viability reagent (e.g., MTS).

      • Measure the absorbance at the appropriate wavelength, which correlates with the number of viable cells.

      • Calculate the IC50 value (the concentration that inhibits cell growth by 50%).[4]

In Vivo Evaluation
  • Pharmacokinetic (PK) Studies:

    • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC.

    • Methodology:

      • Administer the PROTAC to animal models (e.g., mice, rats) via a relevant route (e.g., oral, intravenous).

      • Collect blood samples at various time points.

      • Extract the PROTAC from the plasma and quantify its concentration using LC-MS/MS.

      • Calculate key PK parameters such as half-life, clearance, and bioavailability.[][12]

  • Efficacy Studies in Disease Models:

    • Objective: To evaluate the therapeutic effect of the PROTAC in a relevant disease model (e.g., a tumor xenograft model).

    • Methodology:

      • Establish the disease model in animals (e.g., implant tumor cells).

      • Once the disease is established, treat the animals with the PROTAC or a vehicle control.

      • Monitor disease progression (e.g., tumor volume) over time.

      • At the end of the study, collect tissues to assess target protein degradation in the relevant tissues.[]

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of Action of a PROTAC.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis PROTAC Synthesis & Characterization degradation Protein Degradation (Western Blot) synthesis->degradation ternary Ternary Complex Formation (FP) degradation->ternary viability Cell Viability (MTS/MTT) ternary->viability pk Pharmacokinetics (PK) viability->pk Lead Candidate efficacy Efficacy in Disease Model pk->efficacy

Caption: General Experimental Workflow for PROTAC Evaluation.

Conclusion

The linker is a pivotal component in the design of effective PROTACs, with its composition directly influencing the molecule's overall performance. While flexible PEG linkers, such as those derived from Tri(Amino-PEG3-amide)-amine, offer significant advantages in terms of solubility and biocompatibility, the field is increasingly exploring a diverse range of linker chemistries to optimize for potency, selectivity, and pharmacokinetic properties.[1][4] The choice of linker must be carefully considered and empirically tested for each specific target protein and E3 ligase combination to achieve the desired therapeutic outcome. A thorough evaluation using a combination of in vitro and in vivo assays is essential for the successful development of novel protein-degrading therapeutics.

References

Evaluating the Impact of Linker Length on ADC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy of Antibody-Drug Conjugates (ADCs) is critically influenced by the linker that connects the monoclonal antibody to the cytotoxic payload. The linker's length, flexibility, and hydrophilicity can significantly modulate the ADC's stability, pharmacokinetics (PK), and overall therapeutic window. This guide provides a comparative analysis of how linker length, particularly the inclusion of polyethylene (B3416737) glycol (PEG) chains, affects ADC performance, supported by preclinical experimental data.

The selection of a linker is a balancing act. It must be stable enough to prevent premature payload release in systemic circulation, which could cause off-target toxicity, yet allow for efficient payload release upon internalization into the target cancer cell.[1] Hydrophilic linkers, such as those incorporating PEG, are increasingly utilized to counteract the hydrophobicity of many potent payloads, thereby reducing aggregation, improving solubility, and enhancing pharmacokinetic properties.[2][3]

The Trade-Off: Pharmacokinetics vs. In Vitro Potency

A recurring theme in linker design is the trade-off between optimizing pharmacokinetic properties and maintaining in vitro potency. Longer, more hydrophilic linkers can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.[2] This extended circulation can result in greater drug accumulation in the tumor. However, this increased length and hydrophilicity can sometimes hinder the ADC's ability to internalize into the tumor cell or the payload's ability to be released, occasionally leading to a decrease in direct in vitro cytotoxicity.[4][5]

Data Presentation: Linker Length vs. Performance

The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. The data is primarily synthesized from a key study by Burke et al. (2017) that systematically evaluated the impact of PEG chain length on a glucuronide-MMAE linker system, ensuring a controlled comparison.[6]

Table 1: In Vitro Cytotoxicity of Anti-CD30 ADCs with Varying Linker Lengths

This table shows the effect of PEG linker length on the in vitro potency (EC50) of an anti-CD30 ADC across different cell lines. Lower EC50 values indicate higher potency.

Linker TypeCell Line (CD30+)EC50 (ng/mL)Reference
No PEGL540cy10.3[6]
No PEGKarpas 2993.5[6]
PEG4L540cy10.5[6]
PEG4Karpas 2993.8[6]
PEG8L540cy11.2[6]
PEG8Karpas 2994.0[6]
PEG12L540cy11.0[6]
PEG12Karpas 2994.1[6]
PEG24L540cy11.5[6]
PEG24Karpas 2994.2[6]

Table 2: Pharmacokinetics of a Non-Binding ADC (DAR 8) with Varying Linker Lengths in Rats

This table illustrates the relationship between PEG linker length and plasma clearance. Lower clearance rates lead to longer circulation and greater drug exposure.

Linker TypeClearance (mL/h/kg)Reference
No PEG1.13[6]
PEG20.81[6]
PEG40.59[6]
PEG60.44[6]
PEG80.22[6]
PEG120.22[6]
PEG240.20[6]

Table 3: In Vivo Efficacy of Anti-CD19 ADCs (1 mg/kg dose) with Varying Linker Lengths in a Xenograft Model

This table shows the antitumor activity in a mouse xenograft model. "Cures" refers to the number of animals with complete tumor regression at the end of the study.

Linker TypeTumor ModelCures / Total AnimalsReference
No PEGRamos (CD19+)0 / 10[2]
PEG8Ramos (CD19+)9 / 10[2]
PEG12Ramos (CD19+)10 / 10[2]
PEG24Ramos (CD19+)10 / 10[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited.

In Vitro Cytotoxicity Assay (Cell Viability)

Objective: To determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of ADCs on cancer cell lines.

Protocol:

  • Cell Seeding: Target cancer cells (e.g., L540cy, Karpas 299) are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • ADC Treatment: A serial dilution of the ADC and control articles (unconjugated antibody, free payload) is prepared in the cell culture medium. The medium from the cell plates is removed, and the ADC dilutions are added to the respective wells.

  • Incubation: The plates are incubated for a defined period (e.g., 96 hours) to allow the ADC to exert its cytotoxic effect.[6]

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

    • For MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours. A solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) is then added to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: The absorbance (for MTT) or luminescence is read using a microplate reader.

  • IC50/EC50 Calculation: The percentage of cell viability is plotted against the logarithm of the ADC concentration. The data is fitted to a four-parameter logistic (4PL) curve to determine the IC50/EC50 value.

Pharmacokinetic (PK) Analysis in Rodents

Objective: To determine the clearance, half-life, and other PK parameters of ADCs.

Protocol:

  • Animal Model: Male Sprague-Dawley rats or BALB/c mice are used.[6]

  • ADC Administration: A single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) is administered to each animal via the tail vein.[6]

  • Blood Collection: Serial blood samples (approx. 50-100 µL) are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose) into tubes containing an anticoagulant like EDTA.

  • Plasma Preparation: Blood samples are centrifuged (e.g., 1,500 x g for 15 minutes at 4°C) to separate the plasma. Plasma samples are stored at -80°C until analysis.

  • Analyte Quantification: The concentration of total antibody or conjugated ADC in the plasma is quantified using a validated method, typically an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Modeling: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., WinNonlin). A non-compartmental or a two-compartment model is used to calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and half-life (t1/2).[6]

In Vivo Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor activity of ADCs in a living organism.

Protocol:

  • Cell Implantation: Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously inoculated with a suspension of human tumor cells (e.g., 5-10 million Ramos cells).[2][7]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). Tumor volume is calculated using the formula: Volume = 0.5 × (Length) × (Width)².[7]

  • Randomization and Dosing: Once tumors reach the desired size, mice are randomized into treatment and control groups. A single IV dose of the ADC (e.g., 1 mg/kg) or vehicle control (e.g., PBS) is administered.[2]

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice or three times a week). Body weight is monitored as a surrogate for toxicity.

  • Efficacy Endpoints: The primary endpoint is tumor growth inhibition (TGI). In some studies, complete tumor regression (cure) is also assessed. The study is typically terminated when tumors in the control group reach a maximum allowed size.[2]

  • Data Analysis: Tumor growth curves are plotted for each group. Statistical analyses are performed to compare the efficacy between treatment groups.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in ADC development and evaluation.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

General Mechanism of Action for an Antibody-Drug Conjugate (ADC).

ADC_Workflow cluster_dev ADC Development & In Vitro Testing cluster_pk Pharmacokinetic Evaluation cluster_efficacy In Vivo Efficacy Testing Design ADC Design (Varying Linker Length) Conjugation Conjugation & Purification Design->Conjugation Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Conjugation->Cytotoxicity PK_Study Rodent PK Study (IV Administration) Cytotoxicity->PK_Study Candidate Selection Analysis Plasma Sample Analysis (ELISA) PK_Study->Analysis Modeling PK Modeling (Clearance, Half-life) Analysis->Modeling Treatment ADC Administration Modeling->Treatment Dose Selection Xenograft Tumor Xenograft Model Establishment Xenograft->Treatment Monitoring Tumor Growth & Toxicity Monitoring Treatment->Monitoring Efficacy_Eval Efficacy Evaluation (Tumor Growth Inhibition) Monitoring->Efficacy_Eval

Experimental workflow for evaluating ADC efficacy.

References

Safety Operating Guide

Proper Disposal of Tri(Amino-PEG3-amide)-amine TFA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Tri(Amino-PEG3-amide)-amine TFA, a polyethylene (B3416737) glycol (PEG)-based PROTAC linker used in biomedical research and drug development. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this chemical is not released into the environment and is disposed of through an approved waste disposal plant[1]. The trifluoroacetic acid (TFA) component also requires specific handling as it is corrosive[2][3].

Chemical and Safety Data Summary

For quick reference, the following table summarizes key quantitative and safety information for this compound.

PropertyValueReference
Chemical Formula C₃₃H₆₉N₇O₁₂[1][4]
Molecular Weight ~755.95 g/mol [1][4]
CAS Number 2523025-40-1[4][5]
Purity ≥95%[4]
Solubility Water, DMSO, DCM, DMF[5]
Storage Temperature -20°C[5][6]
GHS Hazard Statements H302: Harmful if swallowed[1]
H410: Very toxic to aquatic life with long lasting effects[1]
GHS Precautionary Statements P273: Avoid release to the environment[1]
P501: Dispose of contents/container to an approved waste disposal plant[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is required.

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound and any materials contaminated with it, such as pipette tips, and contaminated wipes.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Incompatible Materials: Never mix this waste with incompatible materials. Specifically, keep it separate from:

    • Bases/alkaline agents[7]

    • Oxidizing agents[7]

    • Reducing agents

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated hazardous waste container. Do not pour any amount down the drain[7][8].

  • Solid Waste: Collect contaminated solids (e.g., absorbent materials from a spill) in a separate, clearly labeled hazardous waste bag or container[7].

Container Management
  • Compatibility: Use containers made of materials compatible with the chemical. The original container is often a suitable choice for storing waste temporarily[9].

  • Sealing: Ensure the waste container is tightly sealed to prevent leaks or spills[9].

  • Storage Location: Store waste containers in a designated and secure satellite accumulation area within the laboratory[10][11]. This area should be well-ventilated.

Disposal of Empty Containers
  • Rinsing: Thoroughly rinse empty containers with a suitable solvent (e.g., water, if the compound was in an aqueous solution).

  • Rinseate Collection: The first rinseate must be collected and disposed of as hazardous waste[9].

  • Final Disposal: After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste[9].

Final Disposal Procedure
  • Contact EHS: Arrange for pickup and disposal by contacting your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service[7][9].

  • Waste Collection Request: Complete any required paperwork, such as an online Chemical Waste Collection Request, as per your institution's procedures[7].

Disposal Workflow Diagram

The following diagram illustrates the key decision points and actions required for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Storage & Handling cluster_disposal Final Disposal start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe waste_type Liquid or Solid Waste? ppe->waste_type liquid_waste Collect in Labeled Hazardous Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Hazardous Solid Waste Container waste_type->solid_waste Solid incompatibles Segregate from: - Bases - Oxidizers - Reducers liquid_waste->incompatibles solid_waste->incompatibles container_mgmt Ensure Container is Tightly Sealed and Stored in a Designated Satellite Accumulation Area incompatibles->container_mgmt empty_container Empty Original Container? container_mgmt->empty_container rinse Triple Rinse Container empty_container->rinse Yes contact_ehs Contact EHS or Licensed Waste Disposal Service empty_container->contact_ehs No collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse dispose_container Dispose of Clean Container as Non-Hazardous Waste collect_rinse->dispose_container dispose_container->contact_ehs end End: Approved Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tri(Amino-PEG3-amide)-amine TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Tri(Amino-PEG3-amide)-amine TFA. The information is compiled from available safety data and best practices for handling related chemical compounds.

Hazard Identification and Personal Protective Equipment (PPE)

While a comprehensive Safety Data Sheet (SDS) is not publicly available, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to its chemical structure containing amine groups and a trifluoroacetate (B77799) (TFA) salt, it should be handled with caution, drawing parallels from similar aliphatic amines and TFA compounds which can be corrosive and cause severe skin and eye damage.[2][3][4]

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standard are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[2][3]
Skin Protection A lab coat or chemical-resistant apron is required to protect against skin contact.[2][4] Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. For extended contact, consult the glove manufacturer's resistance guide.[2][3] Closed-toe shoes and long pants must be worn.[2]
Respiratory Protection All work should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][3] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of this compound.

2.1. Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • The recommended storage temperature is -20°C.

2.2. Preparation and Weighing

  • Preparation : Before handling, ensure that a chemical spill kit appropriate for amines is readily available. Assemble all necessary equipment and reagents.

  • Donning PPE : Put on all required PPE as outlined in Table 1 before entering the designated work area.

  • Weighing : Conduct all weighing operations within a certified chemical fume hood to minimize inhalation exposure. Avoid creating dust.

2.3. Dissolution and Use

  • Dissolution : When preparing solutions, slowly add the solid compound to the solvent to avoid splashing. This compound is soluble in water, DMSO, DCM, and DMF.

  • Handling Solutions : Keep containers tightly closed when not in use.[4] Avoid contact with skin, eyes, and clothing.[2]

  • Post-Experiment : After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm, given its high aquatic toxicity.[1]

3.1. Waste Segregation and Collection

  • Solid Waste : Collect unused solid this compound and any materials contaminated with it (e.g., weighing paper, gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Collect solutions containing this compound in a separate, labeled hazardous waste container. Do not pour down the drain.

  • Never mix this waste with incompatible materials.

3.2. Container Management

  • Use containers that are chemically compatible and can be tightly sealed.

  • Do not overfill waste containers; a recommended maximum is 75% capacity to allow for expansion.[6]

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.

3.3. Final Disposal

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[1][6]

  • Empty Containers : Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. After rinsing, deface the original label before disposing of the container as regular solid waste.[6]

Quantitative Data

Table 2: Chemical and Hazard Information

PropertyValue
Molecular Formula C₃₃H₆₉N₇O₁₂
Molecular Weight 755.95 g/mol [1]
CAS Number 2523025-40-1[7]
GHS Classification Acute Toxicity, Oral (Category 4), Acute Aquatic Toxicity (Category 1), Chronic Aquatic Toxicity (Category 1)[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]

Workflow Diagrams

The following diagrams illustrate the key workflows for safely handling and disposing of this compound.

G cluster_receiving Receiving and Storage cluster_handling Handling Protocol cluster_disposal Disposal Workflow Receive Receive Compound Inspect Inspect Container Receive->Inspect Store Store at -20°C in a Dry, Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Weigh Weigh in Fume Hood DonPPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Use Use in Experiment Dissolve->Use Decontaminate Decontaminate Work Area Use->Decontaminate Segregate Segregate Waste (Solid & Liquid) Collect Collect in Labeled Hazardous Waste Container Segregate->Collect StoreWaste Store in Satellite Accumulation Area Collect->StoreWaste Arrange Arrange for EHS Pickup StoreWaste->Arrange

Caption: Workflow for Handling and Disposal of this compound.

G cluster_emergency Emergency Response for Spills Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess MinorSpill Minor Spill (<5g) Assess->MinorSpill MajorSpill Major Spill (≥5g) Assess->MajorSpill Cleanup Contain and Clean Up with Amine Spill Kit MinorSpill->Cleanup If trained and safe to do so ContactEHS Contact EHS/Emergency Services MajorSpill->ContactEHS Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose

Caption: Emergency Response Plan for Spills.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.